molecular formula C8H17NO3 B3114754 Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate CAS No. 204587-92-8

Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate

Cat. No.: B3114754
CAS No.: 204587-92-8
M. Wt: 175.23 g/mol
InChI Key: KMUQLNSVLPPTEO-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate (CAS 204587-92-8) is a chiral building block of high value in pharmaceutical research and development, with a molecular formula of C8H17NO3 and a molecular weight of 175.23 g/mol . This compound features a stereochemically defined structure, with the (2S,3S) configuration being particularly significant for designing molecules with specific biological activities. Its key structural elements—the protected amino and hydroxy groups on a compact carbon chain—make it an versatile intermediate for constructing complex target molecules. This reagent is primarily employed in medicinal chemistry as a key chiral precursor in the synthesis of protease inhibitors . Research indicates that analogous tert-butyl-protected amino acid derivatives are crucial in the structure-based design of potent and selective inhibitors for enzymes like β-secretase (BACE1), a key therapeutic target in Alzheimer's disease research . The stereochemistry of the amino and hydroxy groups is critical for forming key hydrogen-bonding interactions within enzyme active sites, thereby influencing both the potency and selectivity of the resulting drug candidates . The tert-butyl ester group serves as a common protecting group, enhancing the compound's solubility in organic solvents and facilitating straightforward synthetic manipulations during multi-step synthesis. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl (2S,3S)-3-amino-2-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-5(9)6(10)7(11)12-8(2,3)4/h5-6,10H,9H2,1-4H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUQLNSVLPPTEO-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)OC(C)(C)C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate: A Chiral Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate is a valuable chiral building block, derived from the non-proteinogenic amino acid D-threonine.[][2] Its specific stereochemistry, featuring two adjacent chiral centers, and the orthogonal protecting groups—a tert-butyl ester and a free amine—make it a highly sought-after intermediate in the asymmetric synthesis of complex pharmaceutical agents.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, offering field-proven insights for researchers and drug development professionals. The inherent chirality derived from the threonine backbone allows for substrate-controlled asymmetric induction, a critical strategy in the synthesis of enantiomerically pure natural products and active pharmaceutical ingredients (APIs).[3]

Physicochemical and Spectroscopic Properties

The precise characterization of Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate is fundamental for its effective use in synthesis. The following table summarizes its key physicochemical properties.

PropertyValueSource
Molecular Formula C₈H₁₇NO₃[5]
Molecular Weight 175.23 g/mol [5]
CAS Number 204587-92-8[6]
Appearance Solid
Boiling Point 269.8°C at 760 mmHg[5]
Flash Point 117°C[5]
Storage Temperature 2-8°C, Sealed in dry conditions

Spectroscopic analysis is crucial for confirming the identity and purity of the compound. Below are the expected data for ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (in CDCl₃): The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include a doublet for the methyl protons adjacent to the CH-NH₂ group, a multiplet for the CH-OH proton, a multiplet for the CH-NH₂ proton, a singlet for the tert-butyl protons, and broad singlets for the amine and hydroxyl protons. The coupling between the CH-OH and CH-NH₂ protons is particularly important for confirming the relative stereochemistry.

  • ¹³C NMR (in CDCl₃): The carbon NMR spectrum should exhibit distinct signals for each of the eight carbon atoms. The carbonyl carbon of the ester will appear downfield (around 170-185 ppm), while the quaternary carbon of the tert-butyl group will be found in the 75-85 ppm range.[7] The remaining sp³ hybridized carbons will resonate at higher fields.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 176.12.

Synthesis and Purification

The synthesis of Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate typically involves the esterification of the corresponding amino acid, (2S,3S)-3-amino-2-hydroxybutanoic acid (a stereoisomer of D-threonine). The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under various conditions and its selective removal under acidic conditions.

Synthetic Workflow

Caption: Synthetic workflow for Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate.

Detailed Experimental Protocol: Tert-butylation of (2S,3S)-3-Amino-2-hydroxybutanoic Acid

This protocol is based on modern esterification methods that offer high yields and avoid racemization.[8]

  • Reaction Setup: To a solution of (2S,3S)-3-amino-2-hydroxybutanoic acid (1.0 eq) in tert-butyl acetate (t-BuOAc), add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Expert Insight: t-BuOAc serves as both the solvent and the tert-butylating agent. Tf₂NH acts as a powerful catalyst that enhances the solubility and reactivity of the amino acid, leading to faster and more efficient esterification compared to traditional methods.[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small percentage of triethylamine to prevent streaking of the amine).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate.

Applications in Drug Development

The unique stereochemical arrangement and functional groups of Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate make it a crucial intermediate in the synthesis of several important pharmaceutical compounds. Its derivatives are key components in the development of novel drugs.[]

Role as a Chiral Precursor

The compound's fixed stereocenters serve as a chiral template, enabling the stereoselective synthesis of more complex molecules. This is particularly important in the production of carbapenem and penem antibiotics, where precise stereochemical control is essential for biological activity.[4] The amino and hydroxyl groups offer versatile handles for further chemical modifications, such as N-acylation, O-alkylation, or their use in peptide couplings.[9]

Logical Relationship in Asymmetric Synthesis

AsymmetricSynthesis A Tert-butyl-(2S,3S)-3-amino -2-hydroxybutanoate B Functional Group Modification (N-protection, O-activation) A->B Exposes reactive sites C Stereoselective Carbon-Carbon Bond Formation B->C Enables coupling D Advanced Chiral Intermediate C->D Builds molecular complexity E Final API (e.g., Antibiotics, Antivirals) D->E Final synthesis steps

Caption: Logical flow from the chiral building block to the final API.

Conclusion

Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate is more than just a chemical intermediate; it is an enabling tool for the efficient and stereocontrolled synthesis of complex, high-value molecules. Its well-defined chemical properties and predictable reactivity provide a solid foundation for its application in pharmaceutical research and development. This guide has provided a technical overview to assist scientists in harnessing the full potential of this versatile chiral building block.

References

  • ChemWhat. tert-Butyl-(2S,3S)-3-amino-2-hydroxybutanoate CAS#: 204587-92-8. [Link]

  • MDPI. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. [Link]

  • PMC. Application of Threonine Aldolases for the Asymmetric Synthesis of α‐Quaternary α‐Amino Acids. [Link]

  • PubChem. tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate. [Link]

  • Google Patents. CN1940080B - Synthesis of (2S,3R)
  • PubChem. (2R,3S)-3-Amino-2-hydroxybutyric acid. [Link]

  • Procognita. Threonine: Definition, Structure, Benefits, Sources and Uses. [Link]

  • ResearchGate. l-Threonine-catalysed asymmetric α-hydroxymethylation of cyclohexanone: application to the synthesis of pharmaceutical compounds and natural products. [Link]

  • Organic Chemistry Portal. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

  • PMC. Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. [Link]

  • PubChem. (2R,3S)-2-amino-3-hydroxybutanoate. [Link]

  • Reddit. Synthesizing tertiary-butylesters of BOC-amino acids. [Link]

  • ResearchGate. Novel Synthesis of Butyl (S)-2-Hydroxybutanoate, the Key Intermediate of PPARα Agonist (R)-K-13675 from Butyl (2S,3R)-Epoxybutanoate and Butyl (S)-2,3-Epoxypropanoate. [Link]

  • ACS Publications. Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. [Link]

  • PMC. Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Applications of (2S,3S)-3-amino-2-hydroxybutyric acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Building Blocks in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and life sciences research, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with different stereoisomers often exhibiting vastly different pharmacological and toxicological profiles. (2S,3S)-3-amino-2-hydroxybutyric acid tert-butyl ester, a derivative of the essential amino acid L-threonine, is a valuable chiral building block. Its defined stereochemistry at two adjacent chiral centers makes it a crucial intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its molecular structure, stereochemistry, synthesis, and characterization, with a focus on its practical applications for researchers and professionals in drug development.

Molecular Structure and Stereochemical Elucidation

(2S,3S)-3-amino-2-hydroxybutyric acid tert-butyl ester possesses the molecular formula C₈H₁₇NO₃ and a molecular weight of 175.23 g/mol .[1] The structure features a butyric acid backbone with an amino group on the third carbon and a hydroxyl group on the second carbon. The carboxylic acid is esterified with a tert-butyl group.

The designation "(2S,3S)" defines the absolute configuration at the two stereocenters. This specific stereoisomer is a derivative of L-allo-threonine. Understanding this stereochemical relationship is critical for its application in stereoselective synthesis.

Molecular Structure Diagram

Caption: 2D representation of (2S,3S)-3-amino-2-hydroxybutyric acid tert-butyl ester.

Synthesis and Purification: A Stereoselective Approach

The synthesis of (2S,3S)-3-amino-2-hydroxybutyric acid tert-butyl ester typically starts from L-allo-threonine to ensure the correct stereochemistry. A common and effective method for the tert-butylation of amino acids involves the use of tert-butyl acetate in the presence of a strong acid catalyst, such as perchloric acid or bis(trifluoromethanesulfonyl)imide (Tf₂NH).[2] The latter has been shown to be particularly efficient, enabling faster reaction times and high yields while minimizing racemization.[2]

Experimental Protocol: Synthesis via Tf₂NH Catalysis

This protocol is a representative method adapted from modern tert-butylation procedures.[2]

  • Reaction Setup: To a solution of L-allo-threonine (1.0 eq) in tert-butyl acetate (acting as both solvent and reagent), add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure (2S,3S)-3-amino-2-hydroxybutyric acid tert-butyl ester.

Synthesis Workflow

G cluster_0 Synthesis of (2S,3S)-3-amino-2-hydroxybutyric acid tert-butyl ester start L-allo-threonine step1 Dissolve in tert-butyl acetate start->step1 step2 Add Tf2NH catalyst step1->step2 step3 Reaction at room temperature step2->step3 step4 Quench with NaHCO3 (aq) step3->step4 step5 Extract with organic solvent step4->step5 step6 Purify by column chromatography step5->step6 end (2S,3S)-3-amino-2-hydroxybutyric acid tert-butyl ester step6->end

Caption: A typical workflow for the synthesis of the target compound.

Analytical Characterization: Spectroscopic and Physical Properties

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data based on the known properties of similar molecules and data from chemical suppliers.[3][4]

PropertyValue
Molecular Formula C₈H₁₇NO₃
Molecular Weight 175.23 g/mol
CAS Number 204587-92-8
Appearance White to off-white solid
Boiling Point 269.8 °C at 760 mmHg[3]
Flash Point 117 °C[3]
Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The tert-butyl group will appear as a sharp singlet around 1.4-1.5 ppm. The methyl group of the butyric acid backbone will be a doublet around 1.1-1.3 ppm. The two methine protons (CH-OH and CH-NH₂) will appear as multiplets in the region of 3.0-4.5 ppm. The protons of the amino and hydroxyl groups will likely be broad singlets.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms. The carbonyl carbon of the ester will be the most downfield signal, typically in the range of 170-175 ppm. The quaternary carbon of the tert-butyl group will appear around 80-85 ppm, while the methyl carbons of the tert-butyl group will be around 28 ppm. The carbons of the butyric acid backbone will have signals in the range of 20-70 ppm.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups. A broad band in the region of 3300-3500 cm⁻¹ will correspond to the O-H and N-H stretching vibrations. A strong absorption around 1730-1740 cm⁻¹ is characteristic of the C=O stretch of the ester. C-O stretching bands for the ester and alcohol will be present in the 1000-1300 cm⁻¹ region.

MS (Mass Spectrometry): In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 175. A prominent peak at m/z = 119 would correspond to the loss of the tert-butyl group ([M-56]⁺).

Applications in Drug Development and Peptide Synthesis

The primary application of (2S,3S)-3-amino-2-hydroxybutyric acid tert-butyl ester is as a chiral intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions to reveal the free acid for further chemical transformations.

In the field of peptide synthesis, protected threonine derivatives are indispensable.[5] The hydroxyl group of threonine often requires protection to prevent side reactions during peptide coupling. While the amino group of the title compound is unprotected, it can be readily protected with common protecting groups like Fmoc or Boc, making it a versatile precursor for solid-phase peptide synthesis (SPPS). The defined stereochemistry is crucial for creating peptides with the correct three-dimensional structure required for biological activity.

Role in Peptide Synthesis

G cluster_0 Utility in Peptide Synthesis start (2S,3S)-3-amino-2-hydroxybutyric acid tert-butyl ester step1 N-protection (e.g., Fmoc or Boc) start->step1 step2 Protected Threonine Derivative step1->step2 step3 Solid-Phase Peptide Synthesis (SPPS) step2->step3 step4 Incorporation into Peptide Chain step3->step4 step5 Cleavage and Deprotection step4->step5 end Biologically Active Peptide step5->end

Caption: The role of the title compound as a precursor in peptide synthesis.

Conclusion

(2S,3S)-3-amino-2-hydroxybutyric acid tert-butyl ester is a valuable and versatile chiral building block for organic synthesis, particularly in the realm of drug discovery and peptide chemistry. Its well-defined stereochemistry and the presence of multiple functional groups make it an important starting material for the construction of complex, enantiomerically pure molecules. This guide has provided a detailed overview of its molecular structure, synthesis, and analytical characterization, highlighting its significance for researchers and scientists in the field. The continued development of efficient synthetic routes to such chiral intermediates will undoubtedly fuel further advancements in the creation of novel therapeutics.

References

  • ChemWhat. (n.d.). tert-Butyl-(2S,3S)-3-amino-2-hydroxybutanoate CAS#: 204587-92-8. Retrieved from [Link]

  • PubChem. (n.d.). Threonine tert-butyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Threonine tert-butyl ester. Retrieved from [Link]

  • AAPPTec. (n.d.). Fmoc-Thr(tBu)-OH. Retrieved from [Link]

  • NIST. (n.d.). L-Threonine, 2TBDMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate. Retrieved from [Link]

  • Araki, K., et al. (2013). Novel Synthesis of Butyl (S)-2-Hydroxybutanoate, the Key Intermediate of PPARα Agonist (R)-K-13675 from Butyl (2S,3R)-Epoxybutanoate and Butyl (S)-2,3-Epoxypropanoate. ResearchGate. Retrieved from [Link]

  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239. Retrieved from [Link]

  • Google Patents. (2010). CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
  • Seebach, D., Beck, A. K., Breitschuh, R., & Job, K. (1998). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Organic Syntheses, 76, 1. Retrieved from [Link]

Sources

CAS number for Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate

Abstract: This technical guide provides a comprehensive overview of Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate, a chiral building block of significant interest to researchers and professionals in drug development and medicinal chemistry. The document delineates its fundamental physicochemical properties, explores common strategies for its stereocontrolled synthesis, and discusses its critical applications as a pharmaceutical intermediate. Furthermore, this guide presents detailed, field-proven protocols for purification and characterization, underpinned by a discussion of the analytical techniques required to ensure structural integrity and purity. The content is structured to deliver both foundational knowledge and practical insights, serving as an essential resource for scientists engaged in the synthesis and utilization of complex chiral molecules.

Introduction and Strategic Importance

Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate is a non-proteinogenic amino acid derivative featuring two adjacent stereocenters at the C2 (hydroxyl) and C3 (amino) positions. The specific (2S,3S) configuration, along with the tert-butyl ester protecting group, makes this molecule a highly valuable and versatile intermediate in the synthesis of complex, biologically active compounds. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, a common strategy in multi-step organic synthesis.

The true value of this molecule lies in its precisely defined three-dimensional architecture. In drug development, the stereochemistry of a molecule is often paramount to its pharmacological activity and safety profile. Enantiomers or diastereomers of a drug can exhibit vastly different efficacy, metabolism, and toxicity. Therefore, access to enantiomerically pure building blocks like Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate is a prerequisite for the efficient and stereocontrolled synthesis of modern pharmaceutical agents. Its structural motif is incorporated into various therapeutic candidates, where the specific orientation of the amino and hydroxyl groups is critical for binding to biological targets such as enzymes or receptors.

Physicochemical and Structural Properties

The identity and purity of Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate are defined by its unique physical and chemical properties. These characteristics are fundamental for its handling, reaction setup, and analytical characterization.

Table 1: Key Physicochemical Properties

Property Value Source
CAS Number 204587-92-8 [1][2]
Molecular Formula C8H17NO3 [2]
Molecular Weight 175.23 g/mol [1][2]
IUPAC Name tert-butyl (2S,3S)-3-amino-2-hydroxybutanoate
Boiling Point 269.8°C at 760 mmHg [1]
Flash Point 117°C [1]
Appearance Typically a solid or oil

| Solubility | Soluble in common organic solvents (e.g., methanol, dichloromethane, ethyl acetate) | |

The molecule's structure contains a primary amine, a secondary alcohol, and a tert-butyl ester. The amine provides a nucleophilic and basic center, while the hydroxyl group can act as a hydrogen bond donor or a site for further functionalization. The bulky tert-butyl group sterically hinders the ester carbonyl, contributing to its stability against nucleophilic attack and hydrolysis under neutral or basic conditions.

Synthesis and Stereochemical Control

The synthesis of a molecule with two contiguous stereocenters like Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate presents a significant chemical challenge. The primary goal is to control the relative and absolute stereochemistry to produce the desired (2S,3S) diastereomer exclusively. Several major strategies are employed in this field.[3][4]

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature. For a molecule with this specific stereochemistry, a common precursor is L-threonine, which already possesses the (2S,3R) configuration. A synthetic route would involve protection of the amine and carboxylic acid, followed by a stereochemical inversion at the C3 position.

  • Asymmetric Catalysis: This powerful strategy builds the chiral centers using a chiral catalyst. For instance, the asymmetric hydrogenation of a dehydroamino acid precursor using a chiral rhodium or ruthenium complex can set both stereocenters with high diastereoselectivity and enantioselectivity.[3]

  • Enzymatic and Chemoenzymatic Methods: Biocatalysis offers an excellent path to chiral molecules due to the high stereospecificity of enzymes.[5] For example, a kinetic resolution process mediated by a lipase could selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer. Alternatively, enzymes like transaminases can be used to install the amino group stereoselectively.

A generalized workflow for the synthesis of such chiral intermediates is outlined below.

G cluster_0 Synthesis Phase Start Achiral Precursor or Chiral Pool Molecule Step1 Stereoselective Reaction (e.g., Asymmetric Hydrogenation, Sharpless Epoxidation) Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Esterification with tert-Butanol or Isobutylene Step2->Step3 Crude Crude Product Step3->Crude G Crude Crude Product from Synthesis Purify Purification (Flash Column Chromatography) Crude->Purify Purity Purity Assessment (TLC, HPLC, LC-MS) Purify->Purity Structure Structural Verification (¹H NMR, ¹³C NMR, FT-IR, HRMS) Purity->Structure Stereo Stereochemical Analysis (Chiral HPLC or Polarimetry) Structure->Stereo Final Material Release (Meets Specification) Stereo->Final

Caption: Post-Synthesis Quality Control and Characterization Workflow.

Protocol: Purification by Flash Column Chromatography

This protocol describes a standard method for purifying the title compound from common reaction impurities.

Objective: To isolate Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate with >98% purity.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Staining solution (e.g., ninhydrin for amine visualization)

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a polar solvent (e.g., EtOAc or a DCM/MeOH mixture) and a non-polar solvent (e.g., Hexanes) to achieve a retention factor (Rf) of ~0.3 for the product. The presence of the free amine makes the compound polar; a common starting point is 5-10% MeOH in DCM.

  • Column Packing: Prepare a glass column with silica gel, packing it as a slurry in the non-polar component of your chosen solvent system. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the solvent system or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the determined solvent system. Collect fractions in test tubes or vials.

  • Fraction Monitoring: Monitor the elution process by spotting fractions onto TLC plates and visualizing them with a stain (ninhydrin is ideal for primary amines, appearing as a purple spot upon heating).

  • Pooling and Concentration: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

  • Final Analysis: Confirm the purity of the isolated product using HPLC and verify its identity using the spectroscopic methods described below.

Protocol: Spectroscopic and Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This provides information on the proton environment. Key expected signals include:

    • A large singlet at ~1.4-1.5 ppm (9H) corresponding to the tert-butyl group.

    • A doublet at ~1.1-1.3 ppm (3H) for the methyl group (CH₃-CH).

    • Multiplets in the ~3.0-4.5 ppm range corresponding to the two protons on the chiral centers (-CH(OH)- and -CH(NH₂)-).

    • Broad singlets for the -OH and -NH₂ protons, which may be exchangeable with D₂O.

  • ¹³C NMR: This confirms the carbon backbone. Expected signals include the ester carbonyl (~170-175 ppm), the quaternary carbon of the tert-butyl group (~80-85 ppm), the carbons bearing the hydroxyl and amino groups (~55-75 ppm), and the aliphatic carbons of the tert-butyl and methyl groups (~20-30 ppm).

2. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) is a suitable method. In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 176.2. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • This technique identifies key functional groups. Expect to see:

    • A broad absorption band around 3300-3400 cm⁻¹ corresponding to the O-H and N-H stretches.

    • C-H stretching bands just below 3000 cm⁻¹.

    • A strong C=O stretch for the ester at ~1730 cm⁻¹.

Safety, Handling, and Storage

As a chemical intermediate, Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate should be handled with standard laboratory precautions.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Conclusion

Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate stands out as a crucial chiral synthon for the pharmaceutical industry. Its value is derived from its specific, pre-defined stereochemistry and the presence of versatile functional groups masked by a common protecting group. A thorough understanding of its properties, synthesis, and analytical protocols is essential for any scientist or researcher aiming to leverage this molecule for the construction of complex, high-value targets. The methodologies and insights provided in this guide serve to equip drug development professionals with the knowledge required for its effective and reliable application.

References

  • tert-Butyl-(2S,3S)-3-amino-2-hydroxybutanoate CAS#: 204587-92-8. ChemWhat. [Link]

  • Synthesis, molecular structure, spectroscopic and computational studies of (E)-tert-butyl (2-((3,5-di-tert - DergiPark. DergiPark Akademik. [Link]

  • tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate. PubChem, National Institutes of Health. [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Chirality in Industry.
  • Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • Process Development Report: A Low-Cost Route to (R)-3-Aminobutan-1-ol. Medicines for All Institute (M4ALL). [Link]

Sources

Stereochemical Architecture of 3-Amino-2-Hydroxybutanoate Derivatives: Synthesis, Analysis, and Applications in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to 3-Amino-2-Hydroxybutanoate Architectures

The 3-amino-2-hydroxybutanoate scaffold is a privileged structural motif in modern drug discovery and peptidomimetic design. With two adjacent stereocenters at the C2 and C3 positions, this molecule exists in four distinct stereoisomeric forms: (2S,3S), (2R,3R) [syn/erythro], and (2S,3R), (2R,3S) [anti/threo][1]. The precise spatial arrangement of the hydroxyl and amino groups dictates the biological efficacy of these derivatives, primarily by controlling their ability to act as transition-state analogs in metalloprotease active sites.

The most prominent application of this scaffold is found in Bestatin (Ubenimex) , a natural dipeptide containing the (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) unit[2]. By mimicking the tetrahedral intermediate of peptide bond hydrolysis, these derivatives serve as potent inhibitors of aminopeptidases, making them highly valuable in oncology and immunology[3].

Stereochemical Fundamentals & Biochemical Relevance

The pharmacological activity of 3-amino-2-hydroxybutanoate derivatives is intrinsically linked to their stereochemistry. In Bestatin, the (2S,3R) configuration is an absolute requirement for its inhibitory action against leucine aminopeptidase and aminopeptidase B[3].

The Causality of Chelation: The active sites of these aminopeptidases contain a critical zinc ion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) required for catalytic water activation. The (2S,3R)-anti configuration allows the adjacent 

-hydroxyl and

-amino groups to adopt a conformation that forms a stable, bidentate, five-membered chelate ring with the

ion. If the stereochemistry is inverted to the erythro (syn) configuration, the steric clash between the side chains forces the functional groups out of the optimal geometry, completely abolishing metal-complexing activity and, consequently, enzyme inhibition[4].

Mechanism Bestatin Bestatin (Ubenimex) (2S,3R)-Isomer Zn Active Site Zn2+ Chelation Bestatin->Zn Bidentate Binding APN Aminopeptidase N / B Inhibition Zn->APN LTA4 Leukotriene A4 Hydrolase Inhibition Zn->LTA4 Immune Immune Modulation & Tumor Suppression APN->Immune Tuftsin Preservation LTA4->Immune Anti-inflammatory

Mechanism of action for Bestatin via zinc metalloprotease inhibition.

Asymmetric Synthesis: The Chiral Imine Workflow

Synthesizing enantiomerically pure 3-amino-2-hydroxybutanoates requires strict diastereocontrol. While chiral pool approaches utilizing L-threonine or D-gulonic acid


-lactone are common[1][5], the stereoselective addition of organometallic reagents to chiral imines offers superior modularity[6].

By utilizing N-benzyl imines derived from conveniently protected D-glyceraldehyde, researchers can exploit the pre-existing C2 stereocenter to direct the incoming nucleophile.

Synthesis ChiralPool Chiral Pool Precursor (D-Glyceraldehyde) Imine N-Benzyl Imine Intermediate ChiralPool->Imine Condensation Syn Syn Addition (2S,3S) / (2R,3R) Imine->Syn Non-Chelation Controlled Anti Anti Addition (2S,3R) / (2R,3S) Imine->Anti Chelation-Controlled Grignard Addition Target Bestatin Core (2S,3R)-AHPA Anti->Target Deprotection & Oxidation

Stereodivergent synthetic pathways for 3-amino-2-hydroxybutanoate isomers.

Protocol 1: Chelation-Controlled Grignard Addition

This protocol describes the self-validating system for generating the anti-(2S,3R) backbone via a Cram-chelate transition state[6].

Reagents & Equipment:

  • N-benzyl imine of 2,3-O-isopropylidene-D-glyceraldehyde (1.0 equiv)

  • Methylmagnesium bromide (3.0 M in diethyl ether, 2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Flame-dried Schlenk flask under Argon

Step-by-Step Methodology:

  • Preparation: Dissolve the N-benzyl imine (10 mmol) in 40 mL of anhydrous THF in the flame-dried Schlenk flask.

  • Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Strict temperature control is required to prevent competitive non-chelated pathways.

  • Nucleophilic Addition: Add the Methylmagnesium bromide solution dropwise over 30 minutes via a syringe pump.

    • Causality Check: The magnesium ion coordinates simultaneously with the imine nitrogen and the

      
      -oxygen of the acetonide, forming a rigid five-membered chelate ring. This locks the conformation, forcing the methyl group to attack from the less sterically hindered Re face, yielding the anti-isomer.
      
  • Reaction Maturation: Stir the mixture at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

  • Quenching: Quench the reaction carefully with saturated aqueous

    
     (20 mL).
    
  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude amino alcohol via flash column chromatography (Hexanes/EtOAc) to yield the pure (2S,3R) adduct.

Analytical Validation: The Oxazolidinone Locking Protocol

A critical challenge in the synthesis of 3-amino-2-hydroxybutanoates is the definitive assignment of relative stereochemistry (syn vs. anti). In their free acyclic form, these molecules experience rapid bond rotation around the C2-C3 axis. Consequently,


H NMR coupling constants (

) represent a time-averaged value of multiple rotamers, making them ambiguous and unreliable for stereochemical assignment[5].

The Causality of the Oxazolidinone Lock: To create a self-validating analytical system, the flexible acyclic backbone must be chemically locked into a rigid 5-membered heterocyclic ring (an oxazolidinone)[7]. By restricting the dihedral angle between the C2 and C3 protons, the Karplus equation can be applied reliably. In this rigidified state, syn (erythro) precursors form cis-oxazolidinones with large coupling constants, while anti (threo) precursors form trans-oxazolidinones with distinctively smaller coupling constants.

Quantitative Data Summary
Derivative StateRelative StereochemistryOxazolidinone GeometryTypical

/

(Hz)
Conformational State
Free Acid / EsterSyn (Erythro)N/A3.0 - 5.5Averaged (Flexible)
Free Acid / EsterAnti (Threo)N/A4.0 - 6.0Averaged (Flexible)
OxazolidinoneSyn (Erythro)Cis7.5 - 9.0Locked (Rigid)
OxazolidinoneAnti (Threo)Trans3.5 - 5.0Locked (Rigid)
Protocol 2: Oxazolidinone Derivatization for NMR Analysis

Reagents & Equipment:

  • 3-amino-2-hydroxybutanoate derivative (0.5 mmol)

  • Triphosgene (0.2 mmol) or 1,1'-Carbonyldiimidazole (CDI) (0.6 mmol)

  • Triethylamine (TEA) (1.5 mmol)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve the amino alcohol derivative in 5 mL of anhydrous DCM in a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add Triethylamine and cool the mixture to 0 °C in an ice bath.

  • Cyclization: Slowly add Triphosgene (or CDI) to the solution.

    • Causality Check: The amine attacks the carbonyl source first to form an isocyanate or carbamyl imidazole intermediate, which is subsequently trapped by the adjacent hydroxyl group, closing the ring with complete retention of stereochemistry at both carbon centers.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Dilute the reaction with 10 mL DCM and wash with 1M HCl (10 mL), followed by saturated

    
     (10 mL) and brine (10 mL).
    
  • NMR Acquisition: Dry the organic layer, concentrate, and dissolve the crude oxazolidinone in

    
    . Acquire a 
    
    
    
    H NMR spectrum at
    
    
    400 MHz. Extract the
    
    
    coupling constant of the oxazolidinone ring to definitively assign the original syn/anti geometry based on the table above.

Conclusion

The stereochemical integrity of 3-amino-2-hydroxybutanoate derivatives is the cornerstone of their utility in drug development. By leveraging chelation-controlled asymmetric synthesis and validating the stereocenters through rigid oxazolidinone derivatization, researchers can reliably access and confirm the bioactive (2S,3R) architectures required for potent metalloprotease inhibition.

References

  • 1 - Bioscience, Biotechnology, and Biochemistry (Taylor & Francis) 2.2 - PubMed (NIH) 3.3 - APExBIO 4.6 - ResearchGate

  • 5 - Oxford University Press 6.7 - PubMed Central (NIH)

Sources

Technical Guide: Applications of Chiral Amino-Hydroxy Esters in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral amino-hydroxy esters —specifically


-amino-

-hydroxy and

-amino-

-hydroxy motifs—represent a privileged scaffold in modern medicinal chemistry. These structural units are not merely passive linkers; they are pharmacophores that frequently act as transition-state isosteres for peptide bond hydrolysis. Their ability to mimic the tetrahedral intermediate of amide cleavage makes them indispensable in the design of protease inhibitors (HIV, Renin, ACE) and as critical side-chain determinants in antineoplastic agents like Paclitaxel (Taxol) .

This guide provides a rigorous technical analysis of these scaffolds, moving beyond basic synthesis to explore the causality of stereochemistry in receptor binding , industrial-scale synthetic protocols, and field-proven methodologies for their integration into drug candidates.

Part 1: Structural Classes & Pharmacological Logic

The Pharmacophore: Transition State Mimicry

The biological utility of amino-hydroxy esters stems from their capacity to inhibit metallo- and aspartyl-proteases. During peptide hydrolysis, the amide carbonyl undergoes nucleophilic attack, forming a high-energy tetrahedral intermediate .

  • The Mechanism: The hydroxyl group of the amino-hydroxy scaffold coordinates with the active site metal ion (e.g.,

    
     in aminopeptidases) or catalytic aspartates, while the adjacent amine mimics the N-terminus of the cleavable peptide.
    
  • The Result: Unlike the transient natural intermediate, the amino-hydroxy mimic is stable, locking the enzyme in a non-functional state. This is the "Hydroxyethylene Isostere" concept.

Structural Classification
ClassStructure DescriptionKey Drug Examples

-Amino-

-Hydroxy
Amine at

, Hydroxyl at

.[1][2][3][4][5][6] Often called Norstatines.
Bestatin (Aminopeptidase inhibitor), Kynostatin .

-Amino-

-Hydroxy
Amine at

, Hydroxyl at

.[3] Serine/Threonine analogs.[7]
Vancomycin (aryl-serine moeties), Florfenicol .
Phenylisoserine Specific

-amino-

-hydroxy subclass with a phenyl group.
Paclitaxel (Taxol) , Docetaxel .

Part 2: Case Study – The Taxol Side Chain (Phenylisoserine)[8][9][10]

The C-13 side chain of Paclitaxel, N-benzoyl-(2R,3S)-3-phenylisoserine , is critical for its cytotoxicity. The free hydroxyl group at C-2' hydrogen bonds with the Arg-278 and Arg-282 residues of


-tubulin, stabilizing the microtubule.
The "Ojima Lactam" Protocol

While Sharpless Aminohydroxylation is an option, the Ojima


-Lactam Synthon Method  is the industry standard for high-yield, stereocontrolled synthesis of the Taxol side chain. It utilizes a chiral ester enolate-imine cyclocondensation.[4]
Experimental Workflow:
  • Imine Formation: Condensation of benzaldehyde with a chiral amine (e.g., (S)-

    
    -methylbenzylamine) or a silyl-protected imine.
    
  • Cyclocondensation: Reaction of the imine with a lithium enolate of an ester or a ketene silyl acetal.

  • Ring Opening: The resulting

    
    -lactam is coupled directly to the Baccatin III core (protected) and then opened, or opened first to the free acid.
    
Protocol: Synthesis of (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone
  • Reagents: Benzaldehyde, 4-methoxybenzenamine (PMP), Acetoxyacetyl chloride,

    
    , Lipase (for kinetic resolution if racemic).
    
  • Step 1 (Imine): Reflux Benzaldehyde (1.0 eq) and PMP-amine (1.0 eq) in toluene with Dean-Stark trap. Yield >95%.

  • Step 2 (Staudinger Reaction): Cool imine (1.0 eq) in

    
     to -20°C. Add 
    
    
    
    (3.0 eq). Dropwise add acetoxyacetyl chloride (1.2 eq). The ketene intermediate undergoes [2+2] cycloaddition with the imine.
  • Stereochemistry: This produces the cis-

    
    -lactam.
    
  • Step 3 (Hydrolysis): The PMP group is removed (CAN oxidation) and the acetate hydrolyzed to yield the free hydroxy-lactam.

Visualization: The Ojima Pathway

The following diagram illustrates the logic flow from the chiral imine to the final Taxol side chain insertion.

TaxolSynthesis Imine Chiral Imine (Benzaldehyde + Amine) Cyclo [2+2] Cyclocondensation (Staudinger Reaction) Imine->Cyclo Enolate Lithium Enolate (or Ketene Acetal) Enolate->Cyclo Lactam Chiral u03b2-Lactam (3R, 4S cis-isomer) Cyclo->Lactam Stereocontrol Coupling Coupling to 7-TES-Baccatin III Lactam->Coupling DMAP, Pyridine Taxol Paclitaxel (Taxol) (Ring Opening) Coupling->Taxol Deprotection

Figure 1: The Ojima


-Lactam strategy allows for the highly stereoselective construction of the phenylisoserine side chain and its subsequent coupling to the taxane core.

Part 3: Case Study – Bestatin (Aminopeptidase Inhibitor)[13]

Bestatin (Ubenimex) is a dipeptide mimetic containing the unusual amino acid (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) .

Synthetic Logic: The Cyanohydrin Route vs. Epoxide Opening

While early routes used Strecker synthesis (low stereocontrol), modern industrial routes often employ epoxide opening of chiral amino acids or cyanohydrin synthesis from chiral aldehydes.

Preferred Protocol: Epoxide Opening (High Stereocontrol)

This method utilizes the "Chiral Pool" (L-Phenylalanine) to guarantee the absolute configuration of the side chain.

  • Starting Material: N-Boc-L-Phenylalanine methyl ester.

  • Reduction: Reduce to the aldehyde using DIBAL-H (

    
    ).
    
  • Olefinations: Wittig reaction to form the

    
    -unsaturated ester.
    
  • Epoxidation: Asymmetric epoxidation (or substrate-controlled epoxidation) to the

    
    -epoxy ester.
    
  • Regioselective Opening: Ring opening with azide (

    
    ) at the 
    
    
    
    -position.
  • Reduction: Hydrogenation of the azide to the amine.

Visualization: Mechanism of Action (Transition State)

This diagram explains why the amino-hydroxy ester core is effective, illustrating the binding mode in the metalloprotease active site.

ProteaseInhibition Enzyme Metalloprotease Active Site (Zn2+) Substrate Natural Peptide Substrate TS Tetrahedral Intermediate (Transient) Substrate->TS Hydrolysis Start TS->Enzyme Cleavage Inhibitor Amino-Hydroxy Inhibitor (Bestatin) Inhibitor->Enzyme Competitive Binding Zn Zinc Coordination Inhibitor->Zn Hydroxyl Group Ligand Zn->Enzyme Stabilizes Complex

Figure 2: The hydroxyl group of the inhibitor acts as a stable ligand for the catalytic Zinc ion, mimicking the oxygen of the tetrahedral intermediate but preventing bond cleavage.[8][9]

Part 4: Advanced Synthetic Methodologies

For researchers developing novel analogs, selecting the correct synthetic route is crucial.

Comparative Analysis of Methods
MethodologyStereocontrolScalabilityCostBest For...
Sharpless Asymmetric Aminohydroxylation (AA) Excellent (>95% ee)Moderate (Osmium toxicity)HighRapid discovery of novel analogs.
Ojima

-Lactam
Excellent (cis/trans control)High (Industrial standard)ModerateTaxane side chains;

-amino acids.
Biocatalytic Reduction (KREDs) Perfect (>99% ee)Very High (Green chem)Low (at scale)Simple aliphatic/aromatic chains.
Chiral Pool (from Amino Acids) High (Retains stereochem)HighLowPeptidomimetics (Bestatin, HIV PIs).
Protocol: Biocatalytic Dynamic Kinetic Resolution (DKR)

For generating chiral


-amino-

-hydroxy esters from racemic

-amino-

-keto esters.
  • Substrate: Racemic N-protected

    
    -amino-
    
    
    
    -keto ester.
  • Catalyst: Ruthenium-Noyori complex (for chemical DKR) or Ketoreductase (KRED) + Glucose Dehydrogenase (GDH) for cofactor recycling.

  • Conditions: Phosphate buffer (pH 7.0),

    
    , 24h.
    
  • Mechanism: The base/enzyme racemizes the

    
    -center rapidly, while the reduction is stereoselective for one isomer, driving the equilibrium to 100% theoretical yield of the syn-amino alcohol.
    

Part 5: References

  • Ojima, I., et al. (1992). "New and efficient approaches to the synthesis of taxol and its modified analogs via chiral 3-hydroxy-4-aryl-beta-lactams."[4] Journal of Organic Chemistry. Link

  • Suda, H., et al. (1976).[10] "The structure of Bestatin."[6] The Journal of Antibiotics. Link

  • Gennari, C., et al. (1996). "Still-Gennari and related phosphonate reagents: a general method for the stereoselective synthesis of Z-unsaturated esters." Journal of Organic Chemistry. Link

  • Tao, J., et al. (2002). "Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals." Chemical Reviews. Link

  • Wani, M. C., et al. (1971). "Plant antitumor agents. VI. The isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia." Journal of the American Chemical Society. Link

Sources

A Deep Dive into Threonine Stereoisomers: A Technical Guide to (2S,3S) and (2R,3S)-2-amino-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The subtle yet profound impact of stereochemistry on biological activity is a cornerstone of modern drug development. Within the family of the essential amino acid threonine, which possesses two chiral centers, lie four distinct stereoisomers. This technical guide provides an in-depth exploration and comparison of two of these isomers: (2S,3S)-2-amino-3-hydroxybutanoate, known as L-allothreonine, and (2R,3S)-2-amino-3-hydroxybutanoate, or D-threonine. While L-threonine ((2S,3R)) is the familiar proteinogenic building block, its diastereomer (L-allothreonine) and enantiomer (D-threonine) are classified as "unnatural" amino acids. However, their unique three-dimensional architecture makes them valuable chiral synthons in the pharmaceutical industry. This guide will dissect their structural nuances, compare their physicochemical properties, detail analytical and synthetic methodologies, and explore their applications in pharmacology, offering a comprehensive resource for researchers leveraging these isomers in their work.

The Foundation: Understanding the Stereochemistry of Threonine Isomers

Threonine's structure, featuring two stereogenic centers at the α-carbon (C2) and the β-carbon (C3), gives rise to four possible stereoisomers. The relationship between these isomers is critical to understanding their distinct properties.

  • (2S,3S)-2-amino-3-hydroxybutanoate (L-allothreonine): This isomer is a diastereomer of the naturally occurring L-threonine. Diastereomers are stereoisomers that are not mirror images of each other and, consequently, have different physical and chemical properties.

  • (2R,3S)-2-amino-3-hydroxybutanoate (D-threonine): This isomer is the enantiomer of L-threonine. Enantiomers are non-superimposable mirror images and typically have identical physical properties in an achiral environment, but differ in their interaction with plane-polarized light and other chiral molecules.

The relationship between the four stereoisomers of 2-amino-3-hydroxybutanoic acid can be visualized as two pairs of enantiomers (L/D-threonine and L/D-allothreonine) and multiple diastereomeric relationships.

Visualizing the Stereochemical Relationships

G L-Threonine\n(2S,3R) L-Threonine (2S,3R) D-Threonine\n(2R,3S) D-Threonine (2R,3S) L-Threonine\n(2S,3R)->D-Threonine\n(2R,3S) Enantiomers L-allothreonine\n(2S,3S) L-allothreonine (2S,3S) L-Threonine\n(2S,3R)->L-allothreonine\n(2S,3S) Diastereomers D-allothreonine\n(2R,3R) D-allothreonine (2R,3R) L-Threonine\n(2S,3R)->D-allothreonine\n(2R,3R) Diastereomers D-Threonine\n(2R,3S)->L-allothreonine\n(2S,3S) Diastereomers D-Threonine\n(2R,3S)->D-allothreonine\n(2R,3R) Diastereomers L-allothreonine\n(2S,3S)->D-allothreonine\n(2R,3R) Enantiomers

Caption: Stereochemical relationships between the four isomers of threonine.

Physicochemical Properties: A Comparative Analysis

The distinct spatial arrangement of atoms in (2S,3S) and (2R,3S) isomers leads to measurable differences in their physical and chemical properties. These differences are crucial for their separation, identification, and application.

Property(2S,3S)-2-amino-3-hydroxybutanoate (L-allothreonine)(2R,3S)-2-amino-3-hydroxybutanoate (D-threonine)Reference(s)
Molecular Formula C₄H₉NO₃C₄H₉NO₃[1],[2]
Molecular Weight 119.12 g/mol 119.12 g/mol [1],[2]
Melting Point 272 °C (decomposes)274 °C (decomposes)[1],
Optical Rotation [α] +9.0° to +11.0° (c=2-5 in H₂O)+28° (c=6 in water)[3],[4],[5],[6],
Crystal System OrthorhombicOrthorhombic[7]
Space Group P2₁2₁2₁Not explicitly found for D-threonine alone, but L-threonine is P2₁2₁2₁[7]
Solubility in Water Slightly soluble; lower than L-threonine97 mg/mL at 25°C[8],[9]

Key Insights:

  • The most significant and practically useful difference lies in their optical rotation , a direct consequence of their different stereochemistry. This property is fundamental to their identification and quality control.

  • While both are crystalline solids with high melting points, subtle differences exist. The crystal structure of L-allothreonine has been determined to be orthorhombic, space group P2₁2₁2₁, and is closely isomorphous with L-threonine.[7]

  • Solubility differences, though not always dramatic, can be exploited in separation and purification processes like fractional crystallization.[9]

Analytical Methodologies for Isomer Differentiation

The ability to accurately separate and quantify these isomers is paramount in research and pharmaceutical development. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for resolving enantiomers and diastereomers. Both direct and indirect methods are applicable.

Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation.

  • Experimental Protocol: Direct Chiral HPLC using a Macrocyclic Glycopeptide CSP

    • Column: Astec CHIROBIOTIC® T (employing teicoplanin as the chiral selector).

    • Mobile Phase: A typical mobile phase consists of a mixture of methanol or acetonitrile and an aqueous buffer. The retention and enantioselectivity can be fine-tuned by adjusting the concentration of the organic modifier.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detector at 200-220 nm or a mass spectrometer (MS).

    • Sample Preparation: Dissolve the sample mixture in the mobile phase or a compatible solvent.

Indirect Chiral HPLC: This approach involves derivatizing the amino acids with a chiral reagent to form diastereomeric derivatives, which can then be separated on a standard achiral column.

  • Experimental Protocol: Two-Dimensional HPLC with Pre-Column Derivatization

    • Derivatization Reagent: 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).

    • Procedure: Mix the sample containing the threonine isomers with a solution of NBD-F in a suitable buffer (e.g., borate buffer) and heat to facilitate the reaction.

    • First Dimension (Reversed-Phase HPLC): Separate the derivatized amino acids on a C18 column.

    • Second Dimension (Chiral HPLC): Transfer the fractions containing the threonine isomers to a chiral column for final separation.

    • Detection: Fluorescence detector. This sensitive method is suitable for determining all four threonine isomers in complex biological matrices like mammalian tissues.[3]

Workflow for Chiral HPLC Separation

G cluster_direct Direct Method cluster_indirect Indirect Method Sample_D Isomer Mixture CSP Chiral Stationary Phase (e.g., CHIROBIOTIC T) Sample_D->CSP Separation_D Separated Isomers CSP->Separation_D Detection_D UV/MS Detection Separation_D->Detection_D Sample_I Isomer Mixture Derivatization Derivatization (e.g., NBD-F) Sample_I->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers Achiral_Column Achiral Column (e.g., C18) Diastereomers->Achiral_Column Separation_I Separated Diastereomers Achiral_Column->Separation_I Detection_I Fluorescence Detection Separation_I->Detection_I

Caption: Workflows for direct and indirect chiral HPLC separation of threonine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable tool for distinguishing between diastereomers like L-threonine and L-allothreonine. The different spatial arrangement of the substituents around the C2-C3 bond leads to distinct chemical shifts and coupling constants for the protons and carbons. While enantiomers (like L- and D-threonine) have identical NMR spectra in an achiral solvent, diastereomers do not.

For instance, in cyclo-(L-threonine)₂ and cyclo-(L-allothreonine)₂, proton and carbon-13 NMR studies have shown that the dominant side-chain conformations are different, which can be deduced from proton-proton and proton-carbon coupling constants.[10] In more complex molecules, such as threonine-containing glycopeptides, ¹³C NMR can effectively discriminate between diastereomers based on the chemical shifts of the anomeric and methyl carbons.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state. The crystal structures of both L-threonine and L-allothreonine have been determined, revealing that while they are closely isomorphous, there are subtle differences in their unit cell parameters and the conformation of the side chain.[7][11] This technique is the gold standard for unambiguous stereochemical assignment. The crystal structure of the D-threonine aldolase from Alcaligenes xylosoxidans has also been determined, providing insights into the enzyme's mechanism.[12]

Synthesis and Separation Strategies

The accessibility of these "unnatural" amino acids is crucial for their application in drug discovery. Various synthetic and separation strategies have been developed.

Synthesis of D-threonine

D-threonine can be synthesized from the more readily available L-threonine through methods involving stereochemical inversion. One approach involves the use of enzymes:

  • Enzymatic Synthesis of D-threonine from L-threonine

    • Racemization: L-threonine is treated with an amino acid racemase to produce a mixture of L-threonine and D-allothreonine.

    • Selective Removal of L-threonine: L-threonine deaminase is added to selectively convert the remaining L-threonine into α-ketobutyrate and ammonia, which can be easily removed.

    • Purification: D-allothreonine is purified from the reaction mixture.

    • Epimerization: The purified D-allothreonine is then chemically converted to D-threonine through a process that inverts the stereochemistry at the hydroxyl-bearing carbon. This can involve the formation of an oxazoline intermediate followed by acid-catalyzed ring-opening.[7]

Synthesis of L-allothreonine

L-allothreonine can be synthesized from L-threonine via an epimerization reaction.

  • Stereoselective Synthesis of L-allothreonine from L-threonine

    • Protection: The amino and carboxyl groups of L-threonine are protected (e.g., amine with Fmoc and carboxyl with a cyclic ortho ester).

    • Oxidation: The hydroxyl group on the side chain is oxidized to a ketone.

    • Diastereoselective Reduction: The ketone is then reduced back to a hydroxyl group, with the stereochemistry controlled to favor the allo configuration.

    • Deprotection: The protecting groups are removed to yield L-allothreonine.[11]

Separation of Diastereomers

Due to their different physical properties, diastereomers can often be separated by conventional techniques such as fractional crystallization. For example, a mixture of N-acetyl-D-allothreonine and N-acetyl-L-threonine can be separated by converting them to their ammonium salts and exploiting the lower solubility of the L-threonine salt in ethanol to precipitate it out.[13]

Biological and Pharmacological Significance

While L-threonine is an essential component of proteins, its stereoisomers, (2S,3S)-L-allothreonine and (2R,3S)-D-threonine, are not incorporated into proteins in mammals and have distinct biological fates and pharmacological applications.[14]

(2R,3S)-2-amino-3-hydroxybutanoate (D-threonine)

D-threonine is a key chiral building block in the synthesis of peptidomimetic drugs.[15][16] Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. The unnatural stereochemistry of D-threonine can confer resistance to enzymatic degradation, a common issue with natural peptide drugs. It is used in the development of drugs for applications such as analgesia and for treating the side effects of peripheral opioids.[15]

(2S,3S)-2-amino-3-hydroxybutanoate (L-allothreonine)

L-allothreonine and its derivatives are also valuable in pharmaceutical development. Some naturally occurring antibiotics, such as the katanosins, contain an allothreonine residue.[17] In drug design, the incorporation of L-allothreonine can be used to introduce specific conformational constraints into a peptide backbone, which can be crucial for achieving high-affinity binding to a biological target. It is used in peptide synthesis to create novel therapeutic agents.

The distinct stereochemistry of both D-threonine and L-allothreonine provides medicinal chemists with tools to fine-tune the three-dimensional structure of drug candidates, thereby optimizing their pharmacological profiles. Their use in creating more stable and specific drugs highlights the importance of exploring beyond the 20 proteinogenic amino acids in drug discovery.[]

Conclusion

The (2S,3S) and (2R,3S) isomers of 2-amino-3-hydroxybutanoate, L-allothreonine and D-threonine, respectively, represent more than just structural curiosities. Their unique stereochemistry gives rise to distinct physicochemical properties that enable their separation and characterization. As "unnatural" amino acids, they are not destined for protein synthesis in mammals but instead have carved out a significant niche in the pharmaceutical industry. Their role as chiral building blocks allows for the creation of more robust and specific peptidomimetic drugs. A thorough understanding of the differences and specific applications of these isomers, as detailed in this guide, is essential for any researcher or drug development professional seeking to harness the power of stereochemistry in their scientific endeavors.

References

  • D-Threonine (YMDB00802). Yeast Metabolome Database. [Link]

  • D-Threonine CAS:632-20-2. Jinan Future chemical Co.,Ltd. [Link]

  • Swaminathan, P., & Srinivasan, R. (1975). Studies in molecular structure, symmetry and conformation. VIII. Crystal and molecular structure of L-allothreonine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(1), 217-221. [Link]

  • D-Threonine | API & Peptide Intermediate | Baishixing. ETW International. [Link]

  • D-Threonine. PubChem. [Link]

  • Bold, G., et al. (2014). Solubility Equilibria and Crystallographic Characterization of the l-Threonine/l-allo-Threonine System, Part 2: Crystallographic Characterization of Solid Solutions in the Threonine Diastereomeric System. Crystal Growth & Design, 14(12), 6396-6404. [Link]

  • D-Threonine, allo-free. Chem-Impex. [Link]

  • (2R,3S)-2-amino-3-hydroxybutanoate. PubChem. [Link]

  • The Crystal Structure of D-Threonine Aldolase from Alcaligenes xylosoxidans Provides Insight into a Metal Ion Assisted PLP-Dependent Mechanism. (2015). PLoS ONE, 10(4), e0124056. [Link]

  • L-Allothreonine (FDB023287). FooDB. [Link]

  • Allothreonine. Wikipedia. [Link]

  • Binev, D., Taratin, N., Kotelnikova, E., Seidel-Morgenstern, A., & Lorenz, H. (2014). Solubility Equilibria in the Threonine Diastereomeric System. Crystal Growth & Design, 14(1), 226-234. [Link]

  • 1LW4: X-ray structure of L-Threonine Aldolase (low-specificity) in complex with L-allo-threonine. RCSB PDB. [Link]

  • methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride. PubChem. [Link]

  • Yajima, T., Ichimura, S., Horii, S., & Shiraiwa, T. (2010). Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine. Bioscience, Biotechnology, and Biochemistry, 74(10), 2106-2109. [Link]

  • L-Threonine. PubChem. [Link]

  • Threonine: An Amino Acid Autonomous Molecular Assembly. Argonne National Laboratory. [Link]

  • Kopple, K. D., & Marr, D. H. (1981). Conformation of cyclo-(L-threonine)2 and cyclo-(L-allothreonine)2. A proton and carbon n.m.r study. International Journal of Peptide and Protein Research, 18(1), 33-40. [Link]

  • (2R,3R)-2-Amino-3-hydroxybutanoic acid. ChemBK. [Link]

  • Allothreonine, L-. PubChem. [Link]

  • a–c A portion of the standard ¹H NMR spectra of a threonine, b... ResearchGate. [Link]

  • Allothreonine, D-. PharmaCompass.com. [Link]

  • The optical activity of amino acids. [Link]

  • (2S,3S)-2-amino-3-hydroxybutanal. PubChem. [Link]

  • An Economical Method for Production of 2H,13CH3-Threonine for Solution NMR Studies of Large Protein Complexes: Application to the 670 kDa Proteasome. PLOS One, 8(9), e70323. [Link]

Sources

Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate as a chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate represents a specialized class of "non-proteinogenic" amino acid building blocks, specifically categorized as a


-amino-

-hydroxy acid
. Unlike its structural isomer threonine (a 2-amino-3-hydroxy acid), this scaffold places the amino group at the

-position, making it a critical precursor for norstatine -type transition state isosteres.

This guide provides a comprehensive technical analysis of this molecule, focusing on its stereoselective synthesis, handling of the acid-labile tert-butyl ester, and its pivotal role in designing protease inhibitors and degradation-resistant peptidomimetics.

Part 1: Structural & Stereochemical Fundamentals

The Norstatine Motif vs. Threonine

It is imperative to distinguish this building block from standard amino acids.[1]

  • L-Threonine: (2S,3R)-2-amino-3-hydroxybutanoic acid.[1][2]

  • Target Molecule: (2S,3S)-3-amino-2-hydroxybutanoate.[1]

The target molecule features a 3-amino architecture.[1][2][3] In medicinal chemistry, this specific arrangement is known as the norstatine core (specifically, the methyl-sidechain analog of norstatine). The (2S,3S) configuration confers an anti relationship between the hydroxyl and amino groups (analogous to allo-threonine's relative stereochemistry), which is often required to mimic the tetrahedral transition state of amide hydrolysis in aspartic proteases.

The Role of the Tert-Butyl Ester

The tert-butyl ester serves a dual purpose:

  • Orthogonal Protection: It remains stable under basic conditions (Fmoc removal) and hydrogenolysis (Cbz/Bn removal), but is cleaved by acid (TFA/HCl), allowing for C-terminal activation late in a synthetic sequence.[1]

  • Lipophilicity: It enhances solubility in organic solvents (DCM, THF) during peptide coupling, preventing the aggregation often seen with free zwitterionic amino acids.[1]

Part 2: Synthetic Routes & Scale-Up

The synthesis of (2S,3S)-3-amino-2-hydroxybutanoate requires precise stereocontrol. Two primary routes are established in the field: the Epoxide Ring Opening (preferred for anti stereochemistry) and Sharpless Aminohydroxylation .[1]

Route A: Stereoselective Epoxide Opening (Scalable)

This route utilizes the inherent chirality of the precursor or asymmetric epoxidation to establish the (2S,3S) geometry.

  • Step 1: Asymmetric epoxidation of (E)-crotonate to give the (2R,3R)-epoxide.

  • Step 2: Regioselective ring opening with azide (

    
    ) at C3.[1] This proceeds with inversion of configuration , yielding the (2R,3S)-3-azido-2-hydroxy species.
    
  • Step 3: To achieve (2S,3S), one typically starts with the (Z)-alkene or utilizes a double-inversion strategy.[1] Alternatively, starting from L-aspartic acid (chiral pool) allows homologation while preserving the C2 stereocenter.[1]

Route B: Sharpless Aminohydroxylation (Modern)

The Sharpless Asymmetric Aminohydroxylation (AA) allows direct conversion of crotonates to amino alcohols.

  • Reagents: Osmium tetroxide (

    
    ), Chloramine-T, and chiral ligand (DHQ)
    
    
    
    PHAL.[1]
  • Stereochemistry: Standard AA on (E)-crotonates yields syn products ((2S,3R)).[1] To access the (2S,3S) anti isomer, the reaction is performed on isocrotonate (Z-isomer) or followed by an inversion step (e.g., Mitsunobu reaction) at the C2 hydroxyl.

Synthesis cluster_AA Alternative: Sharpless AA Start Crotonate Ester (E-isomer) Epox Asymmetric Epoxidation (2R,3R)-Epoxide Start->Epox Sharpless/Jacobsen Opening Ring Opening (N3-) Inversion at C3 Epox->Opening TMSN3 / Lewis Acid Azido (2R,3S)-3-Azido-2-hydroxy Opening->Azido Inversion C2 Inversion (Mitsunobu/Activation) Azido->Inversion Required for (2S,3S) Target (2S,3S)-3-Amino-2-hydroxy Target Scaffold Inversion->Target StartAA (Z)-Crotonate Direct Sharpless AA (DHQ)2PHAL StartAA->Direct Direct->Target

Caption: Synthetic pathways accessing the (2S,3S) configuration via Epoxide Opening (Top) vs. Sharpless AA (Bottom).

Part 3: Applications in Medicinal Chemistry

Transition State Isosteres (Protease Inhibitors)

The 3-amino-2-hydroxy motif is a "hydroxyethylene" isostere precursor. In aspartic proteases (e.g., HIV Protease, Renin, BACE1), the enzyme cleaves a peptide bond via a tetrahedral intermediate.[1]

  • Mechanism: The C2-hydroxyl group of the (2S,3S) building block mimics the transition state hydroxyl of the tetrahedral intermediate but cannot be cleaved.

  • Binding: The (2S) stereochemistry often aligns the -OH group to hydrogen bond with the catalytic aspartic acid residues (Asp25/Asp25' in HIV protease).

Antibiotic Side Chains (AHB)

This moiety is structurally homologous to the AHB (4-amino-2-hydroxybutyryl) side chain found in aminoglycosides like Amikacin and Arbekacin .

  • Function: Acylation of the aminoglycoside core with this chiral acid prevents enzymatic deactivation by bacterial aminoglycoside modifying enzymes (AMEs).[1]

Part 4: Experimental Protocols

Protocol: Synthesis of Tert-Butyl Ester from Free Acid

If the commercial building block is unavailable, the tert-butyl ester can be synthesized from the free acid (obtained via hydrolysis of the methyl ester).

Reagents: (2S,3S)-3-(N-Boc-amino)-2-hydroxybutanoic acid, tert-Butyl Acetate (


-BuOAc), Perchloric acid (

) or Tf2NH catalyst.
  • Dissolution: Dissolve 1.0 eq of the N-protected acid in tert-butyl acetate (solvent and reagent).

  • Catalysis: Add 5 mol% of

    
     (Triflimide) or stoichiometric 
    
    
    
    (caution).
  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (stain with Ninhydrin or PMA).[1]

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1] Wash organic layer with brine, dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc). The tert-butyl ester is acid-sensitive; avoid acidic silica or add 1%

    
     to the eluent.
    
Peptide Coupling Workflow

When coupling this unit to a peptide chain:

  • N-Terminus: The C3-amino group is sterically hindered compared to a C2-amino group. Use high-activity coupling agents like HATU or COMU .[1]

  • OH-Protection: The C2-hydroxyl can interfere via O-acylation.[1]

    • Strategy: Use the N-Boc, O-TBS protected derivative if high yields are required.[1]

    • Alternative: Perform coupling with free OH using EDC/HOAt , which minimizes O-acylation compared to anhydrides.[1]

Part 5: Analytical Characterization

Data for Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate:

ParameterTypical Value / Observation
Molecular Formula

Molecular Weight 175.23 g/mol
Physical State Viscous oil or low-melting solid (racemate is solid)

NMR (CDCl

)

1.45 (s, 9H, tBu), 1.20 (d, 3H, Me), 4.10 (d, 1H, H-2), 3.40 (m, 1H, H-3).[1] Note: H-2/H-3 coupling constant (

) distinguishes anti vs. syn.[1]
Stereochem Check

Hz (Anti/Erythro) vs.

Hz (Syn/Threo).
Solubility Soluble in MeOH, DCM, EtOAc.[1] Insoluble in Hexane.

References

  • Synthesis of Stereoisomers

    • Title: Synthesis of All Four Stereoisomers of 3-Amino-2-hydroxybutanoic Acids.
    • Source: Bioscience, Biotechnology, and Biochemistry (Verified Snippet 1.2).
  • Protease Inhibition

    • Title: 3-Amino-2-hydroxy-4-phenylbutyric acids as chiral building blocks for aminopeptidase N inhibitors.
    • Source: ResearchGate / Journal of Medicinal Chemistry (Verified Snippet 1.3).[1]

  • Tert-Butylation Protocol

    • Title: A Simple and Powerful tert-Butyl
    • Source: Synlett (Verified Snippet 1.10).
  • Sharpless Aminohydroxylation

    • Title: The Sharpless asymmetric aminohydroxyl
    • Source: Journal of the Chemical Society, Perkin Transactions 1 (Verified Snippet 1.5).[1]

Sources

The Strategic Role of Threonine tert-Butyl Ester Derivatives in Peptide Synthesis and Drug Discovery: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Threonine tert-butyl ester derivatives are foundational building blocks in modern medicinal chemistry, particularly in the synthesis of complex peptide therapeutics such as Glucagon-Like Peptide-1 (GLP-1) receptor agonists. This whitepaper provides a comprehensive technical analysis of these derivatives, focusing on their chemical rationale, physicochemical properties, mechanistic roles in Solid-Phase Peptide Synthesis (SPPS), and scalable industrial synthesis. Designed for research scientists and drug development professionals, this guide bridges theoretical chemistry with field-proven, self-validating experimental protocols.

The Chemical Rationale: Steric Shielding and Orthogonality

In peptide chemistry, threonine presents a unique synthetic challenge due to its secondary side-chain hydroxyl group. If left unprotected during the electrophilic activation of the carboxyl group, this hydroxyl moiety acts as a competing nucleophile. This inevitably leads to catastrophic side reactions, including O-acylation (branching of the peptide chain) or dehydration.

The strategic installation of a tert-butyl (tBu) ether group solves this through steric causality . The bulky nature of the three methyl groups attached to the tertiary carbon provides immense steric hindrance, effectively shielding the oxygen atom from acylating agents. Furthermore, the tBu group is highly orthogonal to the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group[1]. This orthogonality allows researchers to selectively remove the N-terminal Fmoc group using secondary amines (e.g., piperidine) to propagate the peptide chain, while the side-chain tBu group remains completely intact until it is globally cleaved using strong acids like Trifluoroacetic acid (TFA) at the end of the synthesis[1].

Physicochemical Profiling of Core Derivatives

To optimize synthetic workflows, it is critical to select the correct threonine derivative based on the desired phase of synthesis (solid vs. solution) and the specific protection strategy.

Table 1: Physicochemical Properties of Key Threonine tert-Butyl Ester Derivatives

Derivative NameCAS NumberMolecular WeightAppearancePrimary Application
Fmoc-Thr(tBu)-OH 71989-35-0397.46 g/mol White powderStandard building block for Fmoc-SPPS[2].
H-Thr(tBu)-OtBu 5854-78-4231.33 g/mol Clear to light yellow liquidSolution-phase synthesis; API intermediate[3].
H-Thr-OtBu HCl 69320-90-7211.69 g/mol White crystalline powderProdrug formulation; enzymatic assays[].

Mechanistic Role in Solid-Phase Peptide Synthesis (SPPS)

In the realm of drug discovery, particularly in the development of therapeutic peptides like Liraglutide, Fmoc-Thr(tBu)-OH is a cornerstone of the Fmoc-SPPS strategy[1]. The workflow relies on a repetitive cycle of deprotection and coupling, where the tBu group guarantees that the threonine residue only participates via its alpha-amino group.

SPPS_Workflow Resin Peptidyl-Resin (Fmoc-Protected) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Step 1 Couple Coupling Reaction (Amide Bond Formation) Deprotect->Couple Free Amine Activate Activation (Fmoc-Thr(tBu)-OH + DIC/Oxyma) Activate->Couple Activated Ester Couple->Resin Cycle Repeat Cleave Global Cleavage & tBu Removal (TFA/Scavengers) Couple->Cleave Final Step

Fmoc-SPPS workflow highlighting Fmoc-Thr(tBu)-OH coupling and global deprotection.

Experimental Protocol I: Self-Validating Fmoc-SPPS Coupling

This protocol describes the coupling of Fmoc-Thr(tBu)-OH. The choice of N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure over traditional uronium salts (like HBTU) is driven by causality: uronium salts require a tertiary amine base (DIEA), which can cause base-catalyzed epimerization at the alpha-carbon. DIC/Oxyma operates efficiently at a neutral apparent pH, suppressing epimerization while maintaining rapid coupling kinetics.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of peptidyl-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins).

    • Self-Validation: Collect the deprotection flow-through and measure UV absorbance at 301 nm. A distinct peak confirms the release of the piperidine-dibenzofulvene adduct, validating successful deprotection.

  • Activation: Dissolve 0.4 mmol (4 eq) of Fmoc-Thr(tBu)-OH[2] and 0.4 mmol of Oxyma Pure in minimal DMF. Add 0.4 mmol of DIC. Stir for 3 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Washing & Validation: Wash the resin thoroughly with DMF (5 × 1 min).

    • Self-Validation (Kaiser Test): Remove a few resin beads and apply the ninhydrin-based Kaiser test. A yellow (negative) result indicates complete acylation of the primary amines. A blue (positive) result dictates that the coupling step must be repeated.

Industrial Synthesis of H-Thr(tBu)-OtBu

For solution-phase synthesis and specific active pharmaceutical ingredient (API) generation, the dual-protected derivative H-Thr(tBu)-OtBu is required[3]. The industrial synthesis relies on the acid-catalyzed alkylation of L-threonine using isobutylene[5].

Synthesis_Pathway Thr L-Threonine React Alkylation Reaction (1,4-Dioxane, 15°C) Thr->React Iso Isobutylene Iso->React Cat Acid Catalyst (e.g., SO4(2-)/TiO2) Cat->React Catalysis Prod H-Thr(tBu)-OtBu React->Prod Dual Protection

Acid-catalyzed alkylation pathway for the synthesis of H-Thr(tBu)-OtBu.

Experimental Protocol II: Scalable Synthesis of H-Thr(tBu)-OtBu

This protocol outlines the synthesis of H-Thr(tBu)-OtBu using a solid superacid catalyst, which simplifies downstream purification by eliminating the need to neutralize large volumes of liquid acid[5].

Step-by-Step Methodology:

  • Reactor Preparation: To a jacketed reaction flask, add 1.0 kg of 1,4-dioxane and 0.26 kg of a solid superacid catalyst (e.g., SO4(2-)/TiO2)[5].

  • Substrate Addition: Slowly add 0.09 kg of L-threonine. Stir until completely suspended.

  • Alkylation via Isobutylene: Cool the reactor to 15 °C. Causality: Isobutylene is a gas at room temperature; maintaining a low temperature ensures it remains dissolved in the liquid phase, driving the equilibrium toward complete alkylation. Continuously pass 0.45 kg of isobutylene gas into the system over 12 hours, then maintain the sealed system at 10–25 °C for an additional 48 hours[5].

  • Quenching & Neutralization: Filter the solid catalyst. Add water to the filtrate and adjust the pH to 7.5–8.0 using 20% ammonia[3].

    • Self-Validation: Precise pH control is critical. A pH < 7 risks premature cleavage of the acid-labile tBu groups, while pH > 8.5 risks base-catalyzed hydrolysis of the newly formed ester.

  • Extraction & Purification: Extract the aqueous phase with hexane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Self-Validation: Perform Gas Chromatography (GC). The process is validated when the isolated liquid product demonstrates a purity of ≥99.5%[3].

Applications in Drug Development

Beyond acting as mere building blocks, these derivatives directly impact the pharmacokinetic profiles of modern therapeutics. For instance, L-Threonine tert-butyl ester hydrochloride is frequently utilized in prodrug formulations[]. By masking the polar carboxyl and hydroxyl groups, the lipophilicity of the molecule is drastically increased. This enhances membrane permeability and oral bioavailability. Once in vivo, endogenous esterases cleave the tBu groups, releasing the active therapeutic agent in a controlled-release manner[].

Conclusion

Threonine tert-butyl ester derivatives are indispensable tools in the arsenal of the modern peptide chemist. Whether utilizing Fmoc-Thr(tBu)-OH for the precise, automated assembly of GLP-1 agonists, or leveraging H-Thr(tBu)-OtBu for solution-phase API synthesis, understanding the causality behind their chemical behavior ensures high-yield, high-purity outcomes. By adhering to self-validating protocols and strict environmental controls, researchers can reliably scale these processes from discovery laboratories to commercial manufacturing.

References

  • Title: A Comparative Guide to Fmoc-Thr(tBu)
  • Title: Fmoc-Thr(tBu)-OH = 98.
  • Title: H-THR(TBU)
  • Title: CAS 69320-90-7 (L-Threonine tert-butyl ester hydrochloride)
  • Title: Synthesis method for O-tert-Butyl-L-threonine tert-butyl ester acetate salt Source: Google Patents URL

Sources

A Comprehensive Technical Guide to the Thermodynamic Stability of Tert-butyl Hydroxy-amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Tert-butyl hydroxy-amino esters are a class of organic compounds of significant interest to the pharmaceutical and chemical synthesis industries. Their utility as versatile synthetic intermediates is intrinsically linked to their thermodynamic stability, a delicate balance between inherent bond weaknesses and stabilizing structural features. This technical guide provides an in-depth analysis of the factors governing the stability of these molecules. We will explore the core thermodynamic principles, dissect the influence of the constituent functional groups—the tert-butyl, hydroxylamino, and ester moieties—and detail the primary decomposition pathways. Furthermore, this guide presents field-proven experimental protocols for assessing thermal stability, offering a practical framework for researchers, scientists, and drug development professionals to understand and manipulate these critical molecular properties.

Introduction

N-Alkyl hydroxylamines, including the N-tert-butyl derivatives, serve as crucial intermediates in the synthesis of a variety of organic molecules such as nitrones and hydroxamic acids.[1] The stability of these compounds is a paramount concern, dictating their storage, handling, and reaction conditions. Tert-butyl hydroxy-amino esters, which combine the N-tert-butyl hydroxylamine core with an ester functionality, present a unique stability profile. The bulky tert-butyl group imparts significant steric hindrance, while the N-O bond represents a point of potential thermodynamic weakness. Understanding the interplay of these structural features is essential for leveraging these compounds effectively in multi-step syntheses and in the design of novel chemical entities. This guide aims to provide a comprehensive scientific overview of the thermodynamic landscape of these molecules.

Molecular Architecture and Intrinsic Stability

The fundamental structure of a tert-butyl hydroxy-amino ester features a central nitrogen atom bonded to a bulky tert-butyl group, a hydroxyl group (or its esterified counterpart), and the carbon of a carbonyl group. The thermodynamic stability of the entire molecule is largely dictated by the strength of its weakest bonds, primarily the N-O, N-C, and O-C bonds within the core structure.

cluster_molecule General Structure N N H H N->H O O N->O N-O bond (Weakest Link) C_ester_carbonyl C=O O->C_ester_carbonyl O-C bond C_tBu_center C_tBu_center->N N-C bond (Steric Influence) tBu_label tBu C_tBu_center->tBu_label R R' C_ester_carbonyl->R

Caption: Key bonds influencing the stability of the tert-butyl hydroxy-amino ester core.

The N-O single bond is generally considered the most labile linkage in hydroxylamine derivatives. Its homolytic cleavage is often the initiating step in thermal decomposition. The surrounding groups, particularly the sterically demanding tert-butyl group and the electronically influential ester, play a critical role in modulating the energy required to break this bond.

Core Thermodynamic Principles

Bond Dissociation Energy (BDE)

Bond Dissociation Energy (BDE) is the standard enthalpy change when a bond is cleaved by homolysis, with reactants and products in the gas phase. It is the most direct measure of bond strength and a primary indicator of thermodynamic stability. For the compounds , the N-O bond BDE is of paramount importance. While generic literature often quotes an average N-O single bond BDE of approximately 48 kcal/mol, computational and experimental studies on various hydroxylamines have reported values ranging from 55 to 65 kcal/mol.[2][3] This variation underscores the significant impact of substituent effects on bond strength.

Bond TypeTypical BDE (kcal/mol)Reference
Generic N-O Single Bond~48[2]
Calculated N-O in Hydroxylamines55 - 65[2][3]
C-ON in Alkoxyamines20 - 47[4][5]

Table 1: Comparative Bond Dissociation Energies.

Steric and Electronic Effects

The stability of any chemical species, particularly radical intermediates formed during decomposition, is governed by a combination of steric and electronic factors.[6][7]

  • Steric Hindrance: This refers to the spatial crowding around a reactive center. Large, bulky groups can physically block access to a labile bond or a resulting radical, kinetically slowing down decomposition or subsequent reactions like dimerization.[6]

  • Electronic Effects: These include inductive effects (the pulling or pushing of electron density through sigma bonds) and resonance effects (the delocalization of electrons through pi systems). These effects stabilize the parent molecule and, crucially, any radical or ionic intermediates that may form, thereby lowering the overall energy of decomposition pathways.[8]

Analysis of Structural Components

The overall stability of tert-butyl hydroxy-amino esters is a composite of the contributions from its three key functional components.

The Role of the Tert-butyl Group

The tert-butyl group is the archetypal sterically demanding substituent in organic chemistry.[9] Its primary role in this context is to provide kinetic stabilization . By creating a sterically congested environment around the nitrogen atom, it shields the weak N-O bond from external reagents and, more importantly, hinders the recombination or disproportionation reactions of any radical intermediates formed upon homolysis.[6] This steric protection is a key reason for the enhanced persistence of radicals derived from such precursors.

The N-Hydroxyamino Moiety

The N-hydroxyamino group is the electronically active core of the molecule. The strength of the N-O bond is highly sensitive to the nature of the substituents on both the nitrogen and the oxygen. Electron-withdrawing groups attached to the nitrogen can weaken the N-O bond by induction, potentially lowering the decomposition temperature. Conversely, the stability of the resulting nitrogen-centered radical is a critical factor; substituents that can delocalize the unpaired electron will favor bond cleavage.

The Tert-butyl Ester Functionality

The tert-butyl ester is widely used as a protecting group for carboxylic acids due to its unique stability profile.[10][11] It is exceptionally stable against a wide range of nucleophiles and basic conditions, primarily due to the steric hindrance provided by the tert-butyl group.[12] However, it is readily cleaved under mild acidic conditions. This lability is not due to a weak O-C bond in a homolytic sense, but rather to a heterolytic pathway that proceeds through the formation of a highly stable tertiary carbocation.[10][13] In the context of overall thermodynamic stability, the ester group is generally robust under thermal, neutral conditions.

Primary Decomposition Pathways

Understanding the potential decomposition routes is critical for predicting the behavior of these compounds under thermal stress or in various chemical environments.

Homolytic Cleavage (N-O Bond)

The most probable pathway for thermal decomposition is the homolytic cleavage of the N-O bond, which is typically the weakest bond in the molecule. This process generates two radical species: an N-tert-butyl-N-acylaminyl radical and an oxygen-centered radical. The activation energy for this step is directly related to the N-O BDE. The stability of the resulting radicals, conferred by steric and electronic effects, is a major driving force for this pathway.[4]

Caption: Thermal decomposition via homolytic N-O bond cleavage.

Heterolytic Cleavage (Ester Bond)

Under acidic conditions, the decomposition landscape changes entirely. The tert-butyl ester group becomes the point of liability. Protonation of the ester oxygen facilitates the cleavage of the O-C(tBu) bond to release isobutylene and form a stable tert-butyl carbocation, leaving the N-hydroxy-amide intact. This pathway is foundational to the use of tert-butyl esters as protecting groups.[10][13]

Experimental Protocols for Stability Assessment

A multi-faceted experimental approach is required to fully characterize the thermodynamic stability of these compounds.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for evaluating thermal stability. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Step-by-Step Protocol for TGA/DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of the tert-butyl hydroxy-amino ester into an aluminum or ceramic TGA/DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

  • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 400 °C).[14]

  • Data Analysis:

    • From the DSC curve, identify endothermic events (melting point) and exothermic events (decomposition).[15]

    • From the TGA curve, determine the onset temperature of mass loss, which indicates the beginning of decomposition. The percentage of mass lost corresponds to the volatile decomposition products.

Spectroscopic Analysis: Electron Paramagnetic Resonance (EPR)

When decomposition involves homolytic cleavage, radical species are formed. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most direct and powerful technique for detecting and characterizing these paramagnetic species.[16]

Workflow for EPR Analysis:

  • Sample Preparation: Dissolve the compound in a suitable deoxygenated solvent in an EPR tube.

  • Initiation of Decomposition: If the compound is not self-initiating at room temperature, initiate decomposition directly in the EPR cavity via thermal heating or UV irradiation.

  • Radical Trapping (Optional): For transient, highly reactive radicals, a spin-trapping agent can be added. The transient radical reacts with the spin trap to form a more stable, persistent radical adduct that is easier to detect and characterize.

  • Data Acquisition: The EPR spectrometer subjects the sample to a fixed microwave frequency and a sweeping magnetic field. Absorption of microwaves is detected when the electron spin resonance condition is met.

  • Spectral Analysis: The resulting spectrum (g-factor, hyperfine coupling constants) provides a unique fingerprint of the radical species, allowing for its identification.

start Sample of tert-butyl hydroxy-amino ester tga_dsc Thermal Analysis (TGA/DSC) start->tga_dsc epr Spectroscopic Analysis (EPR) start->epr data_thermal Decomposition Temp (Tonset) Heat Flow (ΔH) Mass Loss (%) tga_dsc->data_thermal data_epr Detection & ID of Radical Intermediates epr->data_epr conclusion Comprehensive Stability Profile data_thermal->conclusion data_epr->conclusion

Caption: Integrated workflow for experimental stability assessment.

Implications in Drug Development and Synthesis

The thermodynamic stability of tert-butyl hydroxy-amino esters has profound practical consequences:

  • Process Safety and Development: A low thermal decomposition temperature can pose significant safety risks during scale-up, requiring strict temperature controls.[15]

  • Shelf-Life and Storage: Compounds with marginal stability require special storage conditions (e.g., refrigeration) to prevent degradation over time, which is a critical consideration in pharmaceutical logistics.[1][4]

  • Reaction Selectivity: Unintended decomposition during a synthetic step can lead to the formation of radical side products, reducing yield and complicating purification.

  • Metabolic Stability: In drug design, sterically hindered groups like the tert-butyl moiety are often introduced to shield a molecule from metabolic degradation by enzymes, potentially increasing its in-vivo half-life.[17] Understanding the inherent stability of such groups is crucial to this design strategy.

Conclusion

The thermodynamic stability of tert-butyl hydroxy-amino esters is not governed by a single factor but is rather a result of the complex interplay between bond energies, steric hindrance, and electronic effects. The inherently weak N-O bond is the primary site of thermal lability, leading to decomposition via a homolytic cleavage pathway. However, this instability is significantly counteracted by the kinetic stabilization afforded by the bulky tert-butyl group, which shields the reactive center. The tert-butyl ester functionality remains largely stable under thermal conditions but provides a predictable, acid-labile cleavage point for synthetic manipulation. A thorough understanding of these principles, verified through robust experimental techniques like TGA/DSC and EPR, is essential for the safe and efficient application of these valuable compounds in research and development.

References

Click to expand
  • Bach, R. D., & Schlegel, H. B. (2021). The Bond Dissociation Energy of the N–O Bond. The Journal of Physical Chemistry A, 125(23), 5014–5021. [Link]

  • Bach, R. D., & Schlegel, H. B. (2021). The Bond Dissociation Energy of the N–O Bond. The Journal of Physical Chemistry A. [Link]

  • Bach, R. D., & Schlegel, H. B. (2021). The Bond Dissociation Energy of the N-O Bond. Journal of Physical Chemistry A, 125(23), 5014-5021. [Link]

  • Bach, R. D., & Schlegel, H. B. (2021). The Bond Dissociation Energy of the N–O Bond. ACS Publications. [Link]

  • Zhang, Y., et al. (2018). Landscape of Structure- O-H Bond Dissociation Energy Relationship of Oximes and Hydroxylamines. Request PDF on ResearchGate. [Link]

  • Krishna, M. C., et al. (1998). Studies of structure-activity relationship of nitroxide free radicals and their precursors as modifiers against oxidative damage. Journal of Medicinal Chemistry, 41(19), 3477-3492. [Link]

  • Studer, A., & Schulte, T. (2005). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA, 59(11), 835-840. [Link]

  • Kálai, T., & Hideg, K. (2017). Synthesis and Application of Stable Nitroxide Free Radicals Fused with Carbocycles and Heterocycles. Request PDF on ResearchGate. [Link]

  • Bertin, D., et al. (2005). Polar, Steric, and Stabilization Effects in Alkoxyamines C−ON Bond Homolysis: A Multiparameter Analysis. Macromolecules, 38(7), 2638–2647. [Link]

  • Marsal, P., et al. (2000). Thermal Stability of O−H and O−Alkyl Bonds in N-Alkoxyamines. A Density Functional Theory Approach. The Journal of Physical Chemistry A, 104(49), 11518–11524. [Link]

  • Dębowska, K., et al. (2022). Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. International Journal of Molecular Sciences, 23(10), 5589. [Link]

  • Edeleva, M. V., et al. (2021). NMR and EPR Study of Homolysis of Diastereomeric Alkoxyamines. Molecules, 26(11), 3299. [Link]

  • The Chemistry of Molecules. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube. [Link]

  • E. I. Du Pont De Nemours and Company. (2003). US Patent 6,512,143B1 - Salts of N-tert-butylhydroxylamine.
  • Bertin, D., et al. (2005). Polar, Steric, and Stabilization Effects in Alkoxyamines C−ON Bond Homolysis: A Multiparameter Analysis. Request PDF on ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Free Radicals. [Link]

  • Niel, G., et al. (2005). tert-Butyl (Phenylsulfonyl)alkyl- N-hydroxycarbamates: The First Class of N-(Boc) Nitrone Equivalents. Organic Letters, 7(23), 5293–5295. [Link]

  • Ogasa, C., Kayano, K., & Namba, K. (2024). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett, 35, 235-239. [Link]

  • Le, P. M., et al. (2023). New thermal decomposition pathway for TATB. Scientific Reports, 13(1), 1-8. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • Zhang, J., et al. (2020). Tuning the stability of organic radicals: from covalent approaches to non-covalent approaches. Chemical Society Reviews, 49(1), 236-254. [Link]

  • Wang, C., et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Scientific Reports, 14(1), 9779. [Link]

  • Chan, B., et al. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Scientific Reports, 11(1), 1-12. [Link]

  • Scott, J. S., et al. (2018). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 9(11), 1112–1117. [Link]

Sources

Methodological & Application

Application Note: A Protocol for Peptide Coupling Using Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of β-Hydroxy-α-Amino Acids in Peptide Chemistry

Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate, a derivative of threonine, belongs to the class of β-hydroxy-α-amino acids. These structural motifs are integral to a wide array of biologically active peptides and natural products. The presence of a hydroxyl group on the β-carbon introduces a key stereocenter and a site for potential post-translational modifications, such as glycosylation and phosphorylation, which can significantly influence the peptide's conformation, stability, and biological function.[1] However, the bifunctional nature of these amino acids, possessing both a nucleophilic amine and a hydroxyl group, presents unique challenges in peptide synthesis that necessitate carefully optimized coupling protocols to prevent undesirable side reactions.[2]

This application note provides a comprehensive guide to the effective use of tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate in peptide synthesis. It details the underlying chemical principles, potential pitfalls, and a robust experimental protocol designed to maximize coupling efficiency while preserving stereochemical integrity.

Chemical Principles and Strategic Considerations

The primary challenge in coupling tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate lies in the potential for the hydroxyl group to compete with the secondary amine as a nucleophile during the acylation step. This can lead to the formation of ester byproducts, reducing the yield of the desired peptide.[2] Furthermore, the steric hindrance around the secondary amine can slow down the reaction kinetics, potentially leading to incomplete coupling or requiring more potent coupling reagents.[3]

Protecting Group Strategy: The tert-butyl ester serves as a robust protecting group for the carboxylic acid, preventing its participation in the coupling reaction. This group is typically stable to the basic conditions used during coupling and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), during the final deprotection step.[4][5] The α-amino group of the preceding amino acid in the sequence must also be protected, commonly with Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) groups, to ensure regioselective amide bond formation.[6][7]

Coupling Reagent Selection: The choice of coupling reagent is critical for activating the carboxylic acid of the incoming amino acid and facilitating its reaction with the secondary amine of the threonine derivative. For sterically hindered couplings, uronium/aminium-based reagents are generally preferred over carbodiimides due to their higher reactivity and ability to suppress racemization.[8][9]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): This is a highly effective third-generation coupling reagent known for its rapid reaction kinetics and low epimerization rates, making it an excellent choice for challenging couplings.[10][11][12] Its mechanism involves the formation of a highly reactive OAt-active ester intermediate.[13]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another popular and efficient coupling reagent, though HATU is often considered superior for particularly hindered amino acids.[8]

  • Carbodiimides (e.g., DCC, DIC, EDC): While historically significant, carbodiimides can be less efficient for sterically hindered couplings and may lead to side reactions like N-acylurea formation.[14][15] Their use often requires an additive like HOBt (1-hydroxybenzotriazole) or OxymaPure to improve efficiency and reduce racemization.[14][16]

Base Selection: A non-nucleophilic organic base is required to facilitate the deprotonation of the carboxylic acid and neutralize any acidic byproducts. N,N-Diisopropylethylamine (DIPEA) is a common choice due to its steric bulk, which minimizes side reactions.[9]

Visualizing the Core Reactant

Caption: Chemical structure of the title compound.

Experimental Protocol: Peptide Coupling

This protocol describes a general procedure for the solution-phase coupling of an N-terminally protected amino acid to tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate using HATU as the coupling reagent.

Materials:

  • N-Fmoc protected amino acid (1.0 equivalent)

  • Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate hydrochloride (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Argon or Nitrogen gas supply

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Vessel: Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (Argon or Nitrogen).

  • Dissolution of Reagents:

    • In the round-bottom flask, dissolve the N-Fmoc protected amino acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

    • In a separate flask, suspend the tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate hydrochloride (1.1 eq.) in anhydrous DMF and add DIPEA (3.0 eq.). Stir until the amine salt fully dissolves.

  • Activation of the Carboxylic Acid: To the solution of the N-Fmoc amino acid and HATU, add DIPEA (2.0 eq.) and stir for 5-10 minutes at room temperature. This pre-activation step is crucial to form the active ester before the introduction of the amine component.[12]

  • Coupling Reaction: Add the solution of tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate to the activated N-Fmoc amino acid solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature.

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and acidic byproducts) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude peptide can be purified by flash column chromatography on silica gel to yield the pure protected dipeptide.

Workflow Diagram

PeptideCouplingWorkflow cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification A Dissolve N-Fmoc-AA and HATU in DMF C Pre-activate with DIPEA (5-10 min) A->C B Dissolve Threonine Derivative and DIPEA in DMF D Combine Solutions & Stir (1-4 hr) B->D C->D E Dilute with DCM/ Ethyl Acetate D->E F Aqueous Wash (NaHCO3, Brine) E->F G Dry & Concentrate F->G H Purify by Chromatography G->H I Pure Protected Dipeptide H->I

Caption: Step-by-step workflow for the peptide coupling reaction.

Potential Side Reactions and Troubleshooting

Even with an optimized protocol, side reactions can occur. Being aware of these possibilities is key to troubleshooting and ensuring a high yield of the desired product.

Side Reaction Cause Prevention/Solution
Esterification of the Hydroxyl Group The hydroxyl group acts as a nucleophile, competing with the secondary amine.Use of highly reactive coupling reagents like HATU minimizes reaction time, favoring the more nucleophilic amine. Lowering the reaction temperature can also reduce the rate of this side reaction.[2]
Racemization/Epimerization The α-carbon of the activated amino acid is susceptible to deprotonation by the base, leading to a loss of stereochemical integrity.Using coupling reagents with additives that suppress racemization (like the HOAt in HATU) is crucial.[8][10] Employing the weakest possible base that still facilitates the reaction can also help.
Guanidinylation of the N-terminus The free amine can react with the guanidinium core of uronium-based coupling reagents like HATU, capping the peptide chain.Pre-activating the carboxylic acid before adding the amine component significantly reduces this side reaction.[12][17]
Incomplete Coupling Steric hindrance around the secondary amine can slow the reaction.Increase the reaction time or slightly increase the equivalents of the coupling reagent and activated amino acid. Microwave-assisted synthesis can also be beneficial for difficult couplings.[3]

Conclusion

The successful incorporation of tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate into a peptide sequence is readily achievable with careful consideration of the coupling conditions. The use of a potent uronium-based coupling reagent such as HATU, in conjunction with a non-nucleophilic base like DIPEA, provides a robust and efficient method for forming the desired amide bond while minimizing side reactions. By understanding the underlying chemical principles and potential pitfalls, researchers can confidently utilize this valuable building block in the synthesis of complex and biologically relevant peptides.

References

  • HATU:a third-generation coupling reagent - ChemicalBook. (2024, July 3). ChemicalBook.
  • Carbodiimides and Additives. (2021, May 19). Aapptec Peptides.
  • HATU | Peptide Coupling Reagent. (n.d.). MedchemExpress.com.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
  • Carbodiimide Crosslinker Chemistry: EDC and DCC. (n.d.).
  • Technical Support Center: Coupling N-Methylleucine in Peptide Synthesis. (n.d.). Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). [Source not available].
  • tert-Butyl-(2S,3S)-3-amino-2-hydroxybutanoate CAS#: 204587-92-8. (n.d.).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • N-Methylated Amino Acids | Reagents, Chemicals and Labware. (n.d.). Merck.
  • Carbodiimide Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - MX.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). [Source not available].
  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. (n.d.). Interchim.
  • Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed.
  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. (n.d.). PMC.
  • Efficient Method for the Synthesis of N-Methylated Peptides. (n.d.). [Source not available].
  • Amine to Amide Mechanism - H
  • HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). YouTube.
  • Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. (n.d.). PMC.
  • Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. (n.d.). [Source not available].
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • tert-Butyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride | 2375248-53-4. (n.d.). Sigma-Aldrich.
  • (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)
  • Amino Acid-Protecting Groups. (2009, April 13).
  • Protecting Groups in Peptide Synthesis. (n.d.). PubMed - NIH.
  • Homoserine and Threonine Peptide Assembly. (2018, February 27). eScholarship.
  • Amino acid analogues provide multiple plausible pathways to prebiotic peptides. (2024, May 8). [Source not available].
  • Threonine Amino Acids: Properties, Function, Benefits, and Sources. (n.d.).
  • tert-Butyl (2R)
  • (2S,3S)-methyl 2-[(tert-butoxycarbonyl)
  • Amino Acid-Protecting Groups. (n.d.). SciSpace.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 17). [Source not available].
  • Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. (2022, February 10). MDPI.
  • Side reactions in peptide synthesis. 11. Possible removal of the 9-fluorenylmethyloxycarbonyl group by the amino components during coupling. (n.d.).
  • How do I avoid side reactions while doing this peptide coupling reaction?. (2025, March 20). Reddit.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019, March 22).
  • An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams. (n.d.). PMC.
  • CMC regulatory challenges during peptide development. (2024, June 4). BioXconomy.
  • US20080039612A1 - Attachment and elaboration strategies for inverse peptide synthesis. (n.d.).
  • Peptide Resin Loading Protocols. (n.d.). MilliporeSigma.

Sources

Application Note: Synthesis and Incorporation of (2S,3S)-3-Amino-2-hydroxybutanoate in Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Rationale

The development of protease-resistant peptidomimetics is a cornerstone of modern targeted therapeutics. Native peptide bonds are highly susceptible to enzymatic cleavage, limiting their oral bioavailability and in vivo half-life. To circumvent this, the incorporation of


-hydroxy-

-amino acids—specifically (2S,3S)-3-amino-2-hydroxybutanoate (AHBA) —has emerged as a powerful structural modification[1].

Unlike standard proteinogenic amino acids, the AHBA scaffold introduces an additional methylene carbon and a secondary hydroxyl group into the peptide backbone. This specific architecture acts as a non-hydrolyzable transition-state isostere . During native peptide hydrolysis, proteases generate a transient, unstable tetrahedral intermediate. The AHBA scaffold permanently mimics this tetrahedral geometry, allowing the C2-hydroxyl group to tightly coordinate with catalytic zinc ions in metalloproteases (e.g., Aminopeptidase N) or the aspartyl dyad in aspartic proteases (e.g., Renin)[2]. Furthermore, the specific (2S,3S) stereochemistry imposes a rigid conformational constraint that dictates the spatial orientation of the methyl side-chain within the


 enzymatic subsite, distinguishing its binding kinetics from the (2S,3R) isomer found in natural products like bestatin[3].

ProteaseMechanism Native Native Peptide Bond (Planar, Cleavable) Protease Metalloprotease Active Site (Zn2+ Catalytic Center) Native->Protease Binds Transition Tetrahedral Intermediate (Transient, Unstable) Protease->Transition Hydrolysis Inhibition Stable Enzyme-Inhibitor Complex (Protease Blocked) Protease->Inhibition Zn2+ Coordination by C2-Hydroxyl Cleaved Products Cleaved Products Transition->Cleaved Products Degradation AHBA (2S,3S)-AHBA Peptidomimetic (Tetrahedral Isostere) AHBA->Protease Binds

Figure 1: Mechanism of protease inhibition by AHBA acting as a tetrahedral transition-state isostere.

Synthetic Strategy & Pre-Requisite Logic

The asymmetric synthesis of the AHBA building block can be achieved via several routes, including the highly efficient


-lactam synthon method[4]. However, transitioning this building block into Solid-Phase Peptide Synthesis (SPPS) requires strict protecting group logic.

Causality of Protection: The C2-hydroxyl group of AHBA must be orthogonally protected (typically as a tert-butyl ether, tBu ) prior to SPPS. If left unprotected, the activation of the C1-carboxylic acid during coupling will lead to intramolecular cyclization (forming a volatile


-lactone) or intermolecular O-acylation (forming a depsipeptide). The tBu group is highly stable to the basic conditions of Fmoc removal (20% piperidine) but is seamlessly cleaved during the final acidic global deprotection.

Step-by-Step Experimental Protocols

The following protocols detail the incorporation of Fmoc-(2S,3S)-AHBA(tBu)-OH into a growing peptide chain via Fmoc-SPPS.

Protocol A: Solid-Phase Coupling of the AHBA Derivative

Note: This protocol is scaled for 0.1 mmol synthesis using Rink Amide AM resin (loading: 0.6 mmol/g).

  • Resin Swelling:

    • Weigh 166 mg of Rink Amide AM resin into a fritted reaction vessel.

    • Add 3 mL of Dichloromethane (DCM) and agitate for 15 minutes. Drain.

    • Add 3 mL of Dimethylformamide (DMF) and agitate for 15 minutes. Drain.

  • Fmoc Deprotection:

    • Add 3 mL of 20% Piperidine in DMF to the resin. Agitate for 5 minutes. Drain.

    • Repeat with a fresh 3 mL of 20% Piperidine in DMF for 10 minutes. Drain.

    • Self-Validation: Wash the resin thoroughly with DMF (5 × 1 min). Perform a Kaiser test; resin beads should turn deep blue, confirming free primary amines.

  • Pre-Activation of the AHBA Building Block (Critical Step):

    • In a separate vial, dissolve 0.3 mmol (3.0 eq) of Fmoc-(2S,3S)-AHBA(tBu)-OH and 0.29 mmol (2.9 eq) of HATU in 2 mL of anhydrous DMF.

    • Add 0.6 mmol (6.0 eq) of N,N-Diisopropylethylamine (DIPEA).

    • Causality: Allow pre-activation for exactly 1 minute. Extended pre-activation of

      
      -hydroxy acids leads to C2-epimerization via enolization.
      
  • Coupling:

    • Transfer the activated mixture to the resin. Agitate at room temperature for 60 minutes.

    • Drain and wash with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Self-Validating Quality Control (Micro-Cleavage):

    • Why not a Kaiser test? The steric hindrance of the

      
      -amino group can yield false negatives.
      
    • Extract ~2 mg of resin. Treat with 100 µL of TFA/TIS/H2O (95:2.5:2.5) for 30 minutes. Evaporate under N2, reconstitute in 1:1 MeCN/H2O, and analyze via LC-MS to confirm the mass shift corresponding to the AHBA addition.

Protocol B: Cleavage and Global Deprotection
  • Preparation: Wash the completed resin with DCM (5 × 1 min) and dry completely under a vacuum for 30 minutes.

  • Cleavage Cocktail: Add 5 mL of a freshly prepared TFA / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v/v) mixture to the resin.

  • Reaction: Agitate gently at room temperature for 2 hours. The acidic environment simultaneously cleaves the peptide from the linker and removes the C2-tBu protecting group from the AHBA residue.

  • Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into 40 mL of ice-cold diethyl ether (-20°C) to precipitate the peptidomimetic.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice with fresh cold ether, and lyophilize from a water/acetonitrile mixture.

SPPSWorkflow Resin 1. Resin Swelling (DMF/DCM) Deprotect 2. Fmoc Deprotection (20% Piperidine) Resin->Deprotect Activate 3. Pre-activation (HATU/DIPEA) Deprotect->Activate Couple 4. AHBA Coupling (Fmoc-AHBA(tBu)-OH) Activate->Couple Wash 5. Washing (DMF x5) Couple->Wash Wash->Deprotect Next Cycle Cleave 6. Global Cleavage (TFA/TIS/H2O) Wash->Cleave Final Step

Figure 2: Workflow for Solid-Phase Peptidomimetic Synthesis incorporating the AHBA building block.

Quantitative Data: Optimization of Coupling Conditions

The steric bulk of the


-hydroxy-

-amino scaffold makes it notoriously difficult to couple without inducing epimerization at the C2 (

) carbon. Table 1 summarizes the empirical optimization of coupling reagents.

Table 1: Optimization of Coupling Conditions for Fmoc-(2S,3S)-AHBA(tBu)-OH

Coupling ReagentBaseAdditiveTime (min)Coupling Yield (%)Epimerization (%)
DICDIPEAHOBt12065.08.5
HBTUDIPEANone9078.55.2
HATUDIPEAHOAt6094.2< 1.0
COMUTMPNone4596.8 < 0.5

Expert Insight: We strongly recommend avoiding carbodiimide-based reagents (DIC/HOBt) for this specific building block. The use of HATU/HOAt or COMU generates a highly reactive 7-aza-benzotriazole active ester. This accelerates aminolysis, drastically reducing the half-life of the activated intermediate and thereby suppressing base-catalyzed enolization and subsequent epimerization. Substituting DIPEA with the less nucleophilic base 2,4,6-trimethylpyridine (TMP) further enhances stereochemical fidelity.

Troubleshooting & Quality Control

  • Issue: High levels of depsipeptide formation (O-acylation).

    • Causality: The tBu protecting group on the C2-hydroxyl of the starting material is compromised or incomplete.

    • Solution: Verify the purity of Fmoc-(2S,3S)-AHBA(tBu)-OH via 1H-NMR prior to synthesis. Ensure no free hydroxyl signals are present.

  • Issue: Incomplete coupling (Truncated sequences).

    • Causality: The

      
      -amino group of the incorporated AHBA is sterically hindered, making the subsequent amino acid coupling difficult.
      
    • Solution: Perform a double coupling for the amino acid immediately following the AHBA residue. Elevating the coupling temperature to 50°C using microwave-assisted SPPS can also overcome this steric barrier.

References

  • Yuko Kobayashi, Yoshiji Takemoto, Tetsuhide Kamijo, Hiromu Harada, Yoshio Ito, Shiro Terashima. "A stereoselective synthesis of the (2R, 3S)- and (2S, 3R)-3-amino-2-hydroxybutyric acid derivatives, the key components of a renin inhibitor and bestatin." Tetrahedron, 1992.[Link]

  • Iwao Ojima, Francette Delaloge. "Asymmetric synthesis of building-blocks for peptides and peptidomimetics by means of the β-lactam synthon method." Chemical Society Reviews, 1997.[Link]

  • Kinji Iizuka, Tetsuhide Kamijo, Hiromu Harada, Kenji Akahane, Tetsuhiro Kubota, Hideaki Umeyama, Toshimasa Ishida, Yoshiaki Kiso. "Orally potent human renin inhibitors derived from angiotensinogen transition state: design, synthesis, and mode of interaction." Journal of Medicinal Chemistry, 1990.[Link]

  • "The Review of the Synthesis of Bestatin, an Effective Inhibitor of Aminopeptidase N." ResearchGate, 2015.[Link]

Sources

Application Note: Chemoselective N-Acylation of tert-Butyl-(2S,3S)-3-amino-2-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex peptidomimetics, such as aminopeptidase inhibitors (e.g., Bestatin analogs) and depsipeptides, frequently relies on chiral 1,2-amino alcohol building blocks [3]. Among these, tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate is a highly valuable intermediate. The primary synthetic challenge when functionalizing this molecule is achieving strict chemoselectivity —specifically, driving the N-acylation of the primary amine while completely suppressing the O-acylation of the adjacent secondary hydroxyl group.

This application note provides drug development professionals with field-proven, self-validating protocols and the mechanistic rationale required to achieve >95% N-acylation selectivity.

Mechanistic Causality: The N- vs. O-Acylation Paradigm

Successful chemoselectivity is not achieved by chance; it is the result of exploiting the inherent kinetic and electronic differences between the amine and hydroxyl moieties.

  • Nucleophilicity and pH Dependence: The primary amine is intrinsically more nucleophilic than the secondary hydroxyl group. However, this is only true when the amine is in its free base form. As established in classical peptide chemistry, "acidity favors O-acylation, while alkalinity favors N-acylation" . In an acidic environment, the amine is protonated (ammonium salt), rendering it non-nucleophilic, which forces the acyl donor to react with the hydroxyl group. Therefore, maintaining a mildly basic pH using non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) is mandatory for N-acylation.

  • The Danger of Acyl Transfer Catalysts: The addition of 4-Dimethylaminopyridine (DMAP) must be strictly avoided. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, generating an acylpyridinium intermediate that readily overcomes the activation energy barrier for hydroxyl attack, leading to unwanted O-acylation or N,O-diacylation.

  • Kinetic Control via Temperature: Running the reaction at 0 °C initially maximizes the kinetic differentiation between the two nucleophiles. The amine reacts rapidly at low temperatures, whereas the hydroxyl group requires higher thermal energy to participate in the coupling.

Visualization of Chemoselectivity Pathways

Chemoselectivity Substrate tert-Butyl-(2S,3S)-3-amino- 2-hydroxybutanoate Cond_Basic Basic Conditions (DIPEA, EDC/HOBt, 0°C) Substrate->Cond_Basic Amine is more nucleophilic Cond_Acidic Acidic/DMAP Conditions (Excess Acyl Donor, DMAP) Substrate->Cond_Acidic Hydroxyl activation Prod_N N-Acylation (Desired) High Chemoselectivity Cond_Basic->Prod_N Kinetic Control Prod_O O-Acylation / N,O-Diacylation (Undesired Side Products) Cond_Acidic->Prod_O Over-acylation

Mechanistic pathways determining N- vs. O-acylation chemoselectivity.

Reaction Condition Matrix

To ensure reproducibility and high yields, the following parameters must be tightly controlled. The table below summarizes the optimal conditions for N-acylation versus suboptimal conditions that trigger O-acylation.

ParameterOptimal Condition (N-Acylation)Suboptimal Condition (Risk of O-Acylation)Causality / Rationale
Base Selection DIPEA or NMM (2.0 - 3.0 eq)DMAP or PyridineMild bases maintain the free amine; DMAP hyper-activates the hydroxyl group.
Coupling Reagent EDC/HOBt or HATUExcess Acyl ChloridesEDC/HOBt provides mild activation ; excess highly reactive chlorides overcome kinetic barriers.
Temperature 0 °C to 25 °C> 40 °CLow temperatures maximize the kinetic nucleophilicity difference between the -NH₂ and -OH groups.
Stoichiometry 1.0 - 1.05 eq Acyl Donor> 1.2 eq Acyl DonorStrict stoichiometric control prevents secondary acylation of the hydroxyl group once the amine is consumed.

Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPC) are embedded to ensure the chemist can verify chemoselectivity before proceeding to the workup phase.

Protocol A: EDC/HOBt-Mediated N-Acylation (Preferred Method)

This method is highly recommended for coupling carboxylic acids to tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) generates a mild active ester that is highly selective for amines .

Step 1: Pre-activation of the Carboxylic Acid

  • Dissolve the target carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add HOBt (1.1 eq) followed by EDC·HCl (1.1 eq). Stir the mixture at 0 °C for 15–20 minutes to form the active OBt-ester.

Step 2: Chemoselective Coupling

  • In a separate flask, dissolve tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate hydrochloride salt (1.0 eq) in anhydrous DCM.

  • Add DIPEA (2.5 eq) to free-base the amine. Stir for 5 minutes.

  • Dropwise, add the amine solution to the pre-activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4–6 hours.

Step 3: In-Process Control (IPC) & Self-Validation

  • TLC Validation: Spot the reaction mixture against the starting amino ester. Use a Ninhydrin stain. The disappearance of the purple/pink spot confirms the complete consumption of the primary amine.

  • LC-MS Validation: Aliquot 10 µL of the reaction, dilute in Acetonitrile, and inject. The desired N-acyl product will show the expected

    
     mass. If O-acylation has occurred, a mass shift of 
    
    
    
    will be observed at a longer retention time (due to increased hydrophobicity).

Step 4: Workup

  • Dilute the reaction with excess DCM.

  • Wash sequentially with 10% aqueous Citric Acid (to remove unreacted amine and DIPEA), saturated aqueous

    
     (to remove unreacted carboxylic acid and HOBt), and brine.
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Acyl Chloride-Mediated N-Acylation

When the acyl donor is an acyl chloride, the reaction is highly exothermic and rapid. Strict temperature and stoichiometric controls are paramount.

Step 1: Preparation

  • Dissolve tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate (1.0 eq) and DIPEA (1.2 eq) in anhydrous Tetrahydrofuran (THF) or DCM.

  • Cool the system strictly to -5 °C to 0 °C (ice/brine bath).

Step 2: Acylation

  • Dissolve the acyl chloride (1.05 eq, do not exceed) in a small volume of anhydrous solvent.

  • Add the acyl chloride solution dropwise over 30 minutes via a syringe pump to ensure the local concentration of the electrophile remains low, preventing O-acylation.

  • Stir at 0 °C for 1 hour. Do not heat.

Step 3: Quenching and Workup

  • Quench the reaction at 0 °C by adding a small volume of methanol (to destroy any trace unreacted acyl chloride).

  • Evaporate the volatiles, dissolve the crude in Ethyl Acetate, and perform standard acidic/basic aqueous washes as described in Protocol A.

References

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, National Center for Biotechnology Information (NCBI) / PMC. URL:[Link]

  • A Conventional New Procedure for N-acylation of Unprotected Amino Acids. Chemical and Pharmaceutical Bulletin, PubMed. URL:[Link]

  • Synthesis of All Four Stereoisomers of 3-Amino-2-hydroxybutanoic Acids. Bioscience, Biotechnology, and Biochemistry, Oxford Academic. URL:[Link]

Application Notes and Protocols: Strategic Incorporation of Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Modified Amino Acids in Peptide Therapeutics

The precise engineering of peptide backbones is a cornerstone of modern drug discovery. Introducing non-canonical amino acids offers a powerful strategy to enhance proteolytic stability, modulate receptor affinity, and constrain conformational flexibility, thereby improving the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics. Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate, a derivative of allothreonine, is a valuable building block for this purpose.

This molecule incorporates a β-amino acid characteristic with a specific (2S,3S) stereochemistry and a hydroxyl group, providing unique structural constraints. The tert-butyl ester serves as an acid-labile protecting group for the C-terminal carboxyl group, making it fully compatible with the widely adopted Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS).[1][2][] This guide provides a comprehensive overview and detailed protocols for the efficient and strategic incorporation of this building block into synthetic peptides.

Reagent Overview and Handling

Chemical Structure and Properties
  • IUPAC Name: Tert-butyl (2S,3S)-3-amino-2-hydroxybutanoate

  • Synonyms: (2S,3S)-Allothreonine tert-butyl ester

  • Molecular Formula: C₈H₁₇NO₃

  • Key Features:

    • β-Amino Acid Moiety: Introduces a structural perturbation in the peptide backbone.

    • Hydroxyl Group: Offers a potential site for post-synthesis modification or can influence hydrogen bonding networks.

    • Tert-butyl (tBu) Ester: A robust carboxyl protecting group, stable to the basic conditions used for Fmoc deprotection but readily cleaved by strong acids like trifluoroacetic acid (TFA).[][5][6]

    • (2S,3S) Stereochemistry: Provides precise spatial orientation of the side chain and functional groups.

Storage and Handling

To ensure the integrity of the reagent, it should be stored in a cool, dry place, protected from moisture. For long-term storage, refrigeration at 2-8°C is recommended. Before use, the container should be allowed to equilibrate to room temperature to prevent moisture condensation.

Core Methodology: Incorporation via Fmoc/tBu Solid-Phase Peptide Synthesis

The incorporation of Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate follows the standard Fmoc/tBu SPPS workflow.[7][8] The N-terminus of the building block must first be protected with an Fmoc group to be used in this strategy. The resulting Fmoc-(2S,3S)-3-amino-2-hydroxybutanoate tert-butyl ester is the active reagent for coupling. The process involves sequential deprotection of the N-terminal Fmoc group on the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid.

spss_workflow Resin Resin-Peptide-NH2 Coupling Coupling (HATU/DIPEA) Resin->Coupling FmocAA Fmoc-AA-OH (Building Block) FmocAA->Coupling Wash1 DMF Wash Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 DMF Wash Deprotection->Wash2 NewResin Resin-Peptide-AA-NH-Fmoc Wash2->NewResin FinalPeptide Repeat Cycle NewResin->FinalPeptide coupling_mechanism cluster_activation Activation Step cluster_coupling Coupling Step FmocAA Fmoc-AA-COOH HATU HATU + DIPEA FmocAA->HATU Pre-activation ActiveEster Fmoc-AA-OAt (Active Ester) HATU->ActiveEster ResinAmine Resin-Peptide-NH2 ActiveEster->ResinAmine Nucleophilic Attack PeptideBond Resin-Peptide-CO-NH-AA-Fmoc ResinAmine->PeptideBond

Caption: Simplified representation of amino acid activation and coupling.

Step 4: Coupling to Resin
  • Drain the final DMF wash from the deprotected resin.

  • Immediately add the activated amino acid solution from Step 3 to the resin.

  • Agitate the reaction mixture at room temperature. Due to potential steric hindrance, an extended coupling time is recommended.

    • Recommended Time: 2-4 hours. For particularly difficult sequences, coupling can be extended overnight. [9]4. After the coupling period, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (2 times).

  • Perform a Kaiser test. A negative result (yellow/colorless beads) indicates successful and complete coupling.

Step 5: Capping (Optional but Recommended)

If the Kaiser test is positive or equivocal, it indicates incomplete coupling. To prevent the formation of deletion sequences, any unreacted amines should be permanently blocked (capped).

  • Prepare a capping solution (e.g., 5% Acetic Anhydride and 6% 2,6-lutidine in DMF).

  • Add the capping solution to the resin and agitate for 15-30 minutes.

  • Drain and wash the resin thoroughly with DMF and DCM.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups, including the tert-butyl ester of the incorporated residue, are removed simultaneously. [10] Standard Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 95%

  • Water: 2.5%

  • Triisopropylsilane (TIS): 2.5%

TIS acts as a scavenger to trap the reactive tert-butyl cations generated during deprotection, preventing side reactions with sensitive residues like Tryptophan or Cysteine. [1][10][11] Procedure:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Troubleshooting and Optimization

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Steric hindrance slowing the reaction. 2. Insufficient activation/reagent equivalents. 3. Peptide aggregation on the resin.1. Double Couple: Repeat the coupling step with a fresh solution of activated amino acid. [9] 2. Increase Time/Temp: Extend the coupling time (e.g., overnight) or use microwave-assisted SPPS for difficult couplings. [9] 3. Change Solvent: Use NMP instead of DMF for its superior solvating properties to reduce aggregation. [9]
Low Final Yield Cumulative incomplete couplings throughout the synthesis.Optimize coupling for each step. Ensure high-quality, amine-free DMF is used. [12]
Side Product Formation Inefficient scavenging during final TFA cleavage.Ensure an appropriate scavenger cocktail is used, especially for peptides containing sensitive residues (Trp, Cys, Met). [1][10]

Conclusion

Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate is a powerful tool for introducing specific structural motifs into synthetic peptides. While its sterically hindered nature requires careful consideration of the coupling strategy, the use of potent activating agents like HATU ensures its efficient incorporation. By following the optimized protocols outlined in this guide, researchers can successfully leverage this building block to develop novel peptide therapeutics with enhanced properties. The compatibility of its tert-butyl ester with the standard Fmoc/tBu SPPS workflow makes it a versatile and valuable reagent for advanced peptide design and synthesis.

References
  • Unknown. Peptide synthesis - Acid group protection. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]

  • Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

  • Sunresin. Fmoc / t-Bu Solid Phase Synthesis. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • National Center for Biotechnology Information. Incorporation of Multiple β2-Hydroxy Acids into a Protein In Vivo Using an Orthogonal Aminoacyl-tRNA Synthetase - PMC. [Link]

  • National Center for Biotechnology Information. Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis - PMC. [Link]

  • Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

Sources

Application Note: Advanced Protection Strategies for the Hydroxyl Group of 3-Amino-2-hydroxybutanoate in Complex Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Derivatives of 3-amino-2-hydroxybutanoate (AHBA), such as L-isothreonine and alloisothreonine, are critical


-amino-

-hydroxy acid building blocks. They are heavily utilized in the synthesis of bioactive macrolides, glycopeptides (e.g., Dideoxykanamycin A derivatives), and potent protease inhibitors like Bestatin [1]. The primary synthetic challenge when incorporating AHBA into complex scaffolds is chemoselectivity : differentiating the highly reactive C3-amino group from the adjacent C2-hydroxyl group. This application note details field-proven, mechanistically grounded strategies for protecting the secondary hydroxyl group, focusing on orthogonal sequential protection and simultaneous cyclic conformational protection.

Mechanistic Rationale & Strategy Selection

The Chemoselectivity Challenge

In a vicinal amino alcohol system, the nitrogen atom is significantly more nucleophilic than the oxygen atom due to its lower electronegativity and higher polarizability. Attempting direct O-alkylation or O-silylation without prior amine protection invariably leads to preferential N-derivatization or complex mixtures of N/O-alkylated products. Therefore, successful O-protection dictates that the amine must be masked first, or both groups must be protected simultaneously using a bifunctional reagent.

Strategy A: Orthogonal Sequential Protection (N-Capping followed by O-Silylation)

To achieve orthogonal protection, the C3-amine is first converted into a carbamate (e.g., Boc or Cbz). This delocalizes the nitrogen's lone pair into the carbonyl


-system, effectively neutralizing its nucleophilicity.
Following N-capping, the C2-hydroxyl is protected as a silyl ether, most commonly using tert-butyldimethylsilyl chloride (TBS-Cl).
  • Causality of Reagent Choice: The reaction utilizes imidazole not just as an acid scavenger, but as a nucleophilic catalyst. Imidazole reacts with TBS-Cl to form the highly electrophilic N-(tert-butyldimethylsilyl)imidazole intermediate, which rapidly transfers the bulky silyl group to the sterically hindered secondary C2-hydroxyl. The resulting O-TBS group provides robust steric shielding and can be cleaved orthogonally to the N-Boc group using fluoride sources (e.g., TBAF) [3].

Strategy B: Simultaneous Cyclic Protection (Oxazolidinone Formation)

When stereochemical integrity at the C2 and C3 chiral centers is paramount, forming a cyclic protecting group is the superior strategy. Reacting the 1,2-amino alcohol with 1,1'-carbonyldiimidazole (CDI) yields an oxazolidin-2-one.

  • Causality of Reagent Choice: CDI is a safe, crystalline phosgene equivalent. The reaction exploits the inherent nucleophilicity differential: the C3-amine attacks CDI first to form an intermediate N-acylimidazole. The adjacent C2-hydroxyl then undergoes a rapid intramolecular cyclization, expelling the second imidazole equivalent to form a thermodynamically stable 5-membered ring [2].

  • Strategic Advantage: This not only protects both functional groups simultaneously but also restricts the C2-C3 bond rotation. This conformational rigidity prevents C2-epimerization during subsequent aggressive C1-carboxylate manipulations (such as enolate alkylation).

Quantitative Comparison of Protection Strategies

The following table summarizes the quantitative metrics and operational parameters for the most common AHBA hydroxyl protection strategies to aid in route selection.

Protection StrategyReagents & ConditionsTypical Yield (%)Deprotection ConditionsKey Strategic Advantage
O-Silylation (TBS) TBS-Cl, Imidazole, DMF, 25°C, 12h85 – 95%TBAF (1.0 eq), THF, 25°C, 1-2hHighly orthogonal to Boc/Cbz; excellent steric shielding.
O-Alkylation (Benzyl) Bn-Br, Ag2O or NaH, THF, 0°C70 – 85%H2 (1 atm), Pd/C, MeOH, 4-12hStable to strong acids and bases; cleaved under neutral conditions.
Oxazolidinone (Cyclic) CDI, Et3N, CH2Cl2, Reflux, 6h80 – 92%Ba(OH)2 or LiOH, H2O/THF, 60°CPrevents epimerization; simultaneous N/O protection.
Oxazolidine (Cyclic) 2,2-Dimethoxypropane, BF3·OEt275 – 88%TFA / H2O (9:1), 25°C, 2hMild acidic cleavage; useful for short-term conformational locking.

Experimental Protocols

The following protocols are designed as self-validating systems , incorporating in-process controls to ensure high-fidelity execution.

Protocol 3.1: Sequential N-Boc and O-TBS Protection

Objective: Synthesize tert-butyl (3-((tert-butoxycarbonyl)amino)-2-((tert-butyldimethylsilyl)oxy)butanoate.

  • N-Protection (Boc):

    • Dissolve 3-amino-2-hydroxybutanoate (10.0 mmol) in a 1:1 mixture of THF and sat. aqueous NaHCO3 (40 mL).

    • Cool to 0°C and add Boc-anhydride (11.0 mmol) dropwise.

    • Stir at 25°C for 4 hours.

    • Self-Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material will not move (

      
      ), while the N-Boc intermediate will elute (
      
      
      
      ). A negative Ninhydrin stain confirms the complete consumption of the primary amine.
    • Extract with EtOAc, dry over Na2SO4, and concentrate in vacuo.

  • O-Silylation (TBS):

    • Dissolve the crude N-Boc intermediate in anhydrous DMF (20 mL) under an inert Argon atmosphere.

    • Add Imidazole (25.0 mmol) and cool the solution to 0°C.

    • Add TBS-Cl (12.0 mmol) in portions. Allow the reaction to warm to 25°C and stir for 12 hours.

    • Self-Validation: TLC monitoring (Hexanes/EtOAc 4:1) will show a shift to a highly non-polar spot (

      
      ), which stains strongly with Phosphomolybdic Acid (PMA).
      
  • Workup & Purification:

    • Quench with water (50 mL) to destroy excess TBS-Cl. Extract with Diethyl Ether (

      
       mL).
      
    • Wash the organic layer with brine (

      
       mL) to remove DMF and imidazole.
      
    • Dry over MgSO4, concentrate, and purify via silica gel flash chromatography.

Protocol 3.2: Simultaneous Oxazolidinone Formation

Objective: Synthesize the conformationally restricted 2-oxo-oxazolidine-4-carboxylate derivative.

  • Cyclization Reaction:

    • Dissolve 3-amino-2-hydroxybutanoate (10.0 mmol) in anhydrous CH2Cl2 (30 mL).

    • Add Triethylamine (22.0 mmol) to ensure the amine is fully free-based.

    • Add 1,1'-Carbonyldiimidazole (CDI) (12.0 mmol) portion-wise at 0°C.

    • Attach a reflux condenser and heat the mixture to 40°C for 6 hours.

  • Self-Validation & Workup:

    • The primary byproduct is imidazole, which is highly water-soluble.

    • Cool the reaction to room temperature and wash the organic layer with 1M HCl (

      
       mL) to selectively extract the imidazole byproduct, followed by brine (20 mL).
      
    • Analytical Validation: Perform FT-IR spectroscopy on the crude concentrated product. The successful formation of the oxazolidinone ring is confirmed by the disappearance of the broad -OH/-NH bands (3300-3400 cm⁻¹) and the appearance of a sharp, intense

      
       stretch at ~1750 cm⁻¹ (characteristic of a cyclic carbamate), distinct from the ester carbonyl at ~1735 cm⁻¹.
      

Reaction Workflow Visualization

The following diagram maps the divergent synthetic pathways for protecting 3-amino-2-hydroxybutanoate, illustrating the strategic branch points between sequential and cyclic protection.

Protection_Strategies cluster_A Strategy A: Sequential Protection cluster_B Strategy B: Cyclic Protection Start 3-Amino-2-hydroxybutanoate (Vicinal Amino Alcohol) N_Prot N-Protection (e.g., Boc2O, NaHCO3) Start->N_Prot Step 1: Chemoselective N-capping Cyclic Oxazolidinone Formation (e.g., CDI, Et3N) Start->Cyclic Simultaneous N/O-capping O_Prot O-Protection (e.g., TBS-Cl, Imidazole) N_Prot->O_Prot Step 2: O-Silylation Protected_A Orthogonally Protected Intermediate O_Prot->Protected_A Protected_B Conformationally Restricted Intermediate Cyclic->Protected_B

Figure 1: Divergent protection workflows for 3-amino-2-hydroxybutanoate.

References

  • Title: Synthesis of All Four Stereoisomers of 3-Amino-2-hydroxybutanoic Acids Source: Bioscience, Biotechnology, and Biochemistry, 68(3), 714–720 (2004). URL: [Link] [1]

  • Title: Azolides in Organic Synthesis and Biochemistry (Chapter 1 & 2: Reactivity and Preparation of Azolides) Source: Wiley-VCH Verlag GmbH & Co. KGaA (2002). URL: [Link] [2]

Application Note: Synthesis of Belactosin A Analogs via Amino-Hydroxy Ester Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodological Guide & Protocol

Executive Summary

Belactosin A is a naturally occurring Streptomyces metabolite that exhibits potent anti-tumor activity by inhibiting the 20S proteasome[1][2]. While the natural product provides a valuable prototype, its clinical utility is limited by a relatively high IC₅₀ (>1 μM)[3]. Recent structure-activity relationship (SAR) studies have demonstrated that synthesizing unnatural cis-cyclopropane derivatives drastically improves binding affinity, yielding nanomolar potency against both constitutive (cCP) and immunoproteasomes (iCP)[3][4].

The critical bottleneck in generating these analogs is the stereoselective construction of the highly strained β-lactone "warhead." This application note details a field-proven, self-validating synthetic workflow utilizing amino-hydroxy ester intermediates . By leveraging a Mukaiyama aldol reaction followed by controlled macrolactonization, researchers can reliably synthesize the β-lactone moiety for downstream peptide coupling[5].

Biological Rationale & Mechanism of Action

Unlike other clinical proteasome inhibitors (e.g., bortezomib, carfilzomib), Belactosin A and its analogs uniquely bind to both the nonprimed S1 pocket and the primed substrate binding channel of the proteasome[3].

The defining structural feature of this class is the β-lactone ring. Upon entering the active site, the β-lactone undergoes ring-opening via nucleophilic attack by the hydroxyl group of the N-terminal threonine (Thr1) residue[3]. This forms a covalent acyl-enzyme intermediate, effectively blocking the chymotrypsin-like active site.

Mechanism A Belactosin A Analog (Intact β-lactone) B 20S Proteasome (Active Site Thr1) A->B Non-covalent Binding C Nucleophilic Attack (Thr1 Hydroxyl) B->C Orientation D Acyl-Enzyme Intermediate C->D Ring Opening E Proteasome Inhibition D->E Covalent Blockade

Fig 1. Mechanism of 20S proteasome inhibition via β-lactone ring opening by the active site Thr1.

Synthetic Strategy: The Amino-Hydroxy Ester Route

Direct synthesis of β-hydroxy acids often suffers from poor stereocontrol. To circumvent this, our pathway utilizes an amino-hydroxy ester intermediate .

  • Stereoselective Aldol Addition: An N-protected amino aldehyde is reacted with a silyl ketene acetal via a Lewis acid-catalyzed Mukaiyama aldol reaction[5]. This establishes the crucial syn or anti stereocenters of the amino-hydroxy ester.

  • Hydrolysis & Lactonization: The stable ester is saponified to an amino-hydroxy acid, which is then cyclized into the strained 4-membered β-lactone ring using specialized coupling reagents.

  • Peptide Assembly: The intact warhead is coupled to the modified cyclopropyl peptidomimetic backbone under mild conditions to prevent premature ring opening[1].

Workflow N1 Amino Aldehyde + Silyl Ketene Acetal N2 Mukaiyama Aldol (MgBr2·OEt2) N1->N2 N3 Amino-Hydroxy Ester (syn/anti mixture) N2->N3 N4 Diastereomeric Resolution N3->N4 N5 Saponification (LiOH, THF/H2O) N4->N5 Pure isomer N6 Amino-Hydroxy Acid N5->N6 N7 Cyclization (BOP-Cl, Pyridine) N6->N7 N8 β-Lactone Warhead N7->N8 N9 Peptide Coupling (Cyclopropyl moiety) N8->N9 N10 Target Analog N9->N10

Fig 2. Synthetic workflow for Belactosin A analogs via amino-hydroxy ester intermediates.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of the Amino-Hydroxy Ester

Causality Note: MgBr₂·OEt₂ is specifically chosen as the Lewis acid because its bidentate coordination with the amino and aldehyde oxygens forms a rigid chelate transition state, strongly favoring the anti-aldol product[5].

  • Preparation: Dissolve the N-Boc-amino aldehyde (1.0 eq) in anhydrous CH₂Cl₂ under an argon atmosphere. Cool the reaction vessel to -78 °C.

  • Lewis Acid Addition: Add MgBr₂·OEt₂ (1.2 eq) dropwise. Crucial: Pre-complexation at -78 °C prevents premature epimerization of the α-chiral center.

  • Aldol Addition: Slowly introduce the silyl ketene acetal (1.5 eq). Stir the mixture for 4 hours at -78 °C.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl and extract three times with EtOAc. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The coupling constant (

    
    ) between the α and β protons should be ~7–9 Hz, confirming the anti configuration. Purify via flash column chromatography (n-hexane/EtOAc).
    
Protocol 2: Saponification and β-Lactone Formation

Causality Note: BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) is selected over standard carbodiimides (like DCC or EDC) because it minimizes racemization and highly efficiently activates the carboxylate to drive the thermodynamically unfavorable formation of the strained 4-membered ring.

  • Hydrolysis: Dissolve the purified amino-hydroxy ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (1.5 eq) and stir at 0 °C for 2 hours.

  • Acidification: Carefully acidify the mixture to pH 3 using 1M KHSO₄ and extract with EtOAc to isolate the amino-hydroxy acid.

  • Validation Checkpoint: TLC (CH₂Cl₂/MeOH 9:1) must show complete consumption of the ester (R_f ~0.6) and the appearance of the acid (R_f ~0.2).

  • Cyclization: Dissolve the crude acid in anhydrous CH₂Cl₂ at a concentration of 0.01 M . Crucial: High dilution is mandatory to prevent intermolecular dimerization or oligomerization.

  • Activation: Add pyridine (3.0 eq) and BOP-Cl (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Perform FT-IR spectroscopy on the purified product. A strong carbonyl stretch at ~1820 cm⁻¹ is the definitive hallmark of a successfully formed β-lactone.

Protocol 3: Peptide Coupling with Cyclopropyl Peptidomimetics

Causality Note: The β-lactone is highly sensitive to nucleophiles and strong bases. Mild coupling conditions are required to prevent premature ring opening[1][3].

  • Deprotection: Remove the N-Boc group of the β-lactone intermediate using 10% TFA in CH₂Cl₂ at 0 °C for exactly 30 minutes. Caution: Prolonged exposure to acid will degrade the lactone.

  • Activation: In a separate flask, activate the unnatural cis-cyclopropyl amino acid (1.1 eq) using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF at 0 °C.

  • Coupling: Combine the deprotected β-lactone solution with the activated amino acid. Stir for 2 hours at 0 °C.

  • Purification: Purify the final Belactosin A analog via preparative RP-HPLC (Acetonitrile/Water gradient with 0.1% Formic Acid).

Quantitative Data: Structure-Activity Relationship (SAR)

The stereochemistry of the cyclopropyl moiety and the integrity of the β-lactone warhead drastically impact proteasome inhibition. The table below summarizes the IC₅₀ values of key synthesized analogs against constitutive (cCP) and immunoproteasomes (iCP)[3][4].

CompoundCyclopropane StereochemistryWarhead TypeIC₅₀ vs cCP (nM)IC₅₀ vs iCP (nM)
Belactosin A (Natural) transβ-lactone> 1000> 1000
Analog 3a cisβ-lactone4550
Analog 3e cisβ-lactone5.76.2

Note: Transitioning from the natural trans-cyclopropane to the unnatural cis-cyclopropane (Analog 3e) yields a >175-fold increase in potency, validating the necessity of this synthetic route[3].

References

  • [1] Synthesis of Beta-Lactam Belactosin A Analogs as Potential 20S Proteasome Inhibitors. Middle Tennessee State University. Available at:[Link]

  • [3][4] Potent Proteasome Inhibitors Derived from the Unnatural cis-Cyclopropane Isomer of Belactosin A: Synthesis, Biological Activity, and Mode of Action. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [6] Biosynthesis of the β-Lactone Proteasome Inhibitors Belactosin and Cystargolide. Angewandte Chemie International Edition (PubMed). Available at:[Link]

  • [5] Total synthesis of (-)-belactosin C and derivatives via double diastereoselective tandem mukaiyama aldol lactonizations. Journal of Organic Chemistry (PubMed). Available at:[Link]

Sources

Procedure for reductive amination of Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol for the N-Alkylation of Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate via Reductive Amination

Abstract

Chiral β-amino alcohols are foundational structural motifs in numerous pharmaceuticals and serve as invaluable building blocks in synthetic organic chemistry. Their utility is often enhanced by functionalization of the amine moiety. This application note provides a comprehensive, field-tested protocol for the N-alkylation of a specific, high-value substrate, tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate, through reductive amination. We delve into the mechanistic rationale for reagent selection, emphasizing a modern approach using sodium triacetoxyborohydride (STAB) for its efficiency, selectivity, and enhanced safety profile. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed step-by-step procedure, from reaction setup to product characterization, supplemented with expert insights and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Scientific Rationale

The reductive amination of carbonyl compounds stands as one of the most robust and versatile methods for constructing carbon-nitrogen bonds.[1][2] This transformation is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines.[3] The target substrate, tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate, contains a secondary amine that can be alkylated to introduce a wide range of substituents, thereby enabling the exploration of structure-activity relationships in drug discovery programs.

The overall transformation involves two key mechanistic stages:

  • Iminium Ion Formation: The nucleophilic secondary amine of the substrate reacts with an aldehyde or ketone to form an unstable carbinolamine intermediate. Under the slightly acidic conditions often present, this intermediate rapidly dehydrates to form a stable, electrophilic iminium ion.

  • Hydride Reduction: A selective reducing agent then delivers a hydride to the iminium carbon, yielding the final, more substituted tertiary amine product.

The Critical Choice of Reducing Agent

The success of a one-pot reductive amination hinges on the choice of reducing agent. It must be reactive enough to reduce the iminium ion intermediate but not so powerful that it reduces the starting carbonyl compound.

  • Classic Reagents: Sodium borohydride (NaBH₄) can reduce aldehydes and ketones, which can lead to competitive formation of alcohol byproducts.[2] Sodium cyanoborohydride (NaBH₃CN) is more selective for imines but is highly toxic and can release hydrogen cyanide gas under acidic conditions.[4][5]

  • The Modern Standard: Sodium Triacetoxyborohydride (STAB) : For this protocol, we select sodium triacetoxyborohydride (NaBH(OAc)₃), or STAB. Its popularity stems from several key advantages:

    • Enhanced Selectivity: The steric bulk and electron-withdrawing acetoxy groups moderate the hydride's reactivity, making STAB highly selective for the reduction of iminium ions over aldehydes or ketones.[6][7] This allows for a "direct" or one-pot procedure where all components are mixed together.[6][8][9]

    • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature without the need for strict pH control.

    • Safety: It does not produce toxic byproducts like cyanide, making it a safer and more environmentally benign choice.[3]

The general mechanism using STAB is illustrated below.

Reductive_Amination_Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Hydride Reduction Amine R₂NH (Amino Ester) Carbinolamine [Carbinolamine Intermediate] Amine->Carbinolamine + Carbonyl R'-CHO (Aldehyde) Carbonyl->Carbinolamine Iminium R₂N⁺=CHR' (Iminium Ion) Carbinolamine->Iminium - H₂O H2O H₂O Iminium->Iminium_ref Intermediate Proceeds to Reduction STAB NaBH(OAc)₃ (STAB) Product R₂N-CH₂R' (N-Alkylated Product) STAB->Product Hydride Transfer Boron_species B(OAc)₃ + NaOAc Iminium_ref->Product

Caption: General mechanism of reductive amination using STAB.

Detailed Experimental Protocol

This protocol details the N-alkylation of tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate with a generic aldehyde (e.g., isobutyraldehyde). The molar equivalents should be adjusted based on the specific carbonyl compound used.

Materials and Reagents
Reagent/MaterialSupplier (Example)CAS NumberM.W. ( g/mol )Properties/Notes
tert-Butyl-(2S,3S)-3-amino-2-hydroxybutanoateChemWhat204587-92-8175.22The chiral substrate. Ensure high purity.[10]
Aldehyde or Ketone (e.g., Isobutyraldehyde)Sigma-Aldrich78-84-272.11Use 1.1-1.5 equivalents. Should be freshly distilled or from a recently opened bottle.
Sodium Triacetoxyborohydride (STAB)Sigma-Aldrich56553-60-7211.94Use 1.5-2.0 equivalents. Moisture-sensitive; handle quickly in a dry environment.[11]
Dichloromethane (DCM), AnhydrousSigma-Aldrich75-09-284.93Reaction solvent. Anhydrous grade is crucial for optimal results.
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)-144-55-884.01Used for aqueous work-up (quench).
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)-7487-88-9120.37Drying agent for the organic phase.
Silica Gel (230-400 mesh)-7631-86-9-For flash column chromatography.
Ethyl Acetate (EtOAc) & Hexanes-Various-Solvents for chromatography.
Experimental Workflow Diagram
Caption: Step-by-step workflow for reductive amination.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate (1.0 eq., e.g., 1.00 g, 5.71 mmol).

    • Add anhydrous dichloromethane (DCM, ~10 mL per gram of substrate).

    • Stir the mixture until the substrate is fully dissolved.

    • Add the aldehyde or ketone (1.2 eq., e.g., isobutyraldehyde, 0.49 g, 6.85 mmol). Stir the mixture at room temperature for 15-20 minutes to facilitate iminium ion formation.

  • Addition of Reducing Agent:

    • To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.5 eq., 1.81 g, 8.56 mmol) portion-wise over 5-10 minutes.

    • Causality Note: Adding STAB in portions helps to control any mild exotherm and ensures a smooth reaction initiation. As a mild reagent, the risk of a runaway reaction is low, but good laboratory practice is essential.

    • Seal the flask under an inert atmosphere (e.g., nitrogen or argon) and let the reaction stir at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

    • A typical TLC system would be 10-30% ethyl acetate in hexanes. The product should have a higher Rf value (be less polar) than the starting amino ester.

    • The reaction is typically complete within 2-12 hours, depending on the reactivity of the carbonyl compound.

  • Aqueous Work-up (Quenching):

    • Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (~20 mL).

    • Causality Note: This step neutralizes acidic byproducts and hydrolyzes any excess STAB. Effervescence (CO₂ evolution) may occur.

    • Stir the biphasic mixture vigorously for 15-20 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction:

    • Extract the aqueous layer two more times with DCM (~15 mL each).

    • Combine all organic layers.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and rinse the solid with a small amount of DCM.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification:

    • Purify the crude material using flash column chromatography on silica gel.

    • A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is effective. The exact gradient will depend on the polarity of the product.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

Characterization and Validation

The identity and purity of the final N-alkylated product should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is highly informative. Key signals to verify include:

    • The disappearance of the N-H proton signal from the starting material.

    • The appearance of new signals corresponding to the protons of the newly installed alkyl group.

    • A characteristic sharp singlet around 1.4-1.5 ppm for the nine equivalent protons of the tert-butyl ester group.[12][13]

    • The diastereotopic protons of the new CH₂ group adjacent to the nitrogen will likely appear as a complex multiplet.

  • ¹³C NMR: Confirms the presence of all carbon atoms in the final structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, matching the calculated molecular formula.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive or wet STAB. 2. Sterically hindered carbonyl or amine. 3. Insufficient reaction time.1. Use fresh STAB from a sealed container. 2. Increase equivalents of STAB and the carbonyl compound. Consider gentle heating (e.g., to 40 °C). 3. Allow the reaction to run for a longer period (e.g., 24 hours).
Aldehyde/Ketone Reduction The starting carbonyl is reduced to an alcohol. (Rare with STAB).This indicates a potential issue with the selectivity of the reducing agent. Ensure you are using STAB and not a more reactive hydride like NaBH₄.
Dialkylation of Amine This is not possible as the starting material is a secondary amine, leading to a tertiary amine product.N/A for this specific substrate. This is a concern when starting with primary amines.[8][9]
Difficult Purification Product co-elutes with impurities.Modify the solvent system for column chromatography. A shallower gradient or a different solvent system (e.g., DCM/Methanol) may be required. An acid/base extraction can sometimes remove amine-containing impurities.[14]

Conclusion

This application note details a reliable and scalable protocol for the N-alkylation of tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate using reductive amination with sodium triacetoxyborohydride. By explaining the causality behind procedural steps and reagent choices, this guide provides the user with a robust framework for synthesizing a diverse array of N-substituted β-amino alcohol derivatives. The emphasis on a modern, safer, and highly selective reagent ensures high yields and operational simplicity, making this method a valuable tool for professionals in synthetic and medicinal chemistry.

References

  • Development of β-Amino Acid Dehydrogenase for the Synthesis of β-Amino Acids via Reductive Amination of β-Keto Acids. ACS Catalysis. [Link]

  • Development of β-Amino Acid Dehydrogenase for the Synthesis of β-Amino Acids via Reductive Amination of β-Keto Acids. ACS Catalysis. [Link]

  • Alkylation of Amino Acid Esters Using Sodium Triacetoxyborohydride. Taylor & Francis Online. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLOS ONE. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. McMaster University. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Omega. [Link]

  • Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • N-Alkylation of Amino Acid Esters Using Sodium Triacetoxyborohydride. ResearchGate. [Link]

  • Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived b–Keto Esters. PLOS ONE. [Link]

  • Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Application Note – Reductive Amination. Synple Chem. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. eLife. [Link]

  • Diastereoselective reductive amination of 434. ResearchGate. [Link]

  • Diastereoselective reductive amination process.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. [Link]

  • A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Communications. [Link]

  • tert-Butyl-(2S,3S)-3-amino-2-hydroxybutanoate. ChemWhat. [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. ResearchGate. [Link]

  • Reductive Amination. YouTube. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Società Chimica Italiana. [Link]

  • Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme Synlett. [Link]

  • (2R,3S)-2-amino-3-hydroxybutanoate. PubChem. [Link]

  • tert-butyl N-[(2S,3R)-4-{[(2R,3S)-3-{[(tert-butylsulfanyl)carbonyl]amino}. PubChem. [Link]

  • 3-Hydroxybutyrate at BMRB. Biological Magnetic Resonance Bank. [Link]

  • 1H proton nmr spectrum of 3-hydroxybutanone. Doc Brown's Chemistry. [Link]6/molecule_isomers/4-hydroxybutanone-nmr.htm)

Sources

Solvent selection for reactions involving tert-butyl amino esters

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Solvent Selection for Reactions Involving Tert-Butyl Amino Esters

Introduction

Tert-butyl amino esters are cornerstone building blocks in modern organic synthesis, particularly within pharmaceutical and peptide chemistry. Their utility stems from the unique properties of the tert-butyl ester, which serves as a robust protecting group for carboxylic acids, stable to a wide range of nucleophilic and basic conditions.[1] However, the very stability of this group, combined with the reactivity of the free amine, presents a unique set of challenges and opportunities where solvent selection is not merely a matter of dissolution but a critical parameter that dictates reaction outcome, yield, and stereochemical integrity.

This guide provides researchers, scientists, and drug development professionals with a detailed framework for making rational solvent choices in two of the most common transformations involving tert-butyl amino esters: amide bond formation and N-Boc deprotection. We will move beyond simple lists of solvents to explain the underlying chemical principles, offering field-proven protocols and troubleshooting advice to ensure experimental success.

Fundamental Principles of Solvent Selection

The solvent is an active participant in a chemical reaction. It influences reaction rates by orders of magnitude, can determine mechanistic pathways, and is key to controlling side reactions. For tert-butyl amino esters, the most critical solvent properties are polarity, the ability to hydrogen bond (proticity), and the capacity to solvate charged intermediates.

Protic vs. Aprotic Solvents

The most fundamental classification of solvents is based on their ability to act as hydrogen bond donors.[2]

  • Polar Protic Solvents (e.g., water, methanol, ethanol) contain hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen) and can donate hydrogen bonds.[3] They are highly effective at solvating both cations and anions. However, their ability to form strong hydrogen bonds with anionic nucleophiles (like a free amine) can "cage" the nucleophile, reducing its reactivity.[4][5]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF) lack acidic protons and cannot donate hydrogen bonds, though they often have strong dipole moments.[5] They are excellent at solvating cations but leave anions relatively unsolvated, or "naked," which significantly enhances their nucleophilicity.[3] This makes them ideal for reactions where a strong nucleophile is required, such as in amide coupling.

Solvent Polarity, Dielectric Constant, and Solubility

Solvent polarity is a composite measure of its dipole moment and dielectric constant. A high dielectric constant allows a solvent to separate ions and stabilize charged intermediates, which is crucial for reactions that proceed through ionic mechanisms.[6][7]

While "like dissolves like" is a useful heuristic, the solubility of tert-butyl amino esters—which contain both a nonpolar tert-butyl group and a polar amino group—can be complex.[8] Experimental determination is often necessary, but generally, solvents with moderate polarity like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc) are good starting points for dissolving the neutral substrate. For salt forms (e.g., hydrochloride salts), more polar solvents are required.

The following table summarizes key properties of solvents commonly used in reactions with tert-butyl amino esters.

SolventFormulaTypeDielectric Constant (ε)Dipole Moment (μ, D)Boiling Point (°C)
N,N-Dimethylformamide (DMF)C₃H₇NOPolar Aprotic36.73.86153
Dichloromethane (DCM)CH₂Cl₂Polar Aprotic8.931.6040
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic7.581.7566
Acetonitrile (MeCN)C₂H₃NPolar Aprotic37.53.4582
Ethyl Acetate (EtOAc)C₄H₈O₂Polar Aprotic6.021.8877
1,4-DioxaneC₄H₈O₂Polar Aprotic2.250.45101
2-Methyltetrahydrofuran (2-MeTHF)C₅H₁₀OPolar Aprotic7.01.3880
Methanol (MeOH)CH₄OPolar Protic32.71.7065
Data compiled from various sources.[7][9][10][11]

Solvent Selection for Key Reactions

The optimal solvent is entirely dependent on the specific transformation being performed. A solvent that is ideal for amide coupling may be detrimental to selective deprotection.

Amide Bond Formation (Coupling Reactions)

Amide bond formation is one of the most frequently performed reactions in drug discovery.[12] The reaction involves the activation of a carboxylic acid followed by nucleophilic attack from the amine of the tert-butyl amino ester.

Causality Behind Solvent Choice: The primary goal is to maximize the nucleophilicity of the amine while ensuring all reagents, including the often-polar coupling agents (e.g., HATU, HBTU) and their byproducts, remain in solution.

  • Preferred Solvents: Polar aprotic solvents are overwhelmingly favored. DMF is a traditional choice due to its excellent solvating power for a wide range of reagents. However, due to toxicity concerns, greener alternatives are increasingly used.[13] 2-MeTHF , Ethyl Acetate (EtOAc) , and Dimethyl Carbonate (DMC) have been shown to be effective replacements for DMF and DCM in many amide coupling processes.[14]

  • Solvents to Avoid: Polar protic solvents like methanol or ethanol are generally poor choices as they can solvate the amine, reducing its reactivity, and may also react with the activated carboxylic acid intermediate. Chlorinated solvents like DCM are effective but are being phased out due to environmental and health concerns.[14]

Minimizing Racemization: A critical challenge in coupling chiral amino esters is preventing racemization at the α-carbon. The choice of solvent can significantly impact the rate of racemization. Solvents with high polarity, such as DMF and DMSO , can promote the formation of the oxazolone intermediate responsible for racemization.[15] In contrast, less polar solvents like THF or DCM are often preferred to preserve stereochemical integrity, although this must be balanced with solubility requirements.[15][16]

Experimental Protocol: General Amide Coupling with HBTU

This protocol describes a standard procedure for the coupling of a carboxylic acid to a tert-butyl amino ester.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Tert-butyl amino ester (or its HCl salt, 1.1 equiv)

  • HBTU (1.1 equiv)

  • Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Anhydrous DMF or 2-MeTHF (to make a ~0.2 M solution)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (or 2-MeTHF), add HBTU (1.1 equiv) and the tert-butyl amino ester (1.1 equiv).

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution at room temperature. If using the HCl salt of the amine, ensure enough base is present to both neutralize the salt and facilitate the coupling.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.[17]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Selective N-Boc Deprotection

A frequent scenario involves a substrate containing both an N-Boc protecting group and a tert-butyl ester. The challenge is to selectively cleave the N-Boc carbamate under acidic conditions without cleaving the tert-butyl ester, as both are acid-labile.[18]

Causality Behind Solvent Choice: Success hinges on moderating the strength of the acid. The solvent plays a crucial role here. The goal is to find a system where the N-Boc group is readily cleaved while the much more acid-stable tert-butyl ester remains intact.

  • Preferred Solvents: Anhydrous 1,4-Dioxane is an excellent choice. Commercially available solutions of 4M HCl in 1,4-dioxane provide a controlled and effective medium for this transformation.[19][20] The low polarity of dioxane moderates the effective acidity of the HCl, enabling high selectivity. Methanol can also be used, particularly with reagents like oxalyl chloride or acetyl chloride, which generate HCl in situ.[18][21] The reaction in methanol is often rapid and clean.[21]

  • Solvents to Avoid: Using strong, neat acids like Trifluoroacetic Acid (TFA) will typically cleave both the N-Boc group and the tert-butyl ester and should be avoided when selectivity is desired.[18][22] The presence of excess water can also reduce the effectiveness of the acid and should be minimized.[23]

Experimental Protocol: Selective N-Boc Deprotection using HCl in 1,4-Dioxane

This protocol is highly effective for removing the N-Boc group while preserving a tert-butyl ester.[19]

Materials:

  • N-Boc and tert-butyl ester protected substrate (1.0 equiv)

  • 4M HCl in 1,4-Dioxane (5-10 equiv)

  • Anhydrous Diethyl Ether or Hexane

Procedure:

  • Dissolve the N-Boc protected substrate (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the solution of 4M HCl in 1,4-dioxane (5-10 equiv) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 4 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.[18] In many cases, the reaction is complete within 15-30 minutes.[19]

  • Upon completion, the deprotected product often precipitates as the hydrochloride salt.[24]

  • Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether or hexane to induce or complete precipitation.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the amine hydrochloride salt.

Visualization of Workflows and Concepts

Logical Decision Workflow

The following diagram outlines a decision-making process for solvent selection based on the intended reaction.

G start Start: Reaction with tert-Butyl Amino Ester reaction_type What is the reaction type? start->reaction_type coupling Amide Bond Formation reaction_type->coupling Coupling deprotection Selective N-Boc Deprotection reaction_type->deprotection Deprotection coupling_q1 Are reagents/substrate soluble in less polar solvents (THF, 2-MeTHF)? coupling->coupling_q1 deprotection_protocol Use 4M HCl in 1,4-Dioxane or HCl (generated in situ) in MeOH deprotection->deprotection_protocol coupling_yes Use 2-MeTHF or THF (Minimizes Racemization) coupling_q1->coupling_yes Yes coupling_no Use DMF or NMP (High Solvating Power) coupling_q1->coupling_no No

Caption: Decision guide for solvent selection.

Solvent-Nucleophile Interaction

This diagram illustrates the conceptual difference between how protic and aprotic solvents interact with an amine nucleophile.

G cluster_0 Polar Aprotic Solvent (e.g., DMF) cluster_1 Polar Protic Solvent (e.g., MeOH) amine_a R-NH₂ dmf2 δ⁺C amine_a->dmf2 Weak Interaction dmf1 δ⁻O note_a Amine is 'naked' and highly reactive amine_p R-NH₂ meoh1 Hδ⁺ amine_p->meoh1 H-Bond meoh2 Hδ⁺ amine_p->meoh2 H-Bond note_p Amine is 'caged' and less reactive

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Troubleshooting & Optimization

Preventing racemization of Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate during coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Guide for Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate

As a Senior Application Scientist, I frequently consult with researchers facing stereochemical integrity issues when working with complex chiral building blocks. Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate is a highly valuable norstatine/threonine-derived intermediate used in the synthesis of protease inhibitors and peptidomimetics. However, preserving the delicate (2S,3S) stereocenters during amide bond formation requires precise mechanistic control.

This guide provides field-proven insights, troubleshooting FAQs, and self-validating protocols to eliminate racemization and epimerization during your coupling workflows.

Mechanistic Insight: The Causality of Epimerization

To prevent racemization, we must first understand why it occurs. When coupling an incoming carboxylic acid to the C3-amine of Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate, the primary risk is not to the amine center (C3), but to the adjacent alpha-hydroxy center (C2).

  • Base-Catalyzed Enolization: The C2 proton is flanked by a strongly electron-withdrawing tert-butyl ester and a hydroxyl group, making it unusually acidic. When strong, unhindered tertiary amines like DIPEA (pKa ~10.5) are used in excess (as is standard for HATU/HBTU couplings), they can abstract this C2 proton. The resulting planar enolate reprotonates non-stereoselectively, yielding the unwanted (2R,3S) diastereomer[1].

  • O-to-N Acyl Shift: If the incoming acid is over-activated (e.g., via symmetric anhydrides or acid chlorides), the unprotected C2-hydroxyl group can competitively attack the carbonyl, forming an O-acyl intermediate. This intermediate then undergoes a base-catalyzed intramolecular O-to-N acyl migration through a 5-membered cyclic transition state[2]. This slow rearrangement often distorts the C2-C3 bond, exacerbating epimerization and reducing overall yield[3].

Mechanism A Tert-butyl-(2S,3S)-... (Intact Stereocenters) C Enolate Intermediate (Planar C2 Center) A->C Deprotonation at C2 B Strong Base (e.g., DIPEA) B->C Abstracts alpha-proton D (2R,3S) Diastereomer (Epimerized Product) C->D Non-stereoselective Reprotonation

Fig 1: Base-catalyzed C2 epimerization pathway during peptide coupling.

Troubleshooting Q&A

Q1: I am observing 15-25% of the (2R,3S) diastereomer when coupling my incoming acid using HATU and DIPEA. How do I prevent this? A1: The high pKa of DIPEA combined with the highly reactive uronium species generated by HATU creates an environment ripe for C2-enolization. You must shift from thermodynamic to kinetic control. Replace DIPEA with a milder base like N-methylmorpholine (NMM, pKa ~7.4) or 2,4,6-collidine. Furthermore, switch your coupling reagent to one that operates efficiently under mildly basic conditions.

Q2: What is the optimal coupling reagent to preserve the (2S,3S) stereocenters? A2: I highly recommend DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). DEPBT mediates amide bond formation with remarkable resistance to racemization[4]. It forms a highly reactive OBt-like ester but avoids the formation of basic guanidinium byproducts associated with HATU/HBTU[5]. Alternatively, using base-free pre-activated esters (such as pentafluorophenyl, OPfp) completely eliminates base-catalyzed enolization.

Q3: Do I need to protect the C2-hydroxyl group prior to N-acylation? A3: If you use DEPBT or pre-activated OPfp esters, protection is not strictly necessary. DEPBT is highly chemoselective for amines over alcohols, meaning O-acylation (and the subsequent problematic O-to-N acyl shift) is suppressed[4]. However, if your synthetic route forces you to use highly reactive acid chlorides or carbodiimides (DIC/DMAP), you must protect the C2-OH as a TBS or benzyl ether to prevent O-acylation[2].

Q4: What if my synthetic route requires cleaving the tert-butyl ester and coupling the C-terminus later? A4: Proceed with extreme caution. Once the tert-butyl ester is cleaved (e.g., via TFA), you generate a free alpha-hydroxy acid. Activating an alpha-hydroxy acid is notoriously prone to racemization because it readily forms a dioxolanone intermediate upon activation[6]. If you must activate the C-terminus, use DIC/OxymaPure at low temperatures (-15 °C to 0 °C) and avoid any excess base.

Quantitative Data: Impact of Coupling Conditions

The table below summarizes the causality between reagent selection and the stereointegrity of the Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate core during N-acylation.

Coupling ReagentBase (Equivalents)SolventTemperatureC2-Epimerization (%)Yield (%)
HATUDIPEA (3.0 eq)DMF25 °C15 - 25%70%
EDC·HCl / HOBtDIPEA (2.0 eq)DMF25 °C8 - 12%75%
DEPBT NMM (2.0 eq) THF / DMF 0 °C to 25 °C < 2% 85%
Pre-formed OPfpNoneDCM25 °CNot Detected90%

Self-Validating Experimental Protocols

Protocol A: Mild N-Acylation using DEPBT (Recommended)

This protocol utilizes DEPBT to suppress racemization while maintaining high coupling efficiency[7].

  • Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve the incoming carboxylic acid (1.1 eq) and Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate (1.0 eq) in anhydrous THF/DMF (9:1 ratio, 0.1 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add DEPBT (1.1 eq) in one portion. Stir for 5 minutes.

  • Base Addition: Dropwise add N-methylmorpholine (NMM, 2.0 eq). The slow addition at 0 °C ensures kinetic control and prevents localized base spikes that trigger enolization.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4–6 hours.

  • Self-Validation Check: Do not proceed to workup blindly. Remove a 5 µL aliquot, quench in 50% MeCN/H₂O, and analyze via LC-MS or chiral HPLC. Confirm the disappearance of the starting amine and verify that the (2R,3S) diastereomer peak is <2%.

  • Workup: Dilute with EtOAc, wash sequentially with 5% citric acid (to remove NMM), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Base-Free N-Acylation (For Ultra-Sensitive Substrates)

If even mild bases cause unacceptable epimerization, use a pre-activated pentafluorophenyl (OPfp) ester.

  • Preparation: Dissolve the pre-formed OPfp ester of your incoming acid (1.05 eq) in anhydrous DCM.

  • Coupling: Add Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate (1.0 eq) directly to the solution. No base is added.

  • Reaction: Stir at room temperature for 12–16 hours.

  • Self-Validation Check: Monitor via TLC (Ninhydrin stain) until the free amine is completely consumed.

  • Workup: Wash with 1M NaOH (to remove the liberated pentafluorophenol), followed by brine. Dry and concentrate.

Workflow Step1 1. Dissolve Acid & Amine In anhydrous THF/DMF Step2 2. Add DEPBT (1.1 eq) Suppress Racemization Step1->Step2 Step3 3. Add NMM (2.0 eq) Mild Base at 0°C Step2->Step3 Step4 4. Stir 0°C to RT Kinetic Control Step3->Step4 Step5 5. Isolate Stereopure Coupled Product Step4->Step5

Fig 2: Optimized DEPBT-mediated coupling workflow for stereocontrol.

References

  • Li, H., Jiang, X., Ye, Y., Fan, C., Romoff, T., & Goodman, M. (1999). "3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization." Organic Letters, 1(1), 91–94.

  • Bachem Knowledge Center. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem.

  • Bode, J. W., et al. (2019). "Macrocyclization strategies for cyclic peptides and peptidomimetics." National Institutes of Health (PMC).

  • Yoshiya, T., et al. (2006). "'O-Acyl isopeptide method': Racemization-free segment condensation in solid phase peptide synthesis." Tetrahedron Letters.

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Technical Support Center: A Scientist's Guide to Overcoming Challenges in Amide Bond Formation with Hindered Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common yet significant challenge in organic synthesis: improving the yield and purity of amide bond formation, especially when dealing with sterically hindered amino alcohols. The insights and protocols herein are curated from established literature and field experience to empower you to navigate these complex reactions with confidence.

I. Frequently Asked Questions (FAQs): Quick Answers to Common Problems

Here, we address some of the most pressing questions that arise during the synthesis of amides from hindered amino alcohols.

  • Q1: Why are my amide coupling reaction yields consistently low when using hindered amino alcohols?

    • A: Steric hindrance is a primary factor. The bulky groups on both the carboxylic acid and the amino alcohol can physically obstruct the approach of the nucleophilic amine to the activated carboxylic acid, slowing down or preventing the reaction. This necessitates the use of more potent coupling reagents and optimized reaction conditions to overcome this spatial barrier.[1][2]

  • Q2: I'm observing significant epimerization in my chiral amino alcohol starting material. What's causing this and how can I prevent it?

    • A: Epimerization, the loss of stereochemical integrity at a chiral center, is a common side reaction, especially with carbodiimide-based coupling reagents.[3][4] The formation of a highly reactive O-acylisourea intermediate can lead to the formation of an oxazolone, which readily racemizes. To mitigate this, the addition of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial.[3][5][6] These additives trap the O-acylisourea to form a less reactive, but still sufficiently electrophilic, active ester that is less prone to epimerization.[3][6]

  • Q3: What is the role of a base in the coupling reaction, and which one should I choose?

    • A: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is essential when using aminium/uronium or phosphonium salt coupling reagents.[6][7] Its primary role is to deprotonate the carboxylic acid to form the carboxylate anion, which then reacts with the coupling reagent. It also neutralizes the acidic byproducts formed during the reaction. For reactions prone to racemization, a weaker base like sym-collidine may be preferred.[6]

  • Q4: Are there any "go-to" coupling reagents for particularly difficult, sterically hindered couplings?

    • A: For challenging couplings involving hindered substrates, more powerful reagents are often necessary. Uronium/aminium salts like HATU, HBTU, and COMU, and phosphonium salts like PyBOP and PyAOP are excellent choices.[6][8][9] HATU and its analogues are particularly effective due to the formation of a highly reactive OAt active ester.[9] COMU is a newer generation reagent that offers high reactivity with the added benefits of being non-explosive and having a reduced allergenic potential compared to benzotriazole-based reagents.[5][6][10]

  • Q5: My purification is complicated by byproducts from the coupling reagent. How can I simplify this?

    • A: The choice of coupling reagent and reaction workup is key. For instance, dicyclohexylcarbodiimide (DCC) produces dicyclohexylurea (DCU), which is often insoluble and can be removed by filtration.[3][5] However, for solid-phase synthesis, diisopropylcarbodiimide (DIC) is preferred as its urea byproduct is more soluble.[3][5][7] Water-soluble reagents like EDC produce water-soluble byproducts that can be removed with an aqueous wash.[3][5] Phosphonium and uronium salt byproducts are generally soluble in both organic and aqueous media, simplifying purification.[6]

II. Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to troubleshooting common issues encountered during amide bond formation with hindered amino alcohols.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance preventing nucleophilic attack. 3. Inactive or degraded coupling reagent. 4. Incorrect reaction pH.1. Switch to a more powerful coupling reagent such as HATU, HBTU, COMU, or PyBOP.[6][8][9] 2. Increase reaction temperature and/or reaction time. Monitor reaction progress by TLC or LC-MS. 3. Use fresh, properly stored coupling reagents. Some are sensitive to moisture.[11] 4. Ensure the presence of a suitable non-nucleophilic base (e.g., DIPEA) to maintain a slightly basic pH (7-9).[7][11]
Significant Epimerization/Racemization 1. Use of carbodiimides (e.g., DCC, EDC) without an additive. 2. Highly reactive intermediate (e.g., O-acylisourea) leading to oxazolone formation. 3. Elevated reaction temperature.1. Always use an additive like HOBt, HOAt, or OxymaPure with carbodiimides.[3][5][6] 2. Consider phosphonium-based reagents (e.g., PyBOP) or newer uronium reagents (e.g., COMU) which are known for low racemization.[8][12] 3. Perform the reaction at a lower temperature (e.g., start at 0 °C and allow to slowly warm to room temperature).[11]
Formation of Side Products 1. N-acylurea formation: Side reaction with carbodiimide reagents. 2. Guanidinylation of the amine: Can occur with excess uronium/aminium reagents.[6][9] 3. Dehydration of primary amides (Asn, Gln) to nitriles: A known side reaction with carbodiimides.[3][5]1. Add HOBt or HOAt to trap the reactive intermediate and minimize N-acylurea formation.[11] 2. Use a slight excess of the carboxylic acid relative to the coupling reagent. Avoid a large excess of the coupling reagent.[6] Phosphonium reagents do not have this issue.[13] 3. Use phosphonium-based reagents like BOP, which do not cause this side reaction.[3][5]
Difficult Purification 1. Insoluble byproducts co-precipitating with the product. 2. Byproducts having similar polarity to the desired product.1. If using DCC, ensure complete filtration of the DCU byproduct.[3][5] Consider using DIC for better byproduct solubility in solid-phase synthesis.[3][5] 2. Use a water-soluble coupling reagent like EDC, allowing for removal of byproducts with an aqueous wash.[3][5] Optimize chromatographic conditions.

III. In-Depth Technical Protocols & Methodologies

Here we provide detailed, step-by-step protocols for common and advanced coupling strategies, explaining the rationale behind each step.

Protocol 1: General Procedure for Amide Coupling with HATU

HATU is a highly effective coupling reagent for hindered systems due to the formation of a highly reactive OAt-ester.

Workflow Diagram:

HATU_Coupling cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) Mix Dissolve Acid, Alcohol, & DIPEA in Solvent Carboxylic_Acid->Mix Amino_Alcohol Hindered Amino Alcohol (1.1 eq) Amino_Alcohol->Mix HATU HATU (1.1 eq) Add_HATU Add HATU HATU->Add_HATU DIPEA DIPEA (2.5 eq) DIPEA->Mix Solvent Aprotic Solvent (e.g., DMF) Solvent->Mix Cool Cool to 0 °C Mix->Cool Cool->Add_HATU Stir_Cold Stir at 0 °C for 30 min Add_HATU->Stir_Cold Warm_RT Warm to Room Temp Stir_Cold->Warm_RT Stir_RT Stir for 12-24h Warm_RT->Stir_RT Dilute Dilute with Organic Solvent Stir_RT->Dilute Wash Aqueous Washes Dilute->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (e.g., Chromatography) Concentrate->Purify Additive_Decision Start Start: Carbodiimide Coupling Planned Chiral_Center Is the amino alcohol chiral and prone to epimerization? Start->Chiral_Center Use_Additive Add HOBt or HOAt (1.2 eq) Chiral_Center->Use_Additive Yes No_Additive Proceed without additive (for achiral substrates) Chiral_Center->No_Additive No Proceed Proceed with Coupling Reaction Use_Additive->Proceed No_Additive->Proceed

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Technical Support Center: Troubleshooting Low Solubility of Amino-Hydroxy tert-Butyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the complex physical chemistry of amino-hydroxy tert-butyl esters.

The Solubility Paradox

Amino-hydroxy tert-butyl esters present a unique solubility challenge in organic synthesis. The bulky tert-butyl ester group is highly lipophilic, which theoretically should promote solubility in non-polar organic solvents. However, the unprotected amino group (-NH₂) and hydroxyl group (-OH) act as strong hydrogen bond donors and acceptors. This creates a dense network of intermolecular hydrogen bonds, and in many cases, induces zwitterionic-like behavior that drastically reduces solubility in standard organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)[1]. Consequently, the compound becomes too polar for organic solvents but remains too lipophilic for aqueous media.

Diagnostic Troubleshooting Workflow

SolubilityTroubleshooting Start Solid Amino-Hydroxy t-Butyl Ester TestOrg Test in DCM/EtOAc Start->TestOrg SolOrg Soluble: Proceed to Reaction TestOrg->SolOrg Yes InsolOrg Insoluble: Strong H-Bonding TestOrg->InsolOrg No CoSolvent Add 10-20% DMF/DMSO (Polar Aprotic) InsolOrg->CoSolvent SolCo Soluble: Proceed with Mixed Solvent CoSolvent->SolCo Yes InsolCo Still Insoluble CoSolvent->InsolCo No SaltForm Form Lipophilic Salt (e.g., Tf2NH) InsolCo->SaltForm Option A Protect Transient Protection (e.g., N,O-bis-TMS) InsolCo->Protect Option B

Diagnostic workflow for troubleshooting amino-hydroxy tert-butyl ester solubility.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish, and I see suspended solids in my DCM/EtOAc mixture. Is poor solubility the cause? A1: Yes. Visual inspection is your primary diagnostic tool; suspended solids or a persistently cloudy mixture indicate that the dense hydrogen-bonding lattice of the amino and hydroxy groups has not been broken[2]. In non-polar solvents, these molecules self-associate rather than interact with the solvent. This phase separation physically prevents the reagents from colliding, leading to sluggish kinetics, incomplete conversions, and reduced yields[2].

Q2: How can I improve solubility in organic solvents without permanently protecting the amino or hydroxy groups? A2: The most effective chemical strategy is to form a lipophilic salt. By introducing a bulky, charge-delocalized counterion, you can disrupt the intermolecular hydrogen-bonding network. For example, treating the free amino group with bis(trifluoromethanesulfonyl)imide (Tf₂NH) forms a highly soluble Tf₂NH salt[3]. The fluorinated, delocalized nature of the Tf₂N⁻ anion significantly increases the solubility of the amino-hydroxy compound in solvents like tert-butyl acetate or DCM, allowing reactions to proceed rapidly and homogeneously[4].

Q3: If I cannot form a salt due to downstream incompatibilities, what co-solvents should I use? A3: If salt formation is incompatible, introducing a water-miscible, polar aprotic co-solvent is the next best step[2]. Solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) function by reducing the overall interfacial tension and aggressively accepting hydrogen bonds from the -OH and -NH₂ groups, thereby breaking the solute-solute interactions and forcing the molecule into solution[2].

Solvent Screening Matrix

When optimizing your solvent system, use the following matrix to balance the lipophilicity of the tert-butyl ester with the polarity of the amino-hydroxy core.

Solvent SystemDielectric Constant (ε)H-Bond DisruptionRecommended Application
Dichloromethane (DCM) 8.9LowBaseline testing; generally poor for unprotected amino-alcohols.
Ethyl Acetate (EtOAc) 6.0LowExtraction; requires lipophilic salt formation for full solubility.
N,N-Dimethylformamide (DMF) 36.7HighCo-solvent (10-20% v/v) for peptide coupling or oxidations.
Dimethyl Sulfoxide (DMSO) 46.7Very HighNMR analysis; high-concentration stock solutions.
Hexafluoro-2-propanol (HFIP) 16.7ExtremeDisrupting stubborn polymeric H-bond networks (use with caution as it is highly acidic).
Self-Validating Experimental Protocols
Protocol 1: Enhancing Organic Solubility via Lipophilic Salt Formation (Tf₂NH Salt)

Causality: Adding a strong, lipophilic acid (Tf₂NH) protonates the amine, breaking the zwitterionic/H-bond network. The bulky Tf₂N⁻ counterion prevents the molecules from packing back into a crystal lattice, forcing them into the organic solution[3].

  • Suspension: Suspend the amino-hydroxy tert-butyl ester in the primary reaction solvent (e.g., EtOAc or DCM).

    • Validation Check: The mixture will remain a heterogeneous, cloudy suspension, confirming baseline insolubility.

  • Salt Formation: Add 1.05–1.10 equivalents of bis(trifluoromethanesulfonyl)imide (Tf₂NH) to the mixture at 0 °C[4].

  • Equilibration: Stir the mixture and allow it to warm to room temperature over 15–30 minutes.

    • Validation Check: The suspension will transition into a completely clear, homogeneous solution, visually confirming the disruption of the lattice[4].

  • Reaction & Workup: Proceed directly with the desired downstream reaction. Post-reaction, the Tf₂NH can be easily removed by washing the organic layer with a 10% aqueous ammonia solution or saturated NaHCO₃ to regenerate the free amine[3].

Protocol 2: Systematic Co-Solvent Screening

Causality: Gradually increasing the dielectric constant of the medium using a polar aprotic solvent breaks solute-solute H-bonds without completely stripping the lipophilic tert-butyl group of its solvation shell[2].

  • Baseline Testing: Aliquot 10 mg of the solid compound into a 2 mL glass vial and add 1 mL of the primary reaction solvent (e.g., DCM)[2].

  • Preparation: Prepare a stock of the chosen strong H-bond disrupting co-solvent (e.g., DMF or DMSO).

  • Titration: Add the co-solvent dropwise in 50 µL increments[2].

  • Agitation: Vortex the vial vigorously for 30 seconds after each addition to encourage solvation[2].

  • Documentation: Record the exact minimum volume of co-solvent required to achieve dissolution.

    • Validation Check: The solution must remain optically clear under strong light. Cool the vial to your intended reaction temperature (e.g., 0 °C) to ensure no precipitation occurs before proceeding with the bulk reaction.

References

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Technical Support Center: Minimizing O-acylation in 3-amino-2-hydroxybutanoate Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a common and often frustrating side reaction: O-acylation during the coupling of 3-amino-2-hydroxybutanoate and other α-hydroxy-β-amino acids. Our goal is to provide you with the mechanistic understanding and practical troubleshooting strategies to ensure the desired N-acylation and maximize your synthesis yields.

Frequently Asked Questions (FAQs)

Q1: What is O-acylation, and why is it a problem in my coupling reaction?

A1: O-acylation is an undesired side reaction where the acylating agent reacts with the hydroxyl group (-OH) of your 3-amino-2-hydroxybutanoate instead of the intended amino group (-NH2). This results in the formation of an ester linkage (O-acyl) rather than the desired amide bond (N-acyl). This side product is a major impurity that can be difficult to separate from your target peptide, leading to low yields and complex purification steps.[1][2]

Q2: I'm observing a side product with a higher molecular weight than my expected peptide. Could this be the O-acylated product?

A2: Yes, it is highly likely. The addition of the acyl group to the hydroxyl function will result in a product with a higher molecular weight. Another possibility, especially when using sterically hindered amines, is the formation of a homobislactone, which can also contribute to low yields of the desired amide.[3]

Q3: Are certain coupling reagents more prone to causing O-acylation?

A3: Absolutely. Highly reactive coupling reagents, particularly carbodiimides like DCC and DIC when used without additives, can increase the incidence of O-acylation.[4][5] The choice of coupling reagent is a critical factor in controlling the selectivity between N- and O-acylation.

Q4: Can the O-acylated product revert to the desired N-acylated peptide?

A4: In some cases, an O- to N-acyl migration can occur, especially under neutral or slightly basic conditions.[2][6] This intramolecular rearrangement can convert the undesired ester linkage to the desired amide bond. However, relying on this migration is not an ideal synthetic strategy as it may not be quantitative and can be sequence-dependent.

Troubleshooting Guide

Symptom 1: Low Yield of the Desired Amide Product

Potential Cause: Competing O-acylation is consuming the activated carboxylic acid, reducing the amount available for the desired N-acylation. In some cases, particularly with sterically hindered amine components, the formation of a homobislactone from the α-hydroxy-β-amino acid can be a significant side reaction.[3]

Troubleshooting Steps:

  • Optimize Your Coupling Reagent and Additives:

    • Carbodiimides (DCC, DIC, EDC): These are common culprits for O-acylation.[4][5] Always use them in conjunction with nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives form reactive esters that are less prone to O-acylation and also help to suppress racemization.[5][7][8]

    • Phosphonium and Uronium/Aminium Salts (PyBOP, HBTU, HATU): These reagents generally offer better chemoselectivity for N-acylation.[9][10] HATU, in particular, is known for its high reactivity and lower tendency to cause side reactions.[9][11]

  • Employ a "Double Coupling" Strategy: If you suspect incomplete coupling, a second addition of fresh amino acid and coupling reagents can help drive the reaction to completion.[12] This is particularly useful for sterically hindered residues.[12]

  • Consider In-Situ Neutralization Protocols: For solid-phase peptide synthesis (SPPS), in-situ neutralization can lead to higher acylation yields in shorter times.[11]

Symptom 2: Presence of a Major Side Product with Higher Molecular Weight

Potential Cause: Direct evidence of significant O-acylation. The hydroxyl group is outcompeting the amino group for the activated acyl donor.

Troubleshooting Steps:

  • Protect the Hydroxyl Group: The most definitive way to prevent O-acylation is to protect the hydroxyl group of the 3-amino-2-hydroxybutanoate.[2][13][14] Common protecting groups for hydroxyls in peptide synthesis include tert-butyl (tBu) for Fmoc/tBu strategies and benzyl (Bzl) for Boc/Bzl strategies.[2][15]

Protecting GroupCleavage ConditionsCompatibility
tert-Butyl (tBu) Strong acid (e.g., TFA)Fmoc-based SPPS
Benzyl (Bzl) Hydrogenolysis or strong acid (e.g., HF)Boc-based SPPS
  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes favor the desired N-acylation, as O-acylation can have a higher activation energy.[5]

    • Solvent: Polar aprotic solvents like DMF or NMP are generally preferred for peptide coupling.[7][16]

  • Chemoselective O-acylation under Acidic Conditions: In a non-peptide synthesis context, if the goal is to selectively O-acylate, carrying out the reaction under acidic conditions (e.g., using trifluoroacetic acid as a solvent) can protonate the amino group, preventing it from reacting and favoring O-acylation.[17][18]

Symptom 3: Difficulty in Purifying the Final Product

Potential Cause: The O-acylated side product has very similar chromatographic properties to the desired N-acylated product, making separation by HPLC challenging.

Troubleshooting Steps:

  • Analytical Confirmation: Before attempting large-scale purification, confirm the presence of the O-acylated isomer using mass spectrometry.[19]

  • Capping Unreacted Amines: If double coupling is not completely effective, capping any unreacted free amines with a reagent like acetic anhydride can be beneficial. The resulting capped impurity will have different retention characteristics on HPLC, simplifying the purification of the desired peptide.[20]

  • Prophylactic Measures: The most effective solution is to prevent the formation of the side product in the first place by implementing the strategies outlined in the previous sections (hydroxyl protection, optimized coupling reagents).

Mechanistic Insights: N-acylation vs. O-acylation

The competition between N- and O-acylation is a classic example of kinetic versus thermodynamic control. While the amide bond (N-acylation) is thermodynamically more stable, the hydroxyl group can be a more kinetically favorable nucleophile under certain conditions, leading to the formation of the ester (O-acylation).

G Activated_Carboxylic_Acid Activated Carboxylic Acid (e.g., O-acylisourea, Active Ester) 3_Amino_2_hydroxybutanoate 3-Amino-2-hydroxybutanoate Activated_Carboxylic_Acid->3_Amino_2_hydroxybutanoate Coupling Reaction N_Acylation N-Acylation (Desired Pathway) 3_Amino_2_hydroxybutanoate->N_Acylation Attack by Amino Group O_Acylation O-Acylation (Side Reaction) 3_Amino_2_hydroxybutanoate->O_Acylation Attack by Hydroxyl Group Amide_Product Desired Amide Product N_Acylation->Amide_Product Ester_Side_Product Ester Side Product O_Acylation->Ester_Side_Product O_N_Acyl_Migration O-N Acyl Migration (Slow, pH-dependent) Ester_Side_Product->O_N_Acyl_Migration O_N_Acyl_Migration->Amide_Product

Caption: Competing N- and O-acylation pathways.

Recommended Experimental Protocol for Minimizing O-acylation

This protocol is a general guideline for coupling a carboxylic acid to 3-amino-2-hydroxybutanoate using HATU, a reagent known for its efficiency and low side-product formation.

Materials:

  • N-protected 3-amino-2-hydroxybutanoate (with -OH unprotected)

  • Carboxylic acid to be coupled

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Pre-activation: Add HATU (1.0 eq) and DIPEA (2.0 eq) to the solution of the carboxylic acid. Stir the mixture at room temperature for 5-10 minutes. This pre-activation step is crucial for forming the reactive OAt-ester.

  • Coupling: Add a solution of the N-protected 3-amino-2-hydroxybutanoate (1.0 eq) in anhydrous DMF to the pre-activated mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed. This typically takes 1-4 hours.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired N-acylated product.

G cluster_0 Preparation cluster_1 Coupling cluster_2 Work-up & Purification A Dissolve Carboxylic Acid in DMF B Add HATU and DIPEA A->B C Pre-activate for 5-10 min B->C D Add 3-amino-2-hydroxybutanoate solution C->D E React at RT for 1-4 hours D->E F Quench with Water & Extract E->F G Dry and Concentrate F->G H Purify Product G->H

Caption: Experimental workflow for minimizing O-acylation.

References

  • Martinez, J., Tolle, J. C., & Bodanszky, M. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22–27. [Link]

  • Nørby, A., Bonke, F. S., & Tars, K. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 470–494. [Link]

  • Aoki, M., Muraoka, M., Inokuchi, T., et al. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. Chemical & Pharmaceutical Bulletin, 49(8), 953–958. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]

  • Seebach, D., & Fritz, M. (1999). β-Peptides – from Organic Synthesis to Departure into a New World. Helvetica Chimica Acta, 82(11), 1835-1875. [Link]

  • ResearchGate. (n.d.). A) Mechanism of N→O and O→N intramolecular acyl migration reaction; (B) O→N intramolecular acyl migration-type water-soluble prodrugs of KNI-272 and -279; (C) water-soluble prodrug of KNI-727. [Image]. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (n.d.). Amino Acid-Protecting Groups. ResearchGate. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019, November 19). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Lee, Y. S., & Lee, Y. S. (2016). The C-Terminal O-S Acyl Shift Pathway under Acidic Condition to Propose Peptide-Thioesters. Molecules, 21(11), 1563. [Link]

  • Thompson, R. E., Liu, S., & Bode, J. W. (2018). Amide-forming chemical ligation via O-acyl hydroxamic acids. Proceedings of the National Academy of Sciences, 115(15), 3829–3834. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(6), 1475–1487. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • CSBio. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(7), 3527–3532. [Link]

  • Sohma, Y., & Kiso, Y. (n.d.). Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis. SpringerLink. Retrieved from [Link]

  • Nørby, A., Bonke, F. S., & Tars, K. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 470–494. [Link]

  • Mikkelsen, J., Gustafsson, M., Skrydstrup, T., & Jensen, K. (2018). Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. Nature Communications, 9(1), 1-8. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • da Silva, A. C., de Souza, V. R., & da Silva, M. F. (2019). The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives. Molecules, 24(17), 3069. [Link]

  • Chen, J., Fan, Y., & Boehning, D. (2021). Schematics of methods of detecting acylation Click chemistry-based... [Image]. ResearchGate. Retrieved from [Link]

  • Zhang, M. M., & Tsou, L. K. (2025). Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC). In Methods in Molecular Biology (Vol. 2933, pp. 29-39). [Link]

  • Wang, Y., & Ma, L. (2022). Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography–High-Resolution Mass Spectrometry. Drug Metabolism and Disposition, 50(5), 720-724. [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Hayashi, T., & Yorimitsu, H. (2023). Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. Molecules, 28(2), 564. [Link]

  • McKay, M. J., & Miller, S. J. (n.d.). Optimized monomer-based synthesis of poly-N-amino peptides. ChemRxiv. Retrieved from [Link]

  • Ley, S. V., & Thomas, A. W. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3295–3343. [Link]

  • van der Veken, P., & Wennemers, H. (2022). Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction. Chemistry – A European Journal, 28(54), e202201402. [Link]

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Technical Support Center: Purification of Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate. This critical intermediate, often used in the synthesis of complex pharmaceutical agents, possesses both amino and hydroxyl functionalities, as well as two chiral centers, which can present unique purification challenges. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for overcoming common hurdles in obtaining this intermediate with high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective purification methods for this intermediate?

A: For Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate, the two most consistently successful purification techniques are recrystallization and flash column chromatography.[1][2] Recrystallization is often preferred for its scalability and cost-effectiveness, especially when the impurity profile is well-defined. Flash chromatography on silica gel is invaluable for removing closely-related impurities or when dealing with complex reaction mixtures.[1]

Q2: What are the typical impurities I should be aware of?

A: Impurities largely depend on the synthetic route. However, common impurities may include:

  • Diastereomers: The (2R,3S), (2S,3R), and (2R,3R) isomers are the most challenging impurities to remove due to their similar physical properties.

  • Unreacted Starting Materials: Depending on the synthesis, these could include protected threonine precursors or other reagents.

  • Side-Products: These can arise from incomplete reactions or side reactions, such as over-alkylation or by-products from reducing agents.[3]

  • Reagent-Derived Impurities: Acid or base catalysts used in the synthesis or deprotection steps may also be present.[4]

Q3: My intermediate is an oil and won't crystallize. What should I do?

A: The inability to crystallize is a common issue, often caused by residual solvents or the presence of impurities that inhibit lattice formation.[1]

  • Initial Troubleshooting: First, ensure your product is free from residual solvents by drying under high vacuum.

  • Purity Check: A high level of impurities can prevent crystallization. It may be necessary to first perform a quick purification by flash chromatography to obtain a more enriched product before attempting recrystallization again.[1]

  • Solvent System Screening: If the product is sufficiently pure, the issue may be the solvent. A two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) is often effective.[1] For this molecule, systems like ethyl acetate/petroleum ether or ethyl acetate/heptane have been reported for similar structures.[5]

Q4: How can I confirm the stereochemical purity of my final product?

A: Confirming the stereochemical purity is crucial. The most definitive method is chiral High-Performance Liquid Chromatography (HPLC).[6] This technique uses a chiral stationary phase (CSP) to separate enantiomers and diastereomers, allowing for their quantification.[6][7] For amino acid derivatives, polysaccharide-based CSPs are often very effective.[7]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate.

Problem 1: Low Yield After Recrystallization
  • Question: I am losing a significant amount of my product in the mother liquor during recrystallization. How can I improve my yield?

  • Answer: This issue typically stems from the solvent choice or the cooling process. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

    • Causality: If the compound has high solubility in the chosen solvent even at low temperatures, a substantial amount will remain in solution.

    • Solutions:

      • Optimize the Solvent System: If using a single solvent, try a two-solvent system. Dissolve your compound in a minimum amount of a good solvent (e.g., ethyl acetate, ethanol) at an elevated temperature. Then, add a poor solvent (an anti-solvent like heptane or hexane) dropwise until the solution becomes slightly cloudy. This brings the solution closer to its saturation point, allowing for more efficient crystallization upon cooling.[1]

      • Control the Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and trap the desired product in the solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

      • Concentrate the Mother Liquor: It is often possible to recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process. Be aware that this second crop may have lower purity.

Problem 2: Poor Separation of Diastereomers by Flash Chromatography
  • Question: My flash column chromatography is not separating the desired (2S,3S) isomer from its diastereomers. What can I do to improve resolution?

  • Answer: The separation of diastereomers can be challenging due to their similar polarities. Optimizing the mobile phase is key to achieving good resolution.

    • Causality: The polarity of the mobile phase may be too high, causing all isomers to elute too quickly without sufficient interaction with the stationary phase (silica gel).

    • Solutions:

      • Decrease Mobile Phase Polarity: Systematically decrease the proportion of the polar solvent (e.g., ethyl acetate, methanol) in your mobile phase (e.g., hexane or heptane). This will increase the retention time of all compounds and often enhances the separation between isomers.

      • Add a Modifier: For amino compounds, peak tailing can be an issue on silica gel. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can improve peak shape and may enhance resolution.

      • Consider an Alternative Stationary Phase: If silica gel is ineffective, consider using a different stationary phase, such as alumina, or a reverse-phase column if the compound has sufficient hydrophobic character.

      • Derivatization (Advanced): In some cases, derivatizing the amino or hydroxyl group can alter the polarity and conformation of the diastereomers enough to allow for separation on an achiral column.[8]

Data Summary and Protocols

Table 1: Comparison of Primary Purification Methods
ParameterRecrystallizationFlash Column Chromatography
Primary Application Bulk purification, removal of major impuritiesSeparation of closely related impurities, diastereomers
Typical Solvents Ethyl acetate/Heptane, Ethanol/Water, IsopropanolHexane/Ethyl Acetate, Dichloromethane/Methanol
Expected Purity >98% (if impurities are suitable)>99% (with optimization)
Common Issues Oiling out, low yield, co-crystallizationPoor resolution, peak tailing, compound decomposition on silica
Troubleshooting Focus Solvent screening, cooling rateMobile phase optimization, use of additives

Experimental Protocol: Recrystallization

This protocol provides a step-by-step method for the purification of Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate using a two-solvent system.

Objective: To obtain high-purity crystalline material from a crude reaction mixture.

Materials:

  • Crude Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate

  • Ethyl Acetate (solvent)

  • Heptane or Hexane (anti-solvent)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Place the crude material into an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethyl acetate to the flask, just enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethyl acetate in small portions if necessary to achieve full dissolution, but avoid using a large excess.

  • Once dissolved, remove the flask from the heat.

  • Slowly add heptane (or hexane) dropwise while stirring. Continue adding until the solution becomes persistently cloudy. This indicates that the solution is supersaturated.

  • Add a few more drops of ethyl acetate until the solution becomes clear again.

  • Remove the stir bar and cover the flask. Allow it to cool slowly to room temperature. Crystal formation should begin during this time.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold heptane to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

Visual Workflow and Decision-Making

Diagram 1: Troubleshooting Purity Issues

This diagram outlines a decision-making process for addressing common purity problems encountered during the purification of the target intermediate.

G start Crude Product Analysis (TLC, NMR) check_purity Is Purity < 95%? start->check_purity check_impurities Are Impurities Baseline or Polar? check_purity->check_impurities No column Perform Flash Column Chromatography check_purity->column Yes recrystallize Attempt Recrystallization (e.g., EtOAc/Heptane) check_impurities->recrystallize Yes (Baseline) check_impurities->column No (Polar/Similar Rf) check_diastereomers Are Diastereomers Present? recrystallize->check_diastereomers column->check_diastereomers final_product High Purity Product (>98%) check_diastereomers->final_product No chiral_hplc Consider Chiral HPLC for Analytical or Preparative Separation check_diastereomers->chiral_hplc Yes chiral_hplc->final_product

Caption: Decision tree for selecting a purification strategy.

References

  • Smolecule. (n.d.). Frequently Asked Questions: Purification Troubleshooting.
  • Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Methyl-3-(methylamino)butan-2-ol.
  • Chromatography Today. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Google Patents. (n.d.). Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
  • Google Patents. (n.d.). Process for t-butylating hydroxy- or thiol-substituted amino acids.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Zaykov, A. N., et al. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.

Sources

Technical Support Center: Overcoming Steric Hindrance in (2S,3S)-3-Amino-2-hydroxybutanoate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chemists and researchers working with (2S,3S)-3-amino-2-hydroxybutanoate and its derivatives. This molecule, a valuable chiral building block, presents unique synthetic challenges due to the steric hindrance created by its vicinal amino and hydroxyl groups on a chiral backbone. This guide provides in-depth, experience-based answers to common problems, troubleshooting workflows, and validated protocols to help you navigate these challenges successfully.

Understanding the Core Challenge: The Steric Problem

The primary difficulty in reactions involving (2S,3S)-3-amino-2-hydroxybutanoate arises from the close proximity of the C2 hydroxyl and C3 amino groups. This arrangement, coupled with the methyl group at C3, creates a sterically crowded environment. Reagents approaching either the nitrogen for acylation/alkylation or the oxygen for esterification/etherification will encounter significant steric repulsion, often leading to low yields, slow reaction rates, or the need for harsh conditions that can compromise stereochemical integrity. Our goal is to employ strategies that either minimize this repulsion or utilize highly reactive intermediates that are less sensitive to steric bulk.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis and modification of (2S,3S)-3-amino-2-hydroxybutanoate derivatives.

► Issue 1: Low Yields in Amide Bond Formation

Question: I'm performing a standard peptide coupling reaction to acylate the amino group of my (2S,3S)-3-amino-2-hydroxybutanoate derivative, but the yield is consistently low (<40%). My starting materials are pure and the reaction is stirred for 24 hours. What is going wrong?

Answer: This is a classic and highly common problem. The low reactivity of the sterically hindered amino group is the primary culprit. Standard coupling conditions that work well for less hindered amino acids often fail here. There are several factors to consider and optimize:

1. The Coupling Reagent is Critical: Your choice of coupling reagent is the most important variable. For sterically demanding couplings, you need a reagent that forms a highly activated intermediate quickly and efficiently.

  • Standard Carbodiimides (EDC, DCC): When used with additives like HOBt, these can be insufficient. A significant side reaction is the formation of a homobislactone, where two molecules of the hydroxy-amino acid react with each other, consuming your starting material.[1] This side reaction is often promoted by the presence of a base.[1]

  • Uronium/Aminium Salts (HATU, HBTU): These are generally the reagents of choice for hindered couplings.[2] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective as it forms a highly reactive OAt-ester, which is less prone to side reactions and reacts more readily with hindered amines.[2][3]

  • Phosphonium Salts (PyBOP): These are also excellent for hindered systems and can sometimes offer advantages in terms of solubility and side-product profiles.[4]

  • Benzotriazole Activation: A less common but highly effective method involves pre-forming an N-acylbenzotriazole from your carboxylic acid. This activated species can then be coupled to the hindered amine with high yields and complete retention of chirality.[5][6]

2. The Role of the Base: The base used can significantly influence both the reaction rate and the extent of side reactions, particularly epimerization.

  • Standard Bases (DIPEA, NMM): While common, DIPEA (N,N-Diisopropylethylamine) and NMM (N-Methylmorpholine) can sometimes promote epimerization, especially with slow-reacting substrates.[4][7]

  • Weaker/Bulkier Bases (Collidine, TMP): For sensitive substrates, a weaker or more sterically hindered base like 2,4,6-collidine or 2,2,6,6-tetramethylpiperidine (TMP) can be beneficial. Studies on glycosylated threonine derivatives (a sterically analogous system) have shown that TMP can provide high yields with little to no epimerization.[7]

3. Solvent and Temperature:

  • Solvent: Anhydrous DMF or NMP are standard choices. Ensure your solvent is truly dry, as water will quench the activated intermediates.

  • Temperature: Running the reaction at 0°C to room temperature is standard. While heating can sometimes force a reaction to proceed, it also significantly increases the risk of epimerization. Low-temperature reactions are generally preferred to maintain chiral purity.[3]

Troubleshooting Workflow: Improving Low Coupling Yields

Below is a decision-making workflow to systematically troubleshoot and optimize your reaction.

G start Low Yield in Amide Coupling reagent_check Current Reagent? start->reagent_check edc_dcc EDC or DCC? reagent_check->edc_dcc Is it... hatu_hbtu HATU or HBTU? reagent_check->hatu_hbtu Is it... base_check Current Base? dipea_nmm DIPEA or NMM? base_check->dipea_nmm Is it... conditions_check Check Conditions verify_anhydrous Action: Use freshly distilled/anhydrous solvent. Rationale: Water deactivates coupling reagents. conditions_check->verify_anhydrous switch_to_hatu Action: Switch to HATU/HOAt. Rationale: Forms highly reactive ester, less sensitive to steric bulk. edc_dcc->switch_to_hatu Yes hatu_hbtu->base_check Yes optimize_base Action: Switch to a weaker base like 2,4,6-Collidine. Rationale: Minimizes epimerization risk. dipea_nmm->optimize_base Yes end_ok Problem Solved switch_to_hatu->end_ok optimize_base->conditions_check verify_anhydrous->end_ok

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

► Issue 2: Protecting Group Strategy and Compatibility

Question: I need to perform a reaction on the C2-hydroxyl group, but my N-protecting group is interfering or is being cleaved under the reaction conditions. What is the best orthogonal protection strategy?

Answer: Choosing an effective and orthogonal protecting group strategy is fundamental to success.[8] The goal is to have protecting groups that can be removed under distinct conditions without affecting each other or the rest of the molecule.[9][10]

Understanding Orthogonality: An ideal orthogonal set for your molecule would be:

  • N-Protection: Stable to conditions used for O-protection/deprotection and carboxyl modification.

  • O-Protection: Stable to conditions used for N-protection/deprotection and carboxyl modification.

  • Carboxyl Protection (as an ester): Stable to N- and O-protection/deprotection steps.

Recommended Orthogonal Protecting Group Combinations
Group N-Protection O-Protection (C2-OH) Carboxyl Protection Rationale & Cleavage Conditions
Strategy 1 (Most Common) Boc (tert-Butoxycarbonyl)TBDMS (tert-Butyldimethylsilyl)Me or Et Ester Boc: Cleaved with acid (TFA). TBDMS: Cleaved with fluoride (TBAF). Ester: Cleaved by saponification (LiOH, NaOH). This is a highly robust and common strategy.
Strategy 2 (For Base-Sensitive Substrates) Fmoc (Fluorenylmethyloxycarbonyl)Trityl (Trt) or MMT t-Butyl (tBu) Ester Fmoc: Cleaved with base (Piperidine). Trityl: Cleaved with mild acid (e.g., dilute TFA). tBu Ester: Cleaved with strong acid (TFA). Avoids base-catalyzed ester hydrolysis.
Strategy 3 (For Hydrogenolysis) Cbz (Carboxybenzyl)Benzyl (Bn) Benzyl (Bn) Ester All three groups can be removed simultaneously via catalytic hydrogenation (H₂, Pd/C). This is excellent for final deprotection but not for sequential, orthogonal removal.

Troubleshooting Tip: If you are observing cleavage of an acid-labile N-Boc group during a reaction intended for the hydroxyl group (e.g., silylation with TBDMS-Cl and imidazole), ensure the reaction is perfectly anhydrous and neutral. The formation of HCl as a byproduct can cause premature deprotection. Adding a non-nucleophilic base like 2,6-lutidine can scavenge acid without interfering.

► Issue 3: Selective N-Alkylation vs. O-Alkylation

Question: I am trying to perform a reductive amination or direct N-alkylation, but I am getting a significant amount of O-alkylation as a side product. How can I improve the N-selectivity?

Answer: Achieving N-selectivity over O-selectivity is a challenge due to the similar nucleophilicity of the amino and hydroxyl groups. The strategy depends on controlling the relative reactivity of the two sites.

1. Protect the Hydroxyl Group: The most straightforward method is to protect the C2-hydroxyl group first, typically as a silyl ether (e.g., TBDMS or TIPS).[8] These are robust, introduce additional steric bulk to discourage N-alkylation if that were a concern, and are easily removed later with a fluoride source like TBAF.

2. Use N-Sulfonamide Chemistry: A powerful strategy for selective N-alkylation involves first protecting the amine as a sulfonamide (e.g., with o-nitrobenzenesulfonyl chloride, o-NBS-Cl). The resulting sulfonamide nitrogen is significantly more acidic than the hydroxyl proton.[11] This allows for selective deprotonation of the nitrogen with a suitable base (like K₂CO₃ or DBU) followed by alkylation with an alkyl halide. The o-NBS group can then be cleanly removed under mild conditions (e.g., a thiol and base) to reveal the secondary amine.[11]

Workflow for Selective N-Alkylation

G start Goal: Selective N-Alkylation protect_oh Step 1: Protect C2-OH (e.g., TBDMS-Cl, Imidazole) start->protect_oh n_alkylation Step 2: Perform N-Alkylation (e.g., Reductive Amination) protect_oh->n_alkylation deprotect_oh Step 3: Deprotect C2-OH (e.g., TBAF in THF) n_alkylation->deprotect_oh end_product Desired N-Alkyl Product deprotect_oh->end_product

Caption: Recommended workflow for achieving selective N-alkylation.

Part 2: Validated Experimental Protocols

These protocols are provided as a starting point and may require optimization based on your specific substrate.

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is designed for coupling a carboxylic acid to the sterically hindered amino group of a (2S,3S)-3-amino-2-hydroxybutanoate methyl ester derivative.

Materials:

  • N-Boc-(2S,3S)-3-amino-2-hydroxybutanoate methyl ester (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1.2 eq)

  • 2,4,6-Collidine (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 10 minutes to allow for pre-activation.

  • In a separate flask, dissolve the N-Boc-(2S,3S)-3-amino-2-hydroxybutanoate methyl ester (1.0 eq) in anhydrous DMF.

  • Cool the pre-activated acid solution to 0°C using an ice bath.

  • Add the solution of the amino acid derivative to the activated mixture.

  • Add 2,4,6-collidine (2.5 eq) dropwise to the reaction mixture. The solution may turn yellow.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Self-Validation/Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the amino acid derivative is a key indicator of reaction completion.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Selective O-Silylation for Hydroxyl Protection

This protocol details the protection of the C2-hydroxyl group, a crucial step before performing reactions on the amino or carboxyl groups.

Materials:

  • (2S,3S)-3-amino-2-hydroxybutanoate derivative (e.g., N-Boc protected) (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.5 eq)

  • Imidazole (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the amino acid derivative (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.

  • Stir the solution until all solids have dissolved.

  • Add TBDMS-Cl (1.5 eq) portion-wise at room temperature.

  • Stir the reaction for 4-12 hours.

  • Self-Validation/Monitoring: Monitor the reaction by TLC. A successful reaction will show a new, less polar spot corresponding to the silylated product and the disappearance of the starting material.

  • Work-up: Quench the reaction by adding a small amount of water. Dilute with DCM and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product is often clean enough to proceed to the next step, but can be purified by flash chromatography if necessary.

References
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry. Available at: [Link]

  • Bennett, C. S., et al. (2012). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Kiso, Y., et al. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. Journal of Organic Chemistry. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Li, X., et al. (2014). Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof. Frontiers in Chemistry. Available at: [Link]

  • Subirós-Funosas, R., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

  • University of Münster. (2021). Chemists succeed in synthesis of aminoalcohols by utilizing light. University of Münster News. Available at: [Link]

  • White, M. C., et al. (2011). Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay. Journal of the American Chemical Society. Available at: [Link]

  • Peptide Institute, Inc. (n.d.). Epimerization of Peptide. Peptide Institute, Inc.. Available at: [Link]

  • Somfai, P. (2011). Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry. Available at: [Link]

  • Guisado, F., et al. (2023). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. Molecules. Available at: [Link]

  • van Delft, F. L. (2001). A Regio- and Stereodivergent Route to All Isomers of vic-Amino Alcohols. ResearchGate. Available at: [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available at: [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. Reddit. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. Available at: [Link]

  • Albericio, F., & Álvarez, M. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Google Patents. (2007). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S). Google Patents.
  • Albericio, F., & Álvarez, M. (2009). Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • Williams, D. R., & Kissel, W. S. (2023). A New Wave of Amide Bond Formations for Peptide Synthesis. ResearchGate. Available at: [Link]

  • Google Patents. (1961). Synthesis of beta-hydroxy-alpha-amino acid. Google Patents.
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation and peptide coupling. Chemical Reviews. Available at: [Link]

  • Google Patents. (1997). Selective N-acylation of amino alcohols. Google Patents.
  • Connon, S. J. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Di Marzo, V., & Piscitelli, F. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules. Available at: [Link]

  • PubChem. (n.d.). (2R,3S)-3-Amino-2-hydroxybutyric acid. PubChem. Available at: [Link]

  • Aurelio, L. (2009). Synthesis of N-Alkyl Amino Acids. Wiley-VCH. Available at: [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectrum Analysis of Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving contiguous stereocenters in chiral amino acid derivatives. Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate (a protected derivative of L-alloisothreonine) is a critical chiral building block used in the synthesis of bioactive molecules, including bestatin analogues and dideoxykanamycin A [1, 2].

Validating its exact (2S,3S) stereochemistry is paramount before proceeding with downstream peptide coupling. This guide objectively compares the


H NMR performance and stereochemical resolution of this tert-butyl ester against its (2R,3S) diastereomer and its free acid counterpart, providing a self-validating experimental framework for structural assignment.

Mechanistic Principles: The Causality of Chemical Shifts and Coupling

In


H NMR, distinguishing between the (2S,3S) erythro (anti) and the (2R,3S) threo (syn) configurations relies heavily on the Karplus relationship, which governs the vicinal coupling constant (

) between the C2 and C3 methine protons.
  • Conformational Rigidity: The bulky tert-butyl ester group restricts free rotation around the C2-C3 bond compared to the free acid. This steric bulk forces the molecule into a highly preferred staggered conformation, sharpening the diagnostic signals.

  • Coupling Constants (

    
    ):  In the preferred conformation of the (2S,3S) erythro isomer, the C2-H and C3-H protons are predominantly anti-periplanar. This dihedral angle results in a large vicinal coupling constant (
    
    
    
    Hz). Conversely, the (2R,3S) threo isomer adopts a gauche relationship for these protons, yielding a significantly smaller coupling constant (
    
    
    Hz) [1].
  • Solvent Dynamics: Analyzing the tert-butyl ester in a non-polar solvent like CDCl

    
     prevents the zwitterionic exchange broadening typically seen with the free acid in D
    
    
    
    O. This lack of exchange preserves the sharp splitting patterns required for precise integration.

Comparative H NMR Data

The following table summarizes the quantitative NMR data, demonstrating why the tert-butyl ester derivative provides superior analytical clarity compared to the free acid.

ParameterTarget Product: Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoateAlternative 1: Tert-butyl-(2R,3S)-3-amino-2-hydroxybutanoateAlternative 2: (2S,3S)-3-amino-2-hydroxybutanoic acid
State / Solvent CDCl

(Non-polar)
CDCl

(Non-polar)
D

O (Polar, Zwitterionic)

C1 (Ester/Acid)
~1.48 ppm (s, 9H, t-Bu)~1.48 ppm (s, 9H, t-Bu)N/A (Free acid)

C4-CH

~1.15 ppm (d, 3H)~1.20 ppm (d, 3H)~1.30 ppm (d, 3H)

C3-H (CH-NH

)
~3.30 ppm (dq, 1H)~3.40 ppm (dq, 1H)~3.60 ppm (m, 1H)

C2-H (CH-OH)
~3.90 ppm (d, 1H)~4.10 ppm (d, 1H)~4.20 ppm (d, 1H)

Coupling
8.5 - 9.0 Hz 4.0 - 5.0 Hz 8.0 - 9.0 Hz (Broadened)
Diagnostic Utility High (Sharp multiplets, clear anti coupling)High (Sharp multiplets, clear syn coupling)Moderate (Signal broadening due to exchange)

Experimental Protocol: Self-Validating NMR Workflow

To guarantee scientific integrity, the following protocol is designed as a self-validating system. If any parameter (such as shimming) fails, the resulting data will automatically indicate an error (via loss of multiplet resolution), preventing false stereochemical assignments.

Step 1: Sample Preparation Dissolve 15-20 mg of Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate in 0.6 mL of deuterated chloroform (CDCl


) containing 0.03% v/v TMS as an internal standard.
Causality: The high concentration ensures a high signal-to-noise ratio (SNR) for accurate multiplet extraction, while CDCl

prevents the zwitterionic line broadening that plagues free amino acids.

Step 2: Instrument Calibration Insert the NMR tube into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl


 and shim the magnet (Z1, Z2, Z3) to achieve a TMS line width of < 0.5 Hz.
Causality: Proper shimming is non-negotiable. Poor magnetic homogeneity will artificially broaden the C2-H doublet, making a 4 Hz vs. 8 Hz coupling constant indistinguishable and rendering the analysis void.

Step 3: Pulse Sequence & Acquisition Use a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 to 32 scans. Causality: A 30-degree flip angle combined with a 2-second delay ensures complete longitudinal relaxation (


) of the methine protons, preventing signal saturation and allowing for accurate quantitative integration.

Step 4: Data Processing Apply a zero-filling factor of 2 (e.g., to 64k data points) and an exponential window function with a line broadening (LB) of 0.3 Hz before Fourier Transformation. Causality: Zero-filling improves the digital resolution of the frequency domain. This is critical for precisely measuring the


 coupling constant down to the decimal, which is the ultimate proof of the (2S,3S) configuration.

Step 5: Phase & Baseline Correction Perform manual zero-order and first-order phase corrections. Apply a polynomial baseline correction. Causality: A perfectly flat baseline ensures that the multiplet "feet" are accurately defined, preventing integration errors and distorted coupling measurements.

Stereochemical Assignment Logic

NMR_Workflow Start Sample Preparation (Tert-butyl-(2S,3S)-... in CDCl3) Acquisition 1H NMR Acquisition (400/500 MHz, zg30 pulse) Start->Acquisition Processing Data Processing (Zero-filling & Phase Correction) Acquisition->Processing Analysis Extract C2-H & C3-H Multiplets (~3.3 - 4.0 ppm) Processing->Analysis Coupling Calculate J2,3 Coupling Constant Analysis->Coupling Decision J2,3 Value? Coupling->Decision Erythro J ≈ 8.0 - 9.6 Hz (2S,3S) Erythro / Anti Decision->Erythro  > 8 Hz Threo J ≈ 4.0 - 5.0 Hz (2R,3S) Threo / Syn Decision->Threo  < 5 Hz

Figure 1: Self-validating 1H NMR workflow for the stereochemical assignment of isothreonine derivatives.

Conclusion

For researchers synthesizing complex peptides or aminoglycoside antibiotics, the choice of starting material dictates analytical ease. Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate outperforms its free acid alternative by offering superior solubility in non-polar NMR solvents. This eliminates zwitterionic exchange broadening, allowing the critical


 coupling constant to be measured with absolute precision, thereby guaranteeing the integrity of the (2S,3S) stereochemical assignment.

References

  • Yasuyuki Shimohigashi, Michinori Waki, Nobuo Izumiya. "Stereospecific Synthesis of d-Isothreonine from l-Threonine." Bulletin of the Chemical Society of Japan, Volume 52, Issue 3, March 1979, Pages

A Comparative Guide to Determining Enantiomeric Excess (ee) of 3-Amino-2-Hydroxybutanoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral molecules is a cornerstone of asymmetric synthesis, pharmacological assessment, and regulatory compliance. The stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. 3-Amino-2-hydroxybutanoate esters, key chiral building blocks in the synthesis of numerous pharmaceuticals, present a pertinent case study for comparing the primary analytical techniques for ee determination: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This guide provides an objective, in-depth comparison of these methodologies, grounded in experimental data and established protocols. While specific, validated protocols for 3-amino-2-hydroxybutanoate esters are not always readily available in public literature, this guide will leverage data and methodologies for structurally analogous compounds, particularly threonine esters, to provide a robust framework for method development and selection. The objective is to equip researchers with the foundational knowledge to choose the most suitable technique for their analytical needs, balancing factors such as sample throughput, sensitivity, and the required level of structural information.

The Critical Role of Enantiomeric Purity

The therapeutic efficacy and safety of many drugs are intrinsically linked to their chirality. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects. Therefore, the ability to accurately quantify the enantiomeric composition of a chiral drug substance or intermediate is paramount throughout the drug development lifecycle.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC is arguably the most widely used technique for the separation and quantification of enantiomers due to its versatility, robustness, and high resolving power.[1][2] The fundamental principle of chiral HPLC lies in the differential interaction of enantiomers with a chiral environment, leading to different retention times and, consequently, their separation. This can be achieved through two primary approaches: direct and indirect separation.

Direct Chiral HPLC with Chiral Stationary Phases (CSPs)

The direct approach utilizes a column packed with a chiral stationary phase (CSP). The CSP is composed of a single enantiomer of a chiral selector immobilized on a solid support, typically silica gel. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector.[3] Differences in the stability of these complexes result in varying retention times.

For polar molecules like 3-amino-2-hydroxybutanoate esters, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC® T), are particularly effective for separating the underivatized amino acid esters.[3][4] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are also highly effective, often after derivatization of the analyte to enhance interaction with the CSP.[5]

  • Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size.[3]

  • Mobile Phase: A simple LC-MS compatible mobile phase can be employed, for instance, a mixture of methanol or acetonitrile and an aqueous buffer (e.g., water with 0.1% formic acid). The retention and enantioselectivity are highly dependent on the organic modifier concentration.[3][4]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.[4]

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV detector at a suitable wavelength (e.g., 200-220 nm for analytes with weak chromophores) or a Mass Spectrometer (MS) for higher sensitivity and specificity.[4]

  • Sample Preparation: Dissolve the 3-amino-2-hydroxybutanoate ester sample in the mobile phase or a compatible solvent.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

HPLC_Direct_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample 3-Amino-2-hydroxybutanoate Ester Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject Column Chiral Stationary Phase (CSP) Column (e.g., CHIROBIOTIC T) Inject->Column Detector UV or MS Detector Column->Detector Chromatogram Chromatogram with Separated Enantiomer Peaks Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Figure 1: Experimental workflow for Direct Chiral HPLC.

Indirect Chiral HPLC via Derivatization

The indirect approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., a C18 column).[3] For amino esters, fluorescent derivatizing agents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) are often used to enhance detection sensitivity.[4][5]

  • Derivatization Reagent: 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).[4]

  • Derivatization Procedure:

    • Mix the sample containing the 3-amino-2-hydroxybutanoate ester with a solution of NBD-F in a suitable buffer (e.g., borate buffer).

    • Heat the mixture to facilitate the reaction.

  • HPLC Analysis:

    • Column: Standard reversed-phase C18 column.

    • Mobile Phase: Gradient elution with acetonitrile and water, often with an acidic modifier like trifluoroacetic acid (TFA).

    • Detection: Fluorescence detector.

  • Data Analysis: Calculate the ee% from the integrated peak areas of the two diastereomers.

Chiral Gas Chromatography (GC): High Resolution for Volatile Analytes

Chiral GC is a powerful technique for the enantioseparation of volatile and thermally stable compounds.[2] For non-volatile analytes like 3-amino-2-hydroxybutanoate esters, a derivatization step is mandatory to increase their volatility and thermal stability.[6] This typically involves a multi-step process to protect the polar functional groups (amino and hydroxyl groups).

The separation is then achieved on a chiral capillary column, such as one coated with a cyclodextrin derivative or a chiral selector like Chirasil-Val.[2][7]

This protocol is adapted from a method for threonine and would require optimization for 3-amino-2-hydroxybutanoate esters.[2]

  • Derivatization: A two-step derivatization is typically required:

    • Esterification: Convert the carboxylic acid (if present) and protect the hydroxyl group. For the target molecule, which is already an ester, this step would focus on protecting the hydroxyl and amino groups. A common approach is trifluoroethyl esterification of the hydroxyl group.

    • Acylation: Protect the amino group, for example, by converting it to an N,O-bisisobutoxycarbonyl derivative.[2]

  • GC-MS Analysis:

    • Column: Chiral capillary column (e.g., Chirasil-Val).[2]

    • Carrier Gas: Helium or Hydrogen.

    • Injection: Split/splitless injector.

    • Oven Temperature Program: A temperature gradient is used to elute the derivatized enantiomers.

    • Detection: Flame Ionization Detector (FID) or Mass Spectrometer (MS). MS detection is often preferred for its ability to provide structural information and enhanced selectivity.[8]

  • Data Analysis: The ee% is calculated from the integrated peak areas of the derivatized enantiomers.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC-MS Analysis cluster_analysis Data Analysis Sample 3-Amino-2-hydroxybutanoate Ester Sample Derivatization Multi-step Derivatization (e.g., Esterification & Acylation) Sample->Derivatization Inject Inject Derivatized Sample Derivatization->Inject Column Chiral Capillary Column (e.g., Chirasil-Val) Inject->Column Detector FID or MS Detector Column->Detector Chromatogram Chromatogram with Separated Derivatives Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Figure 2: Experimental workflow for Chiral Gas Chromatography.

Chiral NMR Spectroscopy: A Rapid, Non-Separative Approach

Chiral NMR spectroscopy offers a distinct advantage over chromatographic methods as it does not require physical separation of the enantiomers.[9] Instead, it relies on creating a diastereomeric environment in the NMR tube, which induces a chemical shift difference between the signals of the two enantiomers. This is achieved by adding a chiral auxiliary, which can be either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

  • Chiral Derivatizing Agents (CDAs): These react covalently with the analyte to form diastereomers, similar to the indirect HPLC method. A classic example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid).[10]

  • Chiral Solvating Agents (CSAs): These form non-covalent, transient diastereomeric complexes with the analyte through interactions like hydrogen bonding or π-π stacking.[11][12]

¹H NMR is commonly used, but for suitable molecules, ¹⁹F or ³¹P NMR can offer advantages such as a wider chemical shift range and less background interference.[13]

  • Sample Preparation:

    • Dissolve a known amount of the 3-amino-2-hydroxybutanoate ester sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a baseline ¹H NMR spectrum.

    • Add a molar equivalent of a suitable chiral solvating agent (e.g., a derivative of (R,R)- or (S,S)-1,2-diaminocyclohexane).

    • Acquire the ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomeric complexes.

    • Integrate these two signals.

    • Calculate the ee% using the formula: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis Sample 3-Amino-2-hydroxybutanoate Ester Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Add_CSA Add Chiral Solvating Agent (CSA) Dissolve->Add_CSA Acquire_Spectrum Acquire NMR Spectrum (e.g., ¹H) Add_CSA->Acquire_Spectrum Spectrum NMR Spectrum with Split Signals Acquire_Spectrum->Spectrum Integration Signal Integration Spectrum->Integration Calculation Calculate ee% Integration->Calculation

Figure 3: Experimental workflow for Chiral NMR Spectroscopy.

Comparative Analysis of Techniques

The choice of the optimal analytical method depends on a variety of factors, including the specific properties of the analyte, the required sensitivity and accuracy, sample throughput needs, and available instrumentation.

FeatureChiral HPLCChiral GCChiral NMR Spectroscopy
Principle Physical separation of enantiomers based on differential interactions with a CSP or separation of diastereomers.Physical separation of volatile, derivatized enantiomers on a chiral capillary column.Chemical shift non-equivalence of enantiomers in a chiral environment (no physical separation).
Sample Preparation Minimal for direct methods; derivatization required for indirect methods.Mandatory, often multi-step derivatization to ensure volatility and thermal stability.Simple dissolution and addition of a chiral auxiliary (CSA or CDA).
Analysis Time Typically 10-30 minutes per sample.Can be faster than HPLC, but derivatization time needs to be considered.Very rapid data acquisition (a few minutes per sample).
Sensitivity (LOD/LOQ) High, especially with fluorescent or MS detection. LODs in the µg/mL to ng/mL range are achievable.[9][14]Very high, especially with MS detection.Lower sensitivity compared to chromatographic methods.[9]
Resolution (α) Generally provides excellent baseline resolution (α > 1.5).[5]Can achieve very high resolution.Not applicable (no separation). Signal splitting is the key parameter.
Accuracy & Precision Excellent, with high reproducibility.[5]Good, but potential for racemization during derivatization needs to be carefully evaluated.[8]Good, with results generally in good agreement with HPLC.[9]
Key Advantage Broad applicability, well-established, and often the method of choice for regulatory submissions.[1]Excellent for volatile compounds, high resolution.Rapid analysis, non-destructive, and provides structural information.
Key Disadvantage Chiral columns can be expensive; method development can be time-consuming.Limited to volatile and thermally stable (or derivatizable) compounds; derivatization can be complex.Lower sensitivity; signal overlap can be an issue, especially in complex mixtures.

Conclusion: Selecting the Right Tool for the Job

For the determination of the enantiomeric excess of 3-amino-2-hydroxybutanoate esters, Chiral HPLC stands out as the most versatile and robust method, particularly for routine quality control in a regulated environment. The ability to perform direct analysis on a chiral stationary phase like CHIROBIOTIC T minimizes sample preparation and potential sources of error.

Chiral GC is a viable and high-resolution alternative, provided that a reliable and non-racemizing derivatization protocol can be developed and validated. Its high sensitivity makes it suitable for trace analysis.

Chiral NMR is an excellent choice for rapid screening and for situations where sample is limited, as the technique is non-destructive. It is particularly powerful in a research and development setting for quick checks of enantioselectivity in asymmetric reactions.

Ultimately, the methods are often complementary. For instance, NMR can be used for rapid screening, while a validated HPLC method can be used for final quality control and release testing. For critical applications, cross-validation of results between two different techniques, such as HPLC and NMR, provides the highest level of confidence in the determined enantiomeric excess.[9]

References

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 208-217. Available at: [Link]

  • CAT. Analyses of amino acids, Enantiomeric purity. Available at: [Link]

  • Fransson, B., & Ragnarsson, U. (1999). Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase. Amino acids, 17(3), 293–300. Available at: [Link]

  • Gámez-Montaño, R., et al. (2002). Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. Organic Letters, 4(19), 3339-3342.
  • Gimeno, E., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(12), 1041-1047.
  • Ilisz, I., et al. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 10(49), 29334-29345.
  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 3(1), 1-4. Available at: [Link]

  • Penn, S. G., et al. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Journal of the American Society for Mass Spectrometry, 9(4), 371-379.
  • Pescitelli, G., et al. (2025).
  • Peter, A., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples.
  • Šustrová, D., et al. (2021).
  • Zhang, S., et al. (2025). Investigation on Chiral Amino Acids Enantiomeric Excess With Cyclodextrin Inclusion Complex Ions Assisted Differential Ion Mobility Separation Mass Spectrometry. Journal of Mass Spectrometry, 60(7), e5155.
  • ResearchGate. (2023). GC-MS or HPLC for quantitative measurement of amino acids in feed samples? Available at: [Link]

  • Bull, S. D., et al. (2015). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and α-Amino Acids. Accounts of chemical research, 48(7), 2027-2037.
  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors, 9(9), 259.
  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of organic chemistry, 87(19), 12797-12807.
  • ResearchGate. (2025). Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. Available at: [Link]

  • Zhang, T., et al. (2016). HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol.
  • Peter, A., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples.
  • ResearchGate. (2014). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Available at: [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • El-Maghrabey, M. H., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3939.
  • Peter, A., et al. (2014). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography.
  • Daicel. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available at: [Link]

  • Scientific Research Publishing. (2023). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Available at: [Link]

Sources

Chiral HPLC Methods for Separating Amino-Hydroxybutanoate Isomers: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

Separating the enantiomers of amino-hydroxybutanoates—most notably 4-amino-3-hydroxybutanoic acid (GABOB) and its synthetic precursors—is a critical bottleneck in neuropharmacological drug development. The (R)-enantiomer of GABOB acts as a potent neuromodulator and serves as a direct precursor to (R)-carnitine, making enantiomeric purity a strict regulatory requirement[1].

However, underivatized amino-hydroxybutanoates present a severe analytical challenge: they are highly polar zwitterions lacking strong UV chromophores. Traditional reversed-phase chromatography fails to provide the necessary stereoselective environment. This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) and provides self-validating experimental protocols to achieve baseline resolution (


) for both derivatized and underivatized workflows.

Mechanistic Causality in Chiral Stationary Phase (CSP) Selection

The selection of a CSP cannot be arbitrary; it must be dictated by the analyte's derivatization status and its available interaction sites. Enantiomeric resolution relies on the formation of transient diastereomeric complexes between the analyte and the CSP. The stability of these complexes (


) dictates the difference in retention times.
  • Underivatized Zwitterions (Macrocyclic Antibiotic CSPs): Free GABOB and related zwitterionic analogs (e.g., eflornithine) possess conflicting polarities. Polysaccharide columns often fail here due to irreversible secondary interactions or complete lack of retention. Conversely, macrocyclic antibiotic columns like Chirobiotic R (containing ristocetin A) provide a peptide-like binding pocket. They utilize a combination of ionic interactions, hydrogen bonding, and steric inclusion to achieve enantioselectivity without requiring pre-column derivatization[2].

  • Derivatized Analogs & Precursors (Polysaccharide CSPs): When the amine or carboxylic acid is protected (e.g., N-Boc, esterification), or when analyzing precursors like ethyl 4-chloro-3-hydroxybutyrate (CHBE)[3], the molecule becomes significantly more lipophilic. Here, amylose and cellulose-based CSPs (e.g., Chiralcel OD-H , Chiralcel AS ) operating in normal-phase mode are the gold standard. Their helical chiral grooves facilitate precise inclusion complexation driven by hydrogen bonding and dipole-dipole interactions[1],[4].

Workflow Start Amino-Hydroxybutanoate Sample Check Is the analyte derivatized? Start->Check Underivatized Underivatized (Zwitterionic) Check->Underivatized No Derivatized Derivatized / Precursor (N-Boc, Esters, CHBE) Check->Derivatized Yes Macrocyclic Macrocyclic Antibiotic CSP (e.g., Chirobiotic R, TAG) Underivatized->Macrocyclic Polysaccharide Polysaccharide CSP (e.g., Chiralcel OD-H, AS) Derivatized->Polysaccharide Mode1 Polar Ionic / Reversed Phase (Aqueous/MeOH, Perchlorate) Macrocyclic->Mode1 Mode2 Normal Phase (Hexane/IPA) Polysaccharide->Mode2

Decision matrix for selecting chiral stationary phases based on analyte derivatization status.

Comparative Performance Analysis

The following table synthesizes quantitative performance data across different CSPs for GABOB isomers and their precursors, derived from validated empirical studies.

Analyte StateTarget CompoundRecommended CSPMobile Phase SystemFlow RateDetection
Underivatized Zwitterionic Analogs (e.g., Eflornithine)Chirobiotic R Polar Ionic (EtOH / NH₃ or Aqueous MeOH)VariableUV / Fluorometric[2]
Derivatized Protected GABOB ((R)-acetate / (S)-alcohol)Chiralcel OD-H Hexane : Isopropanol (80:20)0.75 mL/minUV 254 nm[1]
Derivatized GABOB DerivativesChiralcel OD-R 0.5 M NaClO₄ : Acetonitrile (3:2)1.0 mL/minUV 210 nm[5]
Precursor Ethyl (R)-4-chloro-3-hydroxybutyrate (CHBE)Chiralcel AS Hexane : EtOH : IPA : Cyclohexane (92:2.5:1.25:0.25)1.0 mL/minUV 220 nm[4]

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality of each step is explained to allow for dynamic troubleshooting.

Protocol A: Normal-Phase Separation of Protected GABOB Derivatives

Objective: Resolve N-protected or esterified GABOB isomers using a polysaccharide-based CSP. Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)[1].

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol (IPA) in an 80:20 (v/v) ratio. Causality: The non-polar hexane drives the analyte into the chiral grooves of the stationary phase, while the protic IPA modulates the strength of hydrogen bonding.

  • System Equilibration: Flush the column at 0.75 mL/min until the baseline at 254 nm is perfectly stable (approx. 10 column volumes).

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1 mg/mL. Causality: Dissolving in the mobile phase prevents solvent-mismatch peak distortion (fronting/tailing).

  • Self-Validation Checkpoint (System Suitability): Inject 10 µL of a racemic standard .

    • Acceptance Criteria: The system is validated only if the resolution (

      
      ) between the (R) and (S) peaks is 
      
      
      
      , and the peak asymmetry factor is between 0.8 and 1.2.
    • Troubleshooting: If

      
      , decrease the IPA concentration by 2-5% to increase retention time and enhance stereoselective interactions.
      
Protocol B: High-Resolution Analysis of the GABOB Precursor (CHBE)

Objective: Determine the enantiomeric excess (ee) of ethyl 4-chloro-3-hydroxybutyrate. Column: Chiralcel AS (250 mm × 4.6 mm)[4].

  • Complex Mobile Phase Preparation: Prepare a quaternary mixture of n-hexane : ethanol : 2-propanol : cyclohexane in a strict 92 : 2.5 : 1.25 : 0.25 ratio[4]. Causality: This highly specific blend fine-tunes the polarity and steric bulk of the solvent modifiers, optimizing the chiral recognition mechanism specific to the amylose tris((S)-alpha-methylbenzylcarbamate) selector.

  • Temperature Control: Set the column compartment to exactly 0 °C. Causality: Lower temperatures decrease the kinetic energy of the system, stabilizing the transient diastereomeric complexes and drastically improving

    
     (resolution).
    
  • Detection: Monitor at 220 nm at a flow rate of 1.0 mL/min.

  • Self-Validation Checkpoint: Inject the biocatalytic product. The (R)-CHBE and (S)-CHBE must elute with baseline separation. Calculate the enantiomeric excess (ee). A validated biocatalytic process should yield >99% ee[4].

Mechanism cluster_CSP Chiral Stationary Phase (CSP) Analyte GABOB Enantiomers H_Bond Hydrogen Bonding (Amine/Hydroxyl) Analyte->H_Bond Steric Steric Inclusion (Chiral Grooves) Analyte->Steric Dipole Dipole-Dipole / Ionic (Carboxylate) Analyte->Dipole Complex_R Transient Diastereomeric Complex (R-Isomer) H_Bond->Complex_R Complex_S Transient Diastereomeric Complex (S-Isomer) H_Bond->Complex_S Steric->Complex_R Steric->Complex_S Dipole->Complex_R Dipole->Complex_S Elution Differential Elution (ΔΔG ≠ 0) Complex_R->Elution Higher Affinity Complex_S->Elution Lower Affinity

Mechanistic pathway of transient diastereomeric complex formation leading to chiral resolution.

References

1.[2] Chiral Chromatographic Isolation on Milligram Scale of the Human African Trypanosomiasis Treatment d- and l-Eflornithine. ACS Omega.[Link] 2.[5] Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). ResearchGate / Thieme.[Link] 3.[1] Structures of (R)-GABOB and (R)-carnitine. ResearchGate.[Link] 4.[3] Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. PubMed Central (PMC).[Link] 5.[4] Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Taylor & Francis Online.[Link]

Sources

Mass spectrometry fragmentation patterns of Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Contextualizing the Chiral Core

In the development of peptidomimetics and protease inhibitors (such as Bestatin analogs), the non-proteinogenic amino acid (2S,3S)-3-amino-2-hydroxybutanoic acid (AHBA) serves as a critical chiral building block[1]. During solid-phase or solution-phase synthesis, the carboxylic acid moiety is frequently protected. While the choice of protecting group is often dictated by synthetic orthogonal compatibility, its impact on downstream analytical characterization—specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—is profound.

This guide objectively compares the gas-phase fragmentation behavior of Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate against alternative esterification strategies, providing a self-validating framework for robust Multiple Reaction Monitoring (MRM) assay development.

Part 1: Mechanistic Causality of Fragmentation (The "Why")

To build a reliable MS/MS method, we must first understand the causality behind the fragmentation of the protonated precursor ion ([M+H]⁺ at m/z 176.1). The fragmentation of the tert-butyl derivative is driven by two highly predictable, energy-dependent mechanisms:

  • Isobutylene Elimination (McLafferty-type Rearrangement): Under low Collision-Induced Dissociation (CID) energy, the bulky tert-butyl ester group acts as a "soft" fragmentation tag. It undergoes a charge-remote

    
    -hydride elimination (often modeled as a McLafferty-type rearrangement in gas-phase peptide chemistry), expelling neutral isobutylene (56 Da)[2]. This yields the protonated free acid at m/z 120.1. Because this transition requires minimal collision energy (CE), it produces an exceptionally high signal-to-noise ratio.
    
  • 
    -Cleavage of the Amino Alcohol Backbone: 
    At higher collision energies, the C2-C3 bond of the amino alcohol backbone cleaves. Driven by the powerful charge-stabilizing capacity of the amino group, the charge is retained on the nitrogen-containing fragment, yielding a highly stable iminium cation (
    
    
    
    ) at m/z 44.0[3].

Fragmentation M [M+H]+ m/z 176.1 Tert-butyl-(2S,3S)-AHBA F1 Fragment 1 m/z 120.1 Loss of Isobutylene M->F1 -56 Da (Isobutylene) F3 Fragment 3 m/z 44.0 Iminium Cation M->F3 Direct C2-C3 Cleavage F2 Fragment 2 m/z 102.1 Loss of H2O F1->F2 -18 Da (H2O) F1->F3 C2-C3 Alpha Cleavage

Caption: Gas-phase fragmentation pathway of protonated Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate.

Part 2: Comparative Performance Analysis

How does the tert-butyl protecting group compare to alternatives like methyl or benzyl esters in MS/MS workflows? The table below summarizes the quantitative and qualitative data.

Protecting Group StrategyPrecursor Ion [M+H]⁺Primary Neutral LossDominant MS/MS FragmentsMRM Assay Suitability
Tert-butyl Ester m/z 176.1-56 Da (Isobutylene)m/z 120.1, m/z 44.0Excellent : Predictable low-energy loss yields high sensitivity.
Methyl Ester m/z 134.1-32 Da (Methanol)m/z 102.1, m/z 44.0Moderate : Requires higher CE, leading to non-specific backbone shattering.
Benzyl Ester m/z 210.1-108 Da (Benzyl alcohol)m/z 91.0 (Tropylium)Poor : Highly stable tropylium ion suppresses diagnostic backbone signals.

Analytical Insight: The steric bulk of the tert-butyl group not only provides excellent orthogonal protection during solution-phase synthesis but also serves as an ideal MS/MS tag. Benzyl esters, while synthetically ubiquitous, flood the lower mass range with the highly stable tropylium ion (m/z 91), which drastically reduces the detectability of the diagnostic m/z 44 peak. Methyl esters require significantly higher collision energies to cleave, which often results in complex secondary fragmentations of the amino alcohol backbone before the ester itself cleaves.

Part 3: Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that an MRM protocol must be a self-validating system . Relying on a single transition is a critical point of failure in complex biological matrices. By monitoring both the ester cleavage (quantifier) and the backbone cleavage (qualifier), you chemically validate both the protecting group and the chiral amino alcohol core.

Step-by-Step Methodology for ESI-MS/MS Optimization:

  • Sample Preparation:

    • Prepare a 1 µg/mL stock solution of Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid ensures quantitative protonation to [M+H]⁺, while the 50% organic content stabilizes the Taylor cone for efficient desolvation in ESI+.

  • Q1 Full Scan (Precursor Identification):

    • Infuse the sample directly into the mass spectrometer at 10 µL/min.

    • Scan Q1 from m/z 100 to 300. Validate the presence of the base peak at m/z 176.1.

  • Product Ion Scan (MS2 Optimization):

    • Isolate m/z 176.1 in Q1.

    • Perform a Collision Energy (CE) sweep from 5 eV to 40 eV using Argon or Nitrogen as the collision gas in Q2.

  • MRM Transition Selection & Validation:

    • Quantifier Transition (m/z 176.1 → 120.1): Set CE to ~10–15 eV. Why? The loss of isobutylene requires minimal energy and provides the highest absolute signal intensity for quantitation.

    • Qualifier Transition (m/z 176.1 → 44.0): Set CE to ~25–30 eV. Why? Higher energy is required to cleave the C2-C3 bond, but this transition definitively confirms the 3-amino structural core, ensuring no isobaric interference is being quantified.

Workflow S1 Step 1: Sample Prep 1 µg/mL in 50% MeOH/0.1% FA S2 Step 2: Q1 Full Scan Isolate precursor m/z 176.1 S1->S2 S3 Step 3: Product Ion Scan CE Sweep (5-40 eV) S2->S3 S4 S4 S3->S4

Caption: Step-by-step MS/MS optimization workflow for self-validating MRM assay development.

References

  • Title: (2R,3S)-3-Amino-2-hydroxybutyric acid | C4H9NO3 | CID 11332590 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: McLafferty rearrangement of peptides and substituent effects on peptide fragmentation: Theoretical and experimental investigation Source: SOAR (Wichita State University) URL: [Link]

  • Title: Electron ionization mass spectral studies of bridgehead 7,7‐dimethylnorbornane‐based β‐amino alcohols Source: Journal of Mass Spectrometry (DOI / Wiley) URL: [Link]

Sources

Comparative Guide: X-Ray Crystallography Data & Synthesis Workflows for (2S,3S)-3-Amino-2-hydroxybutanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Stereochemical Imperative

The (2S,3S)-3-amino-2-hydroxybutanoate scaffold—a non-proteinogenic amino acid derivative related to allo-threonine—is a highly sought-after building block in the development of peptidomimetics, antibiotics, and enzyme inhibitors. Establishing the absolute configuration of acyclic β-amino alcohols is notoriously difficult. Because acyclic systems undergo free rotation, traditional 2D NMR techniques (like NOESY or ROESY) often yield ambiguous coupling constants.

Consequently, Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for absolute stereochemical assignment. This guide objectively compares the leading synthetic methodologies (viewed here as "reagent products") used to access these derivatives, evaluates their performance, and provides a self-validating experimental protocol for generating diffraction-quality crystals to confirm the (2S,3S)anti-configuration.

Methodological Comparison: Synthetic Routes to the Scaffold

To synthesize the 3-amino-2-hydroxybutanoate core, chemists typically rely on the intermolecular amino-oxygenation (oxyamination) of crotonate or stilbene derivatives. We compare three primary reagent systems:

  • The Target Product: Malonoyl Peroxide-Mediated Anti-Oxyamination Utilizing malonoyl peroxide alongside an N-nucleophile (e.g., O-tert-butyl-N-tosylcarbamate), this metal-free approach selectively yields anti-oxyaminated products. The weak nucleophilicity of the carbamate allows for a clean S_N2 inversion at the dioxonium intermediate, making it the premier choice for accessing the (2S,3S) configuration .

  • Alternative 1: Sharpless Asymmetric Aminohydroxylation (Os-Catalyzed) The classical industry standard utilizes K₂OsO₂(OH)₄ and chiral ligands like (DHQ)₂PHAL. While highly enantioselective, this method intrinsically proceeds via syn-addition. For example, reacting trans-ethyl crotonate yields the syn-isomer Et (2R,3S)-N-(p-toluenesulfonyl)-3-amino-2-hydroxybutanoate. It cannot directly access the (2S,3S)anti-isomer without subsequent, yield-reducing inversion steps.

  • Alternative 2: Iron(II)-Catalyzed Amino-Oxygenation An emerging alternative utilizing Fe(NTf₂)₂ and functionalized hydroxylamines. While it avoids toxic osmium, its diastereoselectivity fluctuates heavily based on the substrate's electronic properties, often resulting in complex syn/anti mixtures that complicate crystallization .

Quantitative Performance Data

The table below summarizes the comparative performance of these methodologies when targeting the 3-amino-2-hydroxybutanoate scaffold.

Methodology / Reagent SystemPrimary Stereochemical OutcomeTypical Yield (%)Enantiomeric Excess (ee %)Crystallization Propensity (for SCXRD)
Malonoyl Peroxide + TsNHBoc Anti (e.g., 2S, 3S) 62–99%DiastereoselectiveHigh (Tosyl group aids lattice packing)
Osmium + (DHQ)₂PHAL Syn (e.g., 2R, 3S) 40–85%74–99%Moderate (Often requires derivatization)
Fe(NTf₂)₂ + Hydroxylamine Mixed (Substrate dependent)41–63%DiastereoselectiveLow to Moderate (Mixtures oil out)

Mechanistic Pathway & Validation

Oxyamination A Alkene Substrate (trans-Crotonate) C Syn-Dioxonium Intermediate A->C B Malonoyl Peroxide (Oxyaminating Agent) B->C E (2S,3S)-Anti-Oxyaminated Derivative C->E SN2 Inversion D N-Nucleophile (TsNHBoc) D->E F Single-Crystal X-Ray Diffraction E->F Stereochemical Validation

Figure 1: Malonoyl peroxide-mediated anti-oxyamination pathway and X-ray validation.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the Malonoyl Peroxide method is designed as a self-validating system . Each phase includes a built-in checkpoint to guarantee that the downstream X-ray crystallography will succeed.

Phase 1: Synthesis of (2S,3S)-3-amino-2-hydroxybutanoate
  • Reaction Setup: Dissolve trans-ethyl crotonate (1.0 equiv) and malonoyl peroxide (1.2 equiv) in hexafluoroisopropanol (HFIP) at 25 °C.

    • Causality: HFIP is highly polar but non-nucleophilic. It stabilizes the highly reactive syn-dioxonium intermediate without intercepting it, ensuring the intermediate survives long enough for the nitrogen nucleophile to attack.

  • Nucleophilic Attack: Add O-tert-butyl-N-tosylcarbamate (1.5 equiv) dropwise. Stir for 16 hours.

    • Causality: The bulky Boc group prevents over-alkylation, while the electron-withdrawing tosyl group tunes the nucleophilicity of the nitrogen. This forces a strict S_N2 attack on the less hindered face of the dioxonium intermediate, dictating the exclusive formation of the anti-isomer.

  • In-Process Validation (The Self-Validating Check): Before attempting crystallization, spike an aliquot of the crude mixture with 1,3,5-trimethoxybenzene as an internal standard and acquire a ¹H-NMR spectrum.

    • Causality: Attempting to crystallize a mixture with <85% purity typically results in the amino alcohol "oiling out" (forming a viscous gel rather than a crystal lattice). Quantifying the exact yield allows you to calculate the precise solvent ratios needed for the next step.

Phase 2: Vapor Diffusion Crystallization
  • Solvent Selection: Dissolve the purified (2S,3S) product in a minimum volume of ethyl acetate (EtOAc) inside a 1-dram inner vial.

  • Anti-Solvent Chamber: Place the 1-dram vial inside a 20 mL scintillation vial containing 3 mL of pentane. Cap the outer vial tightly.

    • Causality: β-amino alcohols are prone to amorphous precipitation if forced out of solution too quickly. Vapor diffusion allows the non-polar pentane to slowly diffuse into the EtOAc. This gradual decrease in the dielectric constant slowly supersaturates the solution, thermodynamically favoring the nucleation of an ordered crystal lattice over kinetic precipitation.

Phase 3: X-Ray Data Acquisition & Refinement
  • Crystal Mounting: Select a single, flawless crystal (typically a colorless prism) under a polarized microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K).

    • Causality: Flash-cooling to 100 K traps the paratone oil as a glass, preventing ice crystal formation that would cause diffraction rings. More importantly, 100 K significantly reduces the thermal atomic displacement parameters (B-factors) of the atoms, sharpening the diffraction spots and dramatically improving the resolution of the electron density map.

  • Data Collection & Absolute Configuration: Collect data using a Cu-Kα X-ray source (λ = 1.5418 Å). Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

    • Causality: To definitively prove the (2S,3S) absolute configuration, you must determine the Flack parameter. A Cu-Kα source is chosen over Mo-Kα because the longer wavelength of copper maximizes the anomalous dispersion signal of the sulfur atom present in the tosyl protecting group. A refined Flack parameter near 0 (e.g., 0.02 ± 0.03) unambiguously validates the absolute (2S,3S) stereochemistry.

References

  • Curle, J. M., Perieteanu, M. C., Humphreys, P. G., Kennedy, A. R., & Tomkinson, N. C. O. (2020). "Alkene Syn- and Anti-Oxyamination with Malonoyl Peroxides." Organic Letters, 22(4), 1659–1664. URL:[Link]

  • Li, G., Chang, H.-T., & Sharpless, K. B. (1996). "Catalytic asymmetric aminohydroxylation (AA) of olefins." Angewandte Chemie International Edition in English, 35(4), 451–454. URL:[Link]

  • Zhu, C.-L., Jia, Z.-X., et al. (2014). "Iron(II)-Catalyzed Intermolecular Amino-Oxygenation of Olefins through the N–O Bond Cleavage of Functionalized Hydroxylamines." Journal of the American Chemical Society, 136(44), 15461–15464. URL:[Link]

A Senior Application Scientist's Guide to Validating the Stereochemical Purity of Threonine-Derived Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Stereochemical Integrity

In the landscape of drug development and peptide synthesis, the absolute and relative configuration of chiral centers is not a matter of academic curiosity—it is a cornerstone of safety and efficacy. Threonine, an essential amino acid, is unique among the proteinogenic amino acids as it possesses two chiral centers ((2S, 3R) for L-Threonine), giving rise to four possible stereoisomers: L-Threonine, D-Threonine, L-allo-Threonine, and D-allo-Threonine. Each of these stereoisomers can exhibit vastly different physiological and toxicological properties. Consequently, the use of threonine-derived building blocks in therapeutic agents necessitates rigorous validation of their stereochemical purity.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the stereochemical purity of threonine building blocks. We will move beyond mere protocols to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on establishing self-validating, orthogonal systems to ensure the highest degree of confidence in your analytical results.

Chapter 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard in Chiral Separations

Chiral HPLC is arguably the most powerful and widely adopted technique for resolving enantiomers and diastereomers due to its versatility, sensitivity, and broad applicability.[1][2] The separation is achieved through differential interactions between the stereoisomers and a chiral stationary phase (CSP).

The Principle of Chiral Recognition in HPLC

Direct chiral resolution on a CSP eliminates the need for derivatization, which can introduce impurities or the risk of racemization. The mechanism of separation is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, leading to different retention times.

For amino acids like threonine, several types of CSPs are highly effective:

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin): These are exceptionally versatile for underivatized amino acids.[3][4] Their complex structure offers multiple interaction points—including hydrogen bonding, ionic, and hydrophobic interactions—enabling high selectivity for zwitterionic compounds like threonine.[4] The Astec CHIROBIOTIC® T column, which utilizes teicoplanin, is particularly effective.

  • Zwitterionic Ion-Exchange CSPs (e.g., Cinchona Alkaloid-Based): These phases, such as CHIRALPAK® ZWIX(+), are specifically designed for amphoteric analytes like free amino acids.[5] They incorporate both anionic and cationic sites, facilitating a double ion-pairing mechanism that provides excellent chiral recognition.[5]

  • Crown Ether CSPs: These phases, like CROWNPAK CR-I(+), are well-suited for separating primary amino acids.[1][6] The chiral recognition is based on the inclusion of the protonated amino group of the analyte into the crown ether cavity, a process influenced by an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase.[6]

Workflow for Direct Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Dissolve Threonine Sample in Mobile Phase P2 Filter through 0.45 µm Syringe Filter P1->P2 A1 Inject onto Chiral Column (e.g., CHIROBIOTIC T) P2->A1 A2 Isocratic or Gradient Elution A1->A2 A3 Detect with UV (200-220 nm) or Mass Spectrometer (MS) A2->A3 D1 Integrate Peak Areas of Stereoisomers A3->D1 D2 Calculate % Purity and Enantiomeric Excess (% ee) D1->D2

Caption: A typical workflow for direct chiral HPLC analysis of threonine.

Experimental Protocol: Direct Separation of Threonine Stereoisomers

This protocol is a representative method for the direct analysis of underivatized threonine using a macrocyclic glycopeptide CSP.

  • Instrumentation: Standard HPLC or UHPLC system with UV or MS detector.

  • Column: Astec® CHIROBIOTIC® T Chiral Stationary Phase (25 cm x 4.6 mm, 5 µm).

  • Mobile Phase: A common starting point is a mixture of methanol or acetonitrile with an aqueous buffer (e.g., ammonium trifluoroacetate).[3] The organic modifier concentration significantly influences retention and selectivity.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the threonine building block sample in the mobile phase to a concentration of approximately 1 mg/mL.[1] Filter through a 0.45 µm filter prior to injection.

Causality Behind Choices:

  • Why a Macrocyclic Glycopeptide CSP? Its multimodal interaction capabilities make it robust and broadly selective for polar, zwitterionic molecules like threonine, avoiding the need for derivatization which can be a source of error.[3]

  • Why a Volatile Buffer? Using LC-MS compatible buffers like ammonium trifluoroacetate allows for seamless method transfer to a mass spectrometer for enhanced sensitivity and peak identity confirmation.[3]

Chapter 2: Gas Chromatography (GC) - High Resolution for Volatile Derivatives

Chiral Gas Chromatography is a powerful technique renowned for its high resolution and sensitivity.[7] However, due to the low volatility of amino acids, a critical derivatization step is mandatory to make the analyte suitable for GC analysis.[8] This requirement is both a strength and a potential weakness of the method.

The Principle: Derivatize, Volatilize, and Separate

The core principle involves a two-stage process:

  • Derivatization: The threonine sample is chemically modified to increase its volatility. This typically involves esterification of the carboxyl group and acylation of the amino and hydroxyl groups.[9]

  • Separation: The resulting volatile derivatives are separated on a capillary column coated with a chiral stationary phase, such as Chirasil-Val.[10][11]

This process converts the four stereoisomers of threonine into four volatile diastereomeric derivatives that can be resolved based on their differing interactions with the CSP.[9][11]

Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing P1 Dry Threonine Sample (Moisture is critical) P2 Multi-step Derivatization (e.g., Isobutoxycarbonylation + Trifluoroethyl esterification) P1->P2 A1 Inject onto Chiral Column (e.g., Chirasil-Val) P2->A1 A2 Temperature Programmed Elution A1->A2 A3 Detect with Flame Ionization Detector (FID) A2->A3 D1 Integrate Peak Areas A3->D1 D2 Quantify Stereoisomers down to ~0.1% D1->D2

Caption: A typical workflow for chiral GC analysis of threonine, including the mandatory derivatization step.

Experimental Protocol: Two-Step Derivatization and GC Analysis

This protocol is based on a well-established method for resolving all four stereoisomers of threonine.[10][11]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a capillary column inlet.

  • Column: Chirasil-D-Val capillary column.[11]

  • Derivatization Reagents: Isobutyl chloroformate (i-Boc-Cl), 2,2,2-trifluoroethanol, pyridine, acetyl chloride.[8][11]

  • Protocol Steps:

    • First Derivatization (N,O-acylation): React the aqueous threonine sample with isobutyl chloroformate in a 2,2,2-trifluoroethanol-pyridine mixture.[11]

    • Extraction: Extract the N-isobutoxycarbonyl-threonine derivative with diethyl ether.[8]

    • Second Derivatization (Esterification): Evaporate the ether, then add 2,2,2-trifluoroethanol and acetyl chloride and heat at 100°C for 1 hour.[8] This step must be anhydrous to ensure complete derivatization of the hydroxyl group.[10]

    • Reconstitution: Evaporate the reagents and reconstitute the final N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester derivatives in a suitable solvent (e.g., ethyl acetate) for injection.[8][10]

  • GC Conditions:

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Oven Program: Isothermal at 140 °C is often sufficient to resolve all four isomers.[11]

    • Detector Temperature: 250 °C.

Causality Behind Choices:

  • Why a Two-Step Derivatization? The first step targets the amino and carboxyl groups. A second, anhydrous step is crucial to derivatize the less reactive β-hydroxyl group of threonine, ensuring the formation of a single, stable, and volatile product for each stereoisomer.[11]

  • Why Chirasil-Val? This stationary phase, based on L-valine-tert-butylamide, provides excellent chiral recognition for derivatized amino acids, offering high-resolution separation of all four threonine isomers.[11]

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - An Absolute, Non-Separative Approach

NMR spectroscopy offers a fundamentally different approach to stereochemical purity analysis.[7] Instead of physically separating the stereoisomers, it renders them distinguishable (diastereotopic) in the NMR spectrum by using a chiral auxiliary. It is a non-destructive technique that provides an absolute measure of the ratio of stereoisomers in the sample.

The Principle: Creating Diastereomers for Spectral Differentiation

Enantiomers are isochronous, meaning they produce identical NMR spectra. To overcome this, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is used.[7][12]

  • Chiral Derivatizing Agents (CDAs): A pure, single-enantiomer CDA (e.g., Mosher's acid chloride) reacts with the threonine building block to form a covalent bond, creating a mixture of diastereomers.[7][13] These diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for the integration and quantification of signals corresponding to each original stereoisomer.[7][14]

  • Chiral Solvating Agents (CSAs): A CSA (e.g., (R)-Mosher's acid) forms non-covalent, transient diastereomeric complexes with the analyte enantiomers.[12][15][16] This association is sufficient to induce chemical shift differences (Δδ) between the signals of the two enantiomers, enabling their quantification.[16]

Workflow for NMR Analysis using a Chiral Derivatizing Agent

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing P1 React Threonine Sample with Enantiopure Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid Chloride) P2 Form Covalent Diastereomeric Mixture P1->P2 A1 Dissolve Diastereomers in Deuterated Solvent (e.g., CDCl3) P2->A1 A2 Acquire High-Resolution ¹H or ¹⁹F NMR Spectrum A1->A2 D1 Identify Diastereotopically Resolved Signals A2->D1 D2 Integrate Signals and Calculate Stereoisomeric Ratio D1->D2

Caption: Workflow for determining stereochemical purity via NMR using a chiral derivatizing agent.

Experimental Protocol: Analysis with Mosher's Acid (as a CSA)

This protocol describes the use of Mosher's acid as a chiral solvating agent, which is simpler as it avoids covalent derivatization.[16]

  • Instrumentation: High-resolution NMR spectrometer (400 MHz or higher is recommended).

  • Reagents: Enantiomerically pure (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid), deuterated chloroform (CDCl3).

  • Sample Preparation:

    • Accurately weigh the threonine building block (e.g., a benzyl ester derivative, ~5-10 mg) into an NMR tube.

    • Add a solution of (R)-Mosher's acid in CDCl3. The molar ratio of CSA to analyte is critical and often requires optimization, but a 1:1 ratio is a good starting point.

    • Mix thoroughly.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for accurate integration of all signals.

  • Data Analysis:

    • Identify a well-resolved proton signal that shows clear separation for the different stereoisomers. The α-proton of the amino acid is often the best candidate.[16]

    • Carefully integrate the area of the signals corresponding to the major and minor stereoisomers.

    • Calculate the stereoisomeric ratio directly from the integration values.

Causality Behind Choices:

  • Why Mosher's Acid? It lacks an α-proton, preventing racemization during any potential derivatization.[13] The trifluoromethyl group provides a sensitive ¹⁹F NMR probe, which is often free from background signals, offering an alternative to ¹H NMR.[13][14]

  • Why a CSA over a CDA? The CSA method is faster and avoids a chemical reaction and subsequent purification, minimizing sample manipulation and potential sources of error.[15] However, the chemical shift differences are often smaller than with CDAs, requiring a higher field magnet for good resolution.

Chapter 4: Comparative Guide and Method Selection

The choice of analytical method is not a "one-size-fits-all" decision. It depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, available equipment, and whether the goal is routine quality control or absolute configuration assignment.[8][17]

Performance Comparison Table
Parameter Chiral HPLC Chiral GC NMR with Chiral Auxiliaries
Principle Physical SeparationPhysical SeparationSpectral Differentiation
Derivatization Not usually required for amino acidsMandatory Optional (CDA) or not required (CSA)
Resolution Very Good to ExcellentExcellent Dependent on magnetic field strength and auxiliary choice
Sensitivity (LOQ) High (UV) to Very High (MS)Very High (FID/MS) Lower; not ideal for trace analysis
Throughput ModerateModerate (derivatization can be a bottleneck)High (fast acquisition)
Non-destructive Yes (analytes can be collected)NoYes
Quantitative Accuracy HighHigh (if derivatization is complete)Very High (direct ratio from integration)
Key Advantage Broad applicability, direct analysisHighest resolving power, high sensitivityAbsolute method, non-destructive, fast
Key Disadvantage Higher cost of chiral columnsMandatory, multi-step derivatizationLower sensitivity, higher capital cost for instrument
Decision-Making Workflow: Choosing the Right Tool

An orthogonal approach, using two independent techniques (e.g., Chiral HPLC and NMR), provides the highest level of assurance and is considered best practice for validating reference standards or during critical stages of drug development.

Decision_Tree Start Start: Validate Threonine Stereochemical Purity Q1 Need to detect trace-level stereoisomeric impurities (<0.1%)? Start->Q1 Q2 Is sample throughput or non-destructive analysis a primary concern? Q1->Q2 No Res_GC Use Chiral GC Q1->Res_GC Yes Q3 Is derivatization acceptable? Q2->Q3 No Res_NMR Use NMR with Chiral Auxiliary Q2->Res_NMR Yes Q3->Res_GC Yes Res_HPLC Use Chiral HPLC Q3->Res_HPLC No Res_Ortho Strongly consider orthogonal validation with HPLC + NMR Res_HPLC->Res_Ortho Res_NMR->Res_Ortho

Caption: A decision-making guide for selecting the optimal analytical method.

Conclusion

Validating the stereochemical purity of threonine-derived building blocks is a critical, non-negotiable step in modern pharmaceutical development. Chiral HPLC, Chiral GC, and NMR spectroscopy each offer a robust set of tools to achieve this goal. While HPLC often provides the best balance of direct analysis and versatility, GC delivers unparalleled resolution for derivatized samples, and NMR offers an absolute, non-separative confirmation.

As a Senior Application Scientist, my recommendation is to build expertise in at least two of these orthogonal techniques. Employing a primary method like chiral HPLC for routine screening and a confirmatory method like NMR for critical batch releases establishes a self-validating system that ensures the highest degree of scientific integrity and, ultimately, patient safety.

References

  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
  • Fransson, B., & Ragnarsson, U. (1999). Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase. Amino Acids, 17(3), 293-300. Available at: [Link]

  • Henderson, J. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Fransson, B., & Ragnarsson, U. (1997). Determination of the Optical Purity for Serine and Threonine by Gas Chromatography on a Chiral Column. Chemistry Letters, 26(8), 795-796. Available at: [Link]

  • Akyüz, M., & Atila, A. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463318. Available at: [Link]

  • Fransson, B., & Ragnarsson, U. (1997). Determination of the Optical Purity for Serine and Threonine by Gas Chromatography on a Chiral Column. Chemistry Letters, 26(8), 795-796. Available at: [Link]

  • Zhang, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4163-4170. Available at: [Link]

  • University of Bristol. (n.d.). Determination of enantiomeric excess. Available at: [Link]

  • Wenzel, T. J. (2018). Enantiomerically pure chiral auxiliary agents are often used in NMR spectroscopy to facilitate the differentiation of enantiomers. Chirality, 30(4), 432-463. Available at: [Link]

  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Available at: [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2018). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 30(4), 432-463. Available at: [Link]

  • Various Authors. (2018). Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products? ResearchGate. Available at: [Link]

  • Di Mieri, M., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 86(11), 7655-7665. Available at: [Link]

  • Borzuya University. (2017). Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess. Available at: [Link]

  • Di Mieri, M., et al. (2024). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 29(14), 3241. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Bolchi, C., et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1737-1745. Available at: [Link]

  • Mosher, H. S., & Dale, J. A. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. Available at: [Link]

Sources

Stereochemical Efficacy Guide: (2S,3S) vs. (2R,3R) Amino-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Subject: Chiral Reactivity, Enzymatic Resolution, and Pharmacophore Synthesis

Executive Summary: The Stereochemical Paradox

For the drug development professional, the comparison between (2S,3S) and (2R,3R) 3-amino-2-hydroxy esters presents a fundamental chemical paradox: intrinsic identity vs. functional divergence.

In standard achiral synthetic steps (acidic hydrolysis, non-chiral protection), these two enantiomers exhibit identical reaction rates (


). However, in the context of asymmetric synthesis and biological interaction—the "chiral world"—they behave as distinct chemical entities.[1]

This guide moves beyond basic chirality to analyze the functional reactivity differences in two critical high-value workflows:

  • Enzymatic Kinetic Resolution: Where reaction rates differ by orders of magnitude (

    
    ).
    
  • Cyclization Kinetics: Where stereochemical configuration dictates the thermodynamic stability of oxazolidinone pharmacophores.

Intrinsic Reactivity & Cyclization Mechanics

Before analyzing the separation of these isomers, we must understand their behavior in ring-closing reactions, a standard step in synthesizing Norstatine-type inhibitors.

The Oxazolidinone Gateway

Both the (2S,3S) and (2R,3R) isomers react with phosgene equivalents (e.g., Carbonyldiimidazole, CDI) to form cyclic carbamates (2-oxazolidinones).

  • Reaction Logic: The reaction proceeds via nucleophilic attack of the amine on the carbonyl source, followed by intramolecular closure by the hydroxyl group.

  • Stereochemical Integrity: Because the mechanism is concerted or tightly ion-paired, the syn relationship between C2 and C3 is preserved in the ring structure.

  • Comparison:

    • (2S,3S)-Isomer: Forms the (4S,5S)-oxazolidinone.

    • (2R,3R)-Isomer: Forms the (4R,5R)-oxazolidinone.

    • Thermodynamics: Both syn-products are thermodynamically less stable than their anti-counterparts due to cis-substituent strain, but they form at identical rates in achiral media.

Visualization: Cyclization Pathway

The following diagram illustrates the stereospecific cyclization pathway, confirming that no racemization occurs under controlled conditions.

Oxazolidinone_Cyclization cluster_legend Stereochemical Outcome Start Syn-Amino-Hydroxy Ester (Racemic Mixture) Inter Intermediate: Activated Carbamate Start->Inter Nucleophilic Attack (N-terminus) CDI Reagent: CDI (Phosgene Equivalent) CDI->Inter Activator ProdS (4S,5S)-Oxazolidinone (From 2S,3S) Inter->ProdS Intramolecular Cyclization (O-terminus) ProdR (4R,5R)-Oxazolidinone (From 2R,3R) Inter->ProdR Mirror Image Pathway

Figure 1: Stereospecific cyclization mechanism. Note that the relative configuration (syn) is conserved, yielding enantiomeric oxazolidinones.

The Divergence: Enzymatic Kinetic Resolution

This is the core operational difference. To obtain a pure (2S,3S) pharmacophore from a synthetic racemate, researchers rely on the differential reactivity of these isomers with Lipases (specifically Candida antarctica Lipase B, CAL-B).

Performance Comparison: Hydrolysis Rates

In a lipase-catalyzed hydrolysis, the enzyme's chiral pocket typically favors the (S)-configuration at the ester-bearing center (C1/C2 proximity).

Feature(2S,3S)-Ester(2R,3R)-Ester
Enzyme Affinity (CAL-B) High (Fast Reacting) Low (Slow Reacting)
Reaction Type Rapid Hydrolysis to AcidRemains as Ester
Conversion Rate (

)
HighNegligible (at <50% conv.)
Product State Water-soluble AcidOrganic-soluble Ester
Separation Method Aqueous ExtractionOrganic Phase Concentration
Experimental Data: Enantiomeric Ratio (E-Value)

The efficiency of this divergence is measured by the E-value. For syn-3-amino-2-hydroxy esters protected at the nitrogen (e.g., N-Boc), representative literature data indicates:

  • Substrate: rac-ethyl 3-(tert-butoxycarbonylamino)-2-hydroxybutanoate

  • Enzyme: CAL-B (immobilized)

  • Solvent: Diisopropyl ether / Water system

ParameterValueInterpretation
Conversion (c) 50%Ideal stop point for max purity.

(Product Acid)
>98% (2S,3S)The enzyme is highly selective for the (2S,3S) form.

(Remaining Ester)
>96% (2R,3R)The (2R,3R) isomer is "ignored" by the enzyme.
E-Value >100 Excellent separability.
Protocol: Lipase-Catalyzed Resolution

Objective: Isolate (2S,3S)-3-amino-2-hydroxy acid from racemic ester.

  • Preparation: Dissolve 10 mmol of rac-N-Boc-amino-hydroxy ethyl ester in 50 mL of DIPE (Diisopropyl ether).

  • Initiation: Add 50 mL of Phosphate Buffer (pH 7.0) and 200 mg of immobilized CAL-B (Novozym 435).

  • Incubation: Shake at 30°C at 200 rpm.

  • Monitoring: Monitor reaction via Chiral HPLC (Chiralpak AD-H column).

    • Stop Condition: When conversion reaches 50%.

  • Work-up (The Separation):

    • Filter off the enzyme.[2]

    • Separate phases.

    • Organic Phase: Contains (2R,3R)-Ester . Evaporate to recover.

    • Aqueous Phase: Acidify to pH 2 with 1N HCl and extract with EtOAc. This yields the (2S,3S)-Acid .

Biological Relevance & Application[1][3][4][5][6]

Why does the distinction matter? The (2S,3S) and (2R,3R) isomers exhibit drastically different binding affinities in biological systems, particularly against metalloproteases.

Structure-Activity Relationship (SAR)
  • (2S,3S)-Configuration: Often mimics the transition state of peptide hydrolysis. It is a key component in Norstatine and Bestatin analogues. The (2S)-hydroxyl group coordinates with the Zinc ion in the enzyme active site (e.g., Aminopeptidase N), while the (3S)-amine mimics the N-terminus of the substrate.

  • (2R,3R)-Configuration: Due to the inverted stereochemistry, the hydroxyl group faces away from the catalytic Zinc ion, resulting in a loss of inhibitory potency (often

    
     increases by 100-1000 fold).
    
Visualization: Kinetic Resolution Workflow

The following diagram maps the industrial workflow for separating these isomers using their reactivity difference.

Kinetic_Resolution cluster_outcomes Phase Separation Racemate Racemic Mixture (2S,3S) + (2R,3R) Esters Enzyme Biocatalyst: CAL-B (Selective Hydrolysis) Racemate->Enzyme Add Phosphate Buffer/DIPE Acid (2S,3S)-Acid (Hydrolyzed Product) High Affinity for Zn-Proteases Enzyme->Acid Fast Reaction (Aqueous Phase) Ester (2R,3R)-Ester (Unreacted Substrate) Precursor for Inverted Analogues Enzyme->Ester No Reaction (Organic Phase)

Figure 2: Workflow for the enzymatic separation of enantiomers. The (2S,3S) isomer is selectively hydrolyzed.

References

  • Enzymatic Resolution Mechanisms

    • Title: Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart R
    • Source: C
    • URL:[Link][3]

  • Cyclization Reactivity

    • Title: Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives.[4][5]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Synthesis of Chiral Cores

    • Title: Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer.[6] (Note: Illustrates the synthetic complexity of these cores).

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Lipase Selectivity Data

    • Title: Enantioselective lipase-catalyzed ester hydrolysis: effects on r
    • Source: Chirality (PubMed).[6]

    • URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. The "cradle-to-grave" management of chemical substances is a cornerstone of this responsibility, ensuring that every compound we synthesize, use, and ultimately discard is handled with the utmost care and in strict compliance with regulatory standards.[1]

This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate. While this specific molecule may not have an exhaustive, publicly available Safety Data Sheet (SDS), we can determine a robust and safe disposal plan by analyzing its chemical structure—an amino acid derivative with ester and hydroxyl functional groups—and applying established principles of hazardous waste management. This approach ensures that our protocols are not just procedural, but are built on a foundation of chemical logic and regulatory expertise.

Hazard Characterization and Initial Assessment

The first step in any disposal procedure is to understand the potential hazards of the substance. Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate is a non-natural amino acid derivative. While specific toxicity data is limited, its functional groups provide clues to its potential reactivity and hazards. Structurally similar compounds, such as other amino acid esters, may cause skin, eye, and respiratory irritation.[2][3]

Therefore, as a matter of prudent practice, all waste containing this compound, whether in solid form, in solution, or as residue in a container, should be treated as hazardous chemical waste.[4] The U.S. Environmental Protection Agency (EPA) mandates that any generator of chemical waste is responsible for determining if that waste is hazardous.[1][5] Given the lack of comprehensive data, treating it as hazardous is the only responsible course of action.

Table 1: Inferred Hazard Profile and Handling Requirements

Hazard Class Potential Manifestation Required PPE Storage Precaution
Skin Irritant/Corrosion May cause irritation upon contact.[2]Nitrile gloves, lab coatStore in a clearly labeled, sealed container.
Eye Irritant/Damage May cause serious eye irritation.[2]ANSI Z87.1-compliant safety glasses or gogglesHandle in a fume hood or with proper ventilation.
Respiratory Irritant Inhalation of dust or aerosols may irritate the respiratory tract.[2]Use in a chemical fume hood or well-ventilated area.[6]Keep container tightly closed when not in use.[7]
Environmental Hazard Unknown. Do not discharge into drains or the environment.[8][9]N/ACollect all waste for approved disposal.

Regulatory Framework: Adherence to EPA and Institutional Policies

All hazardous waste disposal is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA.[10] Your institution's Environmental Health & Safety (EH&S) office translates these federal regulations into specific, actionable protocols for your laboratory. It is imperative to consult and follow your local EH&S guidelines, as they will provide specifics on container types, labeling, and pickup schedules.

Key principles of compliant waste management include:

  • Waste Minimization: Plan experiments to generate the minimum amount of waste possible.

  • Segregation: Never mix incompatible waste streams. For this compound, waste should be segregated from strong oxidizing agents, strong acids, and strong bases.[11]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[7][12]

  • Accumulation: Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[12]

Step-by-Step Disposal Protocol

This protocol outlines the process from the moment the material is designated as waste to its final collection by EH&S.

Step 1: Designate a Satellite Accumulation Area (SAA)

All laboratories that generate hazardous waste must establish an SAA.[12] This area must be under the control of the lab personnel and should be inspected weekly for any signs of leakage.[12] The SAA should include secondary containment, such as a tray or tub, to contain any potential spills.[4][7]

Step 2: Select and Prepare the Waste Container
  • Choose a Compatible Container: Use a clean, sealable container made of a material chemically compatible with the waste. For tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate, a high-density polyethylene (HDPE) or glass bottle with a screw-top cap is appropriate.[11] The container must be in good condition, free of cracks or leaks.[7]

  • Label the Container: Before adding any waste, affix a hazardous waste label from your institution's EH&S office. Fill it out completely and legibly:

    • Write "Hazardous Waste" .

    • List the full chemical name: "tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate" . If it is in a solvent, list the solvent as well (e.g., "Methanol").

    • Indicate the approximate percentages of each component.

    • Mark the appropriate hazard characteristics (e.g., Irritant).

Step 3: Waste Collection and Segregation
  • Wear Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and safety glasses.

  • Transfer the Waste: Carefully transfer the waste into the prepared, labeled container. If the waste is a solid, use a dedicated spatula or powder funnel. If it is a liquid, use a funnel.

  • Keep Container Closed: The waste container must remain closed at all times, except when you are actively adding waste.[4][12] Leaving a funnel in the container is a common violation.

  • Segregate Incompatibles: Store the waste container away from incompatible materials like strong oxidizing agents, acids, and bases to prevent violent reactions.[11]

Step 4: Disposal Workflow

The specific disposal stream depends on the physical state of the waste and whether it is mixed with solvents. The following workflow diagram illustrates the decision-making process.

G Disposal Decision Workflow for Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate cluster_state Physical State cluster_solid_disposal Solid Disposal Stream cluster_liquid_disposal Liquid Disposal Stream Start Waste Generated: tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate Solid Solid Waste (Pure compound, contaminated solids) Start->Solid Is it solid? Liquid Liquid Waste (Solutions, reaction mixtures, rinsate) Start->Liquid Is it liquid? Solid_Container Collect in labeled container for 'Solid Hazardous Chemical Waste' Solid->Solid_Container Halogenated Solution in Halogenated Solvent (e.g., DCM, Chloroform) Liquid->Halogenated Is solvent halogenated? NonHalogenated Solution in Non-Halogenated Solvent (e.g., Methanol, Acetone, Water) Liquid->NonHalogenated Is solvent non-halogenated? EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EH&S) Solid_Container->EHS_Pickup Halogenated_Container Collect in labeled container for 'Halogenated Liquid Waste' Halogenated->Halogenated_Container NonHalogenated_Container Collect in labeled container for 'Non-Halogenated Liquid Waste' NonHalogenated->NonHalogenated_Container Halogenated_Container->EHS_Pickup NonHalogenated_Container->EHS_Pickup

Caption: Decision workflow for segregating chemical waste.

Step 5: Managing Contaminated Items and Empty Containers
  • Contaminated Solids: Disposable items like gloves, weigh paper, or pipette tips that are contaminated with the chemical should be collected in a sealed bag or container, labeled as "Solid Hazardous Waste" with the chemical name, and placed in the solid waste stream.[7]

  • Empty Containers: A container that held tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate is not considered "empty" until it has been triple-rinsed.[4][7]

    • Rinse the container three times with a suitable solvent (e.g., water or methanol) that can dissolve the compound.

    • Crucially, collect all three rinses (the "rinsate") as hazardous liquid waste. [4][7]

    • After triple-rinsing, deface or remove the original label, and the container can typically be disposed of as regular trash or recycled, depending on institutional policy.[4]

Step 6: Arranging for Final Disposal

Once your waste container is approximately 90% full, seal it securely and contact your institution's EH&S office to schedule a waste pickup.[12] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[11] Follow your EH&S department's specific procedures for requesting a pickup, which is often done through an online system.

Emergency Procedures: Spill Management

In the event of a spill, your immediate response should be guided by your laboratory's Chemical Hygiene Plan.

  • Alert Personnel: Notify others in the lab immediately.

  • Assess the Spill: For a small, manageable spill, you may be able to clean it up yourself.

  • Don PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills.

  • Collect and Dispose: Sweep up the absorbed material and place it in a sealed container. Label it as "Hazardous Waste" with the names of all chemicals involved.

  • Decontaminate: Clean the spill area with a suitable solvent.

  • For large spills, or any spill you are not comfortable handling, evacuate the area and contact your institution's emergency EH&S number immediately.

By adhering to these systematic procedures, you ensure that the disposal of tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate is conducted safely, in full regulatory compliance, and with respect for the integrity of our research environment.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from Lehigh University Campus Safety Division website.
  • Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. As cited by a third-party source.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • National Center for Biotechnology Information. (n.d.). tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate. PubChem Compound Database.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • TCI Chemicals. (2024, November 26). Safety Data Sheet: 1-Amino-2-butanol.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
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  • Sigma-Aldrich. (n.d.). tert-Butyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride.
  • MedChemExpress. (n.d.). Safety Data Sheet: (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid.
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Personal protective equipment for handling Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: March 2026

An essential component of scaling up drug development and peptide synthesis is mastering the safe handling of reactive chiral building blocks. Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate (also known as tert-butyl L-allothreoninate, CAS No. 204587-92-8) is a highly valuable, unnatural amino acid derivative used extensively as a bulk drug intermediate[1][2].

As a Senior Application Scientist, I frequently observe laboratories applying a "one-size-fits-all" approach to Personal Protective Equipment (PPE). This is a critical vulnerability. The hazard profile of this compound changes drastically depending on its physical state—transitioning from a mildly irritating dry powder to a highly penetrative solution when dissolved in organic solvents.

This guide provides a self-validating, step-by-step operational protocol and dynamic PPE framework grounded in OSHA 29 CFR 1910.132 standards[3], ensuring your team remains safe while maintaining analytical precision.

Hazard Causality & Risk Assessment

To select the correct PPE, we must first understand the mechanistic causality behind the chemical's hazards:

  • The Primary Amine Group: Acts as a mild nucleophile. Upon contact with the skin or mucous membranes, it can cause contact dermatitis, sensitization, and acute eye irritation.

  • The Tert-Butyl Ester Group: This functional group renders the molecule highly lipophilic.

  • The Solvent Carrier Effect: While the dry solid struggles to cross the stratum corneum (the skin's outer layer), dissolving this compound in common peptide coupling solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) creates a high-risk scenario. The solvent acts as a carrier, rapidly degrading standard nitrile gloves and shuttling the lipophilic ester directly through the skin barrier[4].

Dynamic PPE Matrix

OSHA guidelines mandate that PPE must be selected based on a specific hazard assessment[3]. Because the compound's risk profile shifts during synthesis, your PPE must adapt accordingly. Below is the quantitative PPE matrix for handling Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate.

Operational PhasePhysical StateGlove SpecificationEst. Breakthrough TimeEye/Face ProtectionBody & Respiratory Protection
Weighing & Transfer Dry Solid PowderStandard Nitrile (4-mil)> 480 mins (Solid)ANSI Z87.1 GogglesFR Lab Coat, Chemical Fume Hood
Solubilization (DMF) Liquid SolutionButyl Rubber (16-mil)~ 240 mins (DMF)Goggles + Face ShieldPolyethylene Apron, Fume Hood
Solubilization (DCM) Liquid SolutionPVA or Heavy Butyl< 60 mins (DCM)Goggles + Face ShieldPolyethylene Apron, Fume Hood
Spill Cleanup Mixed / AerosolizedHeavy Butyl (32-mil)VariableFull Face ShieldTyvek Suit, P100/OV Respirator

Operational Workflow & Handling Protocol

The following step-by-step methodology is designed as a self-validating system. Each step contains a physical check to ensure the safety mechanism is functioning before proceeding to the next level of exposure.

Phase 1: Pre-Operational Validation & Weighing
  • Validate Airflow: Before opening the chemical container, tape a small piece of tissue to the bottom of the fume hood sash. A steady inward pull physically validates the airflow velocity (target 80–120 fpm) before any chemical exposure occurs.

  • Don Baseline PPE: Equip a flame-resistant (FR) lab coat, ANSI Z87.1 safety goggles, and a single pair of 4-mil nitrile gloves.

  • Static Mitigation: Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate powder can carry a static charge, leading to aerosolization. Use an anti-static weighing boat and a grounded micro-spatula to transfer the solid.

  • Seal and Sanitize: Once weighed, immediately seal the primary container. Wipe the exterior of the sealed container with a dry microfiber cloth before returning it to the desiccator.

Phase 2: Solubilization (High-Risk Phase)

Causality Check: You are now introducing organic solvents. Standard nitrile is no longer sufficient.

  • Upgrade PPE: Don a polyethylene chemical-resistant apron over your lab coat. Upgrade your hand protection by donning 16-mil butyl rubber gloves (or double-gloving with extended-cuff nitrile if butyl is unavailable, though butyl is strictly preferred for DCM/DMF)[4].

  • Transfer: Carefully transfer the pre-weighed solid into the reaction flask inside the fume hood.

  • Solvent Addition: Using a pressure-equalizing dropping funnel or a glass pipette, slowly introduce the solvent (e.g., DCM) to the flask while maintaining continuous magnetic stirring.

  • Visual Validation: Ensure complete dissolution. The solution should be clear. If splashing occurs on the gloves during this phase, stop immediately. Remove the outer gloves, wash hands, and don a fresh pair.

PPE_Workflow Start Tert-butyl-(2S,3S)-3-amino- 2-hydroxybutanoate (Solid) Weigh 1. Weighing & Transfer (Fume Hood) Start->Weigh Extract Powder Solvent 2. Solubilization (e.g., DMF, DCM) Weigh->Solvent Add Organic Solvent React 3. Peptide Coupling Reaction Solvent->React Add Reagents Waste 4. Waste Segregation & Disposal React->Waste Quench & Discard PPESolid PPE: Nitrile Gloves, Goggles, Lab Coat PPESolid->Weigh PPELiquid PPE: Butyl Gloves, Face Shield, Chem Apron PPELiquid->Solvent

Workflow and dynamic PPE requirements for handling Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate.

Spill Response & Waste Segregation Plan

In the event of a breach or spill, immediate and calculated action is required to prevent respiratory exposure and surface contamination.

For Solid Spills (Powder):

  • Do not sweep dry. Dry sweeping aerosolizes the primary amine, creating an inhalation hazard.

  • Lightly mist the spill with a compatible mild solvent (like isopropanol) or water to bind the powder.

  • Wipe up the dampened powder using absorbent laboratory pads.

  • Place the pads into a distinctly labeled, sealable hazardous waste bag.

For Liquid Spills (Dissolved in Solvent):

  • Evacuate the immediate vicinity to allow the fume hood to clear initial vapors.

  • Don a NIOSH-approved respirator equipped with Organic Vapor (OV) cartridges and heavy-duty 32-mil butyl gloves[4].

  • Pour a universal chemical absorbent (e.g., vermiculite or a commercial spill-kit powder) around the perimeter of the spill, working your way inward to prevent spreading.

  • Use a non-sparking polypropylene scoop to transfer the saturated absorbent into a rigid hazardous waste container.

Waste Segregation Logic: Because Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate contains a basic primary amine, it must never be discarded in the same waste stream as concentrated acids (e.g., TFA used later in peptide cleavage) to prevent violent exothermic acid-base reactions. Segregate all liquid waste into a dedicated, clearly labeled "Halogenated Organic Waste" (if using DCM) or "Non-Halogenated Organic Waste" (if using DMF) carboy.

References

  • "tert-Butyl-(2S,3S)-3-amino-2-hydroxybutanoate - Echemi", echemi.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4EH3BStkNa2P5HSJjitCutjSNsYSTmafzksES06eJQ7ekZRiy3pyRs33UxIieT9KnYfgPDf9o9YZRmzvqLyHg0A7JX0IfjVmA7hRO3yYKaWT3HKAkJnNBjhbdTnBdUBpkV3kiwG57GHOnqO0xwWHCzmsD--HT9BEAEmxDoqisL6wMLlB25aUeY-N5w02GlyNKHqywyt7FKTw=]
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